(4-(Trifluoromethyl)thiazol-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGAFTQUOHZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634965 | |
| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204319-69-7 | |
| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: Properties, Synthesis, and Applications
An In-depth Review for Chemical Researchers and Drug Development Professionals
Abstract
(4-(Trifluoromethyl)thiazol-2-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the thiazole scaffold imparts unique physicochemical properties, such as increased metabolic stability and lipophilicity, making it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, and current applications, serving as a critical resource for scientists engaged in pharmaceutical research and chemical synthesis.
Nomenclature and Chemical Identification
-
Systematic Name: (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanol
-
CAS Number: 204319-69-7[1]
-
Molecular Formula: C₅H₄F₃NOS
-
Molecular Weight: 199.15 g/mol
-
InChI Key: NGTOSARTLLCFTQ-UHFFFAOYSA-N
-
Canonical SMILES: C1=C(N=C(S1)C(F)(F)F)CO
Physicochemical Properties
The trifluoromethyl group is a key pharmacophore that significantly influences a molecule's properties. It is often employed as a bioisostere for other groups, like a chlorine atom, due to steric similarities. Its presence generally increases lipophilicity (Hansch π value of +0.88) and enhances metabolic stability due to the high bond energy of the C-F bond.[2] These characteristics are critical in drug design for improving a compound's pharmacokinetic profile.[2][3]
Table 1: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 204319-69-7 | [1] |
| Molecular Formula | C₅H₄F₃NOS | PubChem |
| Molecular Weight | 199.15 g/mol | PubChem |
| Physical Form | Solid (Predicted) | - |
| XLogP3 | 1.0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Manufacturing
The synthesis of substituted thiazole-methanol derivatives typically involves the construction of the thiazole ring followed by modification of a functional group, or vice-versa. A common and reliable method is the reduction of a corresponding thiazole-2-carboxylic acid or its ester derivative.
Workflow for a General Synthesis Approach
Below is a generalized workflow for synthesizing this compound, starting from a suitable thiazole-2-carboxylate precursor. This method offers high yields and employs standard laboratory reagents.
Caption: Generalized synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol: Reduction of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate
This protocol is adapted from analogous reductions of thiazole esters.[4]
Materials:
-
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), add a solution of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (2.0 eq) in THF to the stirred reaction mixture. Causality Note: The slow addition at 0°C is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction: Allow the mixture to stir at 0°C for 1.5 to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by ethyl acetate. Trustworthiness Note: This is a standard and safe procedure for neutralizing excess, highly reactive LiAlH₄.
-
Workup: Add anhydrous sodium sulfate to the mixture to remove water, stir for 15 minutes, and then filter the solid precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Applications in Research and Drug Development
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5] When combined with a trifluoromethyl group, the resulting molecule becomes a highly attractive building block for creating new chemical entities with desirable pharmacological properties.
-
Antimicrobial Agents: Thiazole derivatives have demonstrated a wide spectrum of activity against various bacterial and fungal pathogens.[5] The CF₃ group can enhance cell membrane permeability and metabolic stability, potentially leading to more potent and durable antimicrobial agents.
-
Anticancer Therapeutics: Many small-molecule kinase inhibitors and other anticancer agents feature heterocyclic cores. The 4-thiazolidinone core, a related structure, has been extensively studied for its anticancer properties.[6] this compound serves as a precursor for more complex molecules that could target cancer-related pathways.
-
Metabolic Disease Modulators: The structural motifs present in this compound are found in molecules designed to interact with various metabolic targets. The development of derivatives could lead to novel treatments for conditions like diabetes or obesity.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the methanol proton (-OH), the methylene protons (-CH₂-), and the thiazole ring proton.
-
¹⁹F NMR will show a singlet corresponding to the -CF₃ group.
-
¹³C NMR will confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for definitive identification.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A patent for a related compound specifies HPLC as the method for assaying purity.[7]
Safety and Handling
While specific toxicity data for this compound is not widely published, related thiazole and fluorinated compounds require careful handling.
-
General Hazards: Similar compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[8][10] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate. The strategic combination of a thiazole core and a trifluoromethyl group provides a unique set of properties that are highly sought after in modern drug discovery and materials science. The synthetic routes are well-established, allowing for its accessible incorporation into more complex molecular designs. As the demand for metabolically robust and potent therapeutic agents grows, the importance of fluorinated building blocks like this one will undoubtedly continue to increase.
References
- 1. 204319-69-7|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 7. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 8. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will dissect its molecular structure, outline a representative synthetic pathway with detailed experimental protocols, and discuss its physicochemical properties. The guide emphasizes the strategic importance of its constituent moieties—the thiazole core and the trifluoromethyl group—which are prevalent in numerous clinically successful drugs. Furthermore, we provide standard operating procedures for its spectroscopic characterization and explore its potential applications as a versatile intermediate in the design of novel bioactive compounds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced chemical intermediates.
Introduction: The Strategic Value of Fluorinated Thiazoles
In the landscape of drug discovery, the strategic incorporation of specific functional groups and heterocyclic scaffolds is a cornerstone of rational drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold found in a multitude of biologically active agents, including anticancer drugs like Dasatinib and Ixabepilone.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile component in molecular design.[1]
Concurrently, the introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a transformative strategy in medicinal chemistry.[2] The CF₃ group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and steric bulk can profoundly influence pKa, lipophilicity, and metabolic stability.[3][4] The exceptional strength of the C-F bond often shields adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]
The compound this compound, CAS No. 204319-69-7, represents a strategic convergence of these two powerful motifs. It offers the proven biological relevance of the thiazole scaffold, the pharmacokinetic benefits of the trifluoromethyl group, and a reactive hydroxymethyl handle for further synthetic elaboration. This makes it an exceptionally valuable building block for creating new chemical entities with enhanced therapeutic potential.
Molecular Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is This compound . Its structure is defined by a central 1,3-thiazole ring substituted at the 4-position with a trifluoromethyl group and at the 2-position with a hydroxymethyl group.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 204319-69-7 | [5] |
| Molecular Formula | C₅H₄F₃NOS | [5] |
| Molecular Weight | 183.15 g/mol | [5] |
| Appearance | Solid (typical for similar compounds) | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis initiates with a commercially available trifluoromethyl β-ketoester, which undergoes halogenation. The resulting α-haloketone is the key precursor for the Hantzsch thiazole synthesis. Cyclization with a thioamide bearing an ester group, followed by selective reduction of the ester, yields the target primary alcohol.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of Ethyl 2-bromo-4,4,4-trifluoroacetoacetate
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05 eq).
-
Add a catalytic amount of a radical initiator such as AIBN.
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step.
-
Rationale: This is a standard radical-initiated α-halogenation of a ketone. CCl₄ is a classic solvent for this transformation, and NBS is a convenient and safe source of bromine radicals.
-
Step 2: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate
-
Dissolve the crude ethyl 2-bromo-4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as absolute ethanol.
-
Add ethyl 2-thiooxamate (1.0 eq) to the solution.
-
Heat the mixture to reflux for several hours, monitoring by TLC. The Hantzsch synthesis is a condensation reaction that forms the thiazole ring.[7]
-
Upon completion, cool the mixture and concentrate under vacuum. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thiazole ester.
-
Rationale: The Hantzsch synthesis is a reliable method for constructing thiazole rings.[7] The α-haloketone reacts with the sulfur of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole core.
-
Step 3: Synthesis of this compound
-
Prepare a stirred solution of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.[8]
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting suspension through celite, wash the filter cake with ethyl acetate, and concentrate the combined organic layers.
-
Purify the crude product by column chromatography to obtain this compound.
-
Rationale: LiAlH₄ is a potent reducing agent capable of cleanly reducing esters to primary alcohols.[8] The reaction is performed at low temperature to control its high reactivity and under an inert atmosphere as LiAlH₄ reacts violently with water. Anhydrous THF is the solvent of choice due to its inertness and ability to dissolve the reagents.
-
Spectroscopic Characterization and Analysis
Accurate characterization is critical for confirming the identity and purity of the synthesized compound. While experimental data is proprietary, a predicted spectroscopic profile serves as a valuable reference. The following protocols outline the standard procedures for acquiring this data.[9]
Predicted Spectroscopic Profile
| Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.5-7.8 (s, 1H, H5-thiazole), δ ~4.9 (s, 2H, -CH₂-), δ ~2.5-3.5 (br s, 1H, -OH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~170 (C2), δ ~140 (q, C4), δ ~122 (q, CF₃), δ ~118 (C5), δ ~60 (-CH₂) |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ ~ -60 to -65 (s, 3F, -CF₃) |
| IR (ATR) | ~3300 cm⁻¹ (O-H stretch, broad), ~1550 cm⁻¹ (C=N stretch), ~1100-1300 cm⁻¹ (C-F stretch, strong) |
| Mass Spec (EI) | M⁺ at m/z 183, fragments corresponding to loss of H₂O, CF₃. |
Standard Operating Procedures for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Use a 500 MHz spectrometer. Acquire data using a standard single-pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use trifluoroacetic acid or another common fluorine standard as an external reference.
Mass Spectrometry (MS)
-
Sample Introduction: Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Ionization: Use electrospray ionization (ESI) for soft ionization to observe the molecular ion ([M+H]⁺ at m/z 184) or electron ionization (EI) at 70 eV to induce fragmentation for structural confirmation.
-
Analysis: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the exact mass and elemental composition.
Applications in Drug Discovery
This compound is not an end-product but a high-value intermediate. Its structure provides a platform for diversification to generate libraries of novel compounds for biological screening.
-
Scaffold for Kinase Inhibitors: The thiazole ring is a common feature in ATP-competitive kinase inhibitors. The CF₃ group can be directed towards hydrophobic pockets in the kinase domain, while the methanol group can be elaborated to interact with the hinge region or solvent-exposed areas.
-
Antibacterial and Antifungal Agents: Thiazole derivatives have demonstrated a wide range of antimicrobial activities. This scaffold can be used as the starting point for developing new agents to combat resistant pathogens.
-
CNS-Active Agents: The increased lipophilicity imparted by the CF₃ group can enhance blood-brain barrier penetration, making this building block attractive for the synthesis of agents targeting the central nervous system.
Caption: Potential derivatization points on the core scaffold.
Safety and Handling
While specific toxicity data for this compound is not available, related fluorinated and thiazole-containing compounds are often classified as harmful and irritants.[6] Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[5]
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages for modern drug discovery. The synergistic combination of a biologically relevant thiazole nucleus, a metabolically robust trifluoromethyl group, and a synthetically versatile methanol handle provides medicinal chemists with a powerful tool for the rapid generation of novel and diverse molecular entities. The synthetic and analytical protocols detailed in this guide provide a solid foundation for the efficient utilization of this valuable intermediate in research and development programs.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. 204319-69-7|this compound|BLD Pharm [bldpharm.com]
- 6. (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of (4-(Trifluoromethyl)thiazol-2-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a key heterocyclic building block in contemporary drug discovery and materials science. The trifluoromethylthiazole motif is of significant interest due to its unique electronic properties, metabolic stability, and ability to participate in a range of intermolecular interactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering a consolidated resource on the synthesis, characterization, and handling of this important chemical entity. Where experimental data for the title compound is not available, insights are drawn from closely related structural analogs to provide a robust predictive framework.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its utility stems from its ability to act as a bioisostere for other aromatic and heterocyclic systems, its capacity for hydrogen bonding, and its role in coordinating to metallic centers in enzymes. The introduction of a trifluoromethyl group imparts profound changes to the molecule's physicochemical profile, including increased lipophilicity, enhanced metabolic stability, and altered acidity of neighboring protons, which can be strategically leveraged in drug design.[2] this compound, CAS number 204319-69-7, serves as a versatile intermediate, enabling the introduction of this valuable pharmacophore into more complex molecular architectures.[3] This guide aims to provide a detailed exposition of its known properties and to establish reliable protocols for its characterization and use.
Molecular Structure and Identification
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanol | |
| CAS Number | 204319-69-7 | [3] |
| Molecular Formula | C₅H₄F₃NOS | [3] |
| Molecular Weight | 183.15 g/mol | [3] |
| SMILES | OCc1nc(cs1)C(F)(F)F | [4] |
| InChI | InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | [4] |
Physicochemical Properties
| Property | Value | Notes and Methodological Considerations |
| Physical Form | Solid | Inferred from analogous trifluoromethylthiazole and hydroxymethylthiazole derivatives which are typically solids at room temperature.[5][6] |
| Melting Point | Not reported | Experimental determination is recommended. A standard protocol is provided in Section 6.1. |
| Boiling Point | Not reported | Likely to decompose upon heating at atmospheric pressure. Vacuum distillation may be possible but should be conducted with care. |
| Solubility | Not quantitatively reported | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[7] A protocol for solubility determination is provided in Section 6.2. |
| pKa | Not reported | The hydroxyl proton is expected to be weakly acidic. The thiazole nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing trifluoromethyl group. |
| LogP | Not reported | The presence of the trifluoromethyl group increases lipophilicity, while the hydroxyl group enhances hydrophilicity. Experimental determination is advised. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Below is a summary of the expected spectroscopic features, based on available data and analysis of similar structures.[8][9]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Singlet | 1H | Thiazole ring proton (H5) |
| ~4.8-5.0 | Singlet | 2H | Methylene protons (-CH₂OH) |
| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |
Note: The chemical shift of the hydroxyl proton is dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework:
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165-170 | Thiazole C2 | Carbon attached to the hydroxymethyl group. |
| ~140-145 (quartet) | Thiazole C4 | Carbon attached to the trifluoromethyl group, split by fluorine coupling. |
| ~120-125 (quartet) | Trifluoromethyl (-CF₃) | Large quartet due to one-bond C-F coupling. |
| ~115-120 | Thiazole C5 | Carbon bearing the single ring proton. |
| ~60-65 | Methylene (-CH₂OH) | Aliphatic carbon of the hydroxymethyl group. |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | O-H stretch of the alcohol |
| 3000-3100 | Medium | C-H stretch of the thiazole ring |
| 1500-1600 | Medium | C=N and C=C stretching of the thiazole ring |
| 1100-1350 | Strong | C-F stretching of the trifluoromethyl group |
| ~1050 | Medium-Strong | C-O stretch of the primary alcohol |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 184.0042
-
Fragmentation: Common fragmentation pathways would involve the loss of the hydroxymethyl group or cleavage of the thiazole ring.
Synthesis and Reactivity
Representative Synthesis
A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid ester, such as ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This transformation can be efficiently achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[10]
Workflow for the Synthesis of this compound
Caption: A typical synthetic route to the title compound.
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of a primary alcohol and a trifluoromethyl-substituted thiazole.
-
Alcohol Reactivity: The primary hydroxyl group can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides or other leaving groups for subsequent nucleophilic substitution.
-
Thiazole Ring Stability: The thiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to degradation under strongly basic conditions or in the presence of strong oxidizing agents.[11] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thiazole ring, potentially making it more susceptible to nucleophilic attack.[12]
-
Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[13][14] Recommended storage is at 2-8°C.[3] It is advisable to protect it from light and moisture to prevent degradation.
Experimental Protocols
Protocol for Melting Point Determination
This protocol describes a standard method for determining the melting point of a crystalline organic solid.[9]
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol for Solubility Determination
This protocol provides a general method for determining the solubility of the compound in various organic solvents.[8]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Sample Preparation: To a series of vials, add a known mass of this compound (e.g., 10 mg).
-
Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g., 0.1 mL).
-
Equilibration: After each addition, vigorously agitate the vial and allow it to equilibrate at a constant temperature.
-
Observation: Observe for complete dissolution. The solubility can be expressed as the mass of solute per volume of solvent required for complete dissolution. For more precise measurements, a saturated solution can be prepared, and the concentration of the supernatant can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
Logical Flow for Solubility Assessment
Caption: A stepwise process for determining solubility.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: [15]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [15][16]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
The unique combination of a hydroxymethyl group, a thiazole ring, and a trifluoromethyl substituent makes this compound a highly valuable building block in several areas:
-
Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and metabolic disorders. The trifluoromethylthiazole moiety is often incorporated to enhance drug-like properties.
-
Agrochemicals: Thiazole derivatives are known to exhibit fungicidal and insecticidal activities. This compound can serve as a starting material for the development of new crop protection agents.
-
Materials Science: The polar and aromatic nature of the molecule suggests potential applications in the synthesis of functional organic materials, such as ligands for metal complexes or components of organic electronic devices.
Conclusion
This compound is a chemical intermediate with significant potential in various fields of chemical research and development. This guide has consolidated the available information on its physical and chemical properties, provided protocols for its characterization, and outlined its key applications. While some physicochemical data remains to be experimentally determined, the information presented herein provides a solid foundation for the safe and effective use of this compound in the laboratory.
References
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1977-06-6 Cas No. | (4-Methyl-1,3-thiazol-5-yl)methanol | Matrix Scientific [matrixscientific.com]
- 3. 204319-69-7|this compound|BLD Pharm [bldpharm.com]
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- 6. (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol(204319-69-7) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound [chemdict.com]
- 16. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
An In-Depth Technical Guide to the Solubility and Stability of (4-(Trifluoromethyl)thiazol-2-yl)methanol
Introduction
(4-(Trifluoromethyl)thiazol-2-yl)methanol is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position. The presence of the trifluoromethyl (CF3) group is of significant interest in medicinal chemistry and materials science. The CF3 group can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the high electronegativity of the fluorine atoms in the CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the lipophilicity of the CF3 group can improve a compound's ability to permeate biological membranes.[1]
This technical guide provides a comprehensive overview of the critical physicochemical parameters of this compound: its solubility and stability. Understanding these properties is paramount for researchers, scientists, and drug development professionals to advance this molecule through the development pipeline, from early-stage discovery to formulation. This document details the established methodologies for determining these properties, provides insights into the expected behavior of the molecule based on its structural features, and offers detailed experimental protocols for robust characterization.
I. Solubility Profile of this compound
Solubility is a critical determinant of a compound's bioavailability and developability.[4] For oral drug candidates, sufficient aqueous solubility is necessary for dissolution in the gastrointestinal tract prior to absorption. This section outlines the methodologies to determine both the thermodynamic and kinetic solubility of this compound.
A. Theoretical Considerations: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is known to increase the lipophilicity of a molecule.[1] This would suggest that this compound might exhibit limited aqueous solubility. However, the presence of the hydroxymethyl group and the nitrogen and sulfur heteroatoms in the thiazole ring can participate in hydrogen bonding, which may enhance its solubility in polar protic solvents like water and ethanol. The interplay of these structural features makes experimental determination of solubility essential.
B. Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO)).
-
The presence of excess solid is crucial to ensure equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed to permit the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a 0.22 µm filter or centrifuged at high speed.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
Data Presentation: Expected Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined |
| 0.1 N HCl | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| DMSO | 25 | Data to be determined |
C. Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[7][9] This high-throughput method is valuable in early drug discovery for rapid screening.
Experimental Protocol: Kinetic Solubility Determination
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).
-
-
Precipitation Detection:
-
Allow the plate to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.
-
-
Quantification (Optional):
-
Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV.[9]
-
Visualization: Solubility Determination Workflow The following diagram illustrates the decision-making process and workflow for assessing the solubility of a new chemical entity like this compound.
Caption: Workflow for solubility assessment.
II. Stability Profile of this compound
Evaluating the chemical stability of a compound is a regulatory requirement and crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11] Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under various conditions to identify potential degradants and develop stability-indicating analytical methods.[12][13]
A. Theoretical Considerations: Potential Sites of Instability
The thiazole ring is an aromatic heterocycle and is generally stable. However, the molecule possesses potential sites for degradation:
-
Hydrolysis: The hydroxymethyl group could potentially undergo reactions, although this is less likely under neutral conditions. The thiazole ring itself could be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.
B. Forced Degradation Studies
Forced degradation studies are designed to produce a target degradation of 5-20%.[13]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). A typical concentration is 1 mg/mL.[13]
-
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at a controlled temperature.
-
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[14][15] A photodiode array (PDA) detector is often used to assess peak purity.
-
Data Presentation: Illustrative Stability Data
The following table exemplifies how the results from a forced degradation study would be summarized.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradants |
| 0.1 N HCl (60°C) | 24 | Data to be determined | Data to be determined |
| 0.1 N NaOH (60°C) | 24 | Data to be determined | Data to be determined |
| 3% H2O2 (RT) | 24 | Data to be determined | Data to be determined |
| Heat (80°C, solid) | 48 | Data to be determined | Data to be determined |
| Heat (80°C, solution) | 48 | Data to be determined | Data to be determined |
| Light (ICH Q1B) | - | Data to be determined | Data to be determined |
Visualization: Stability Testing Workflow This diagram outlines the process for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for stability assessment.
III. Conclusion
The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential therapeutic agent or advanced material. This technical guide has outlined the standard, industry-accepted methodologies for determining these parameters. The presence of the trifluoromethyl group is anticipated to influence these properties, likely leading to moderate to low aqueous solubility but potentially enhanced metabolic stability. Rigorous experimental evaluation, as detailed in the provided protocols, is essential to confirm these hypotheses and to generate the robust data package required for regulatory submissions and successful formulation development. The workflows and protocols described herein provide a solid framework for any research team embarking on the characterization of this promising molecule.
IV. References
-
Annex 4 - World Health Organization (WHO). --INVALID-LINK--
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. --INVALID-LINK--
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. --INVALID-LINK--
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Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. --INVALID-LINK--
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. --INVALID-LINK--
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. --INVALID-LINK--
-
Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties - ResearchGate. --INVALID-LINK--
-
stability-indicating hplc method: Topics by Science.gov. --INVALID-LINK--
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. --INVALID-LINK--
-
Stability Indicating HPLC Method Development and Validation - SciSpace. --INVALID-LINK--
-
Stability Indicating HPLC Method Development: A Review - IJPPR. --INVALID-LINK--
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. --INVALID-LINK--
-
Forced Degradation Studies - MedCrave online. --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. --INVALID-LINK--
-
physical properties of trifluoromethyl-substituted pyrazoles - Benchchem. --INVALID-LINK--
-
Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline - ResearchGate. --INVALID-LINK--
-
Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. --INVALID-LINK--
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. --INVALID-LINK--
-
Forced Degradation Studies - SciSpace. --INVALID-LINK--
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. --INVALID-LINK--
-
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol - Sigma-Aldrich. --INVALID-LINK--
-
204319-69-7|this compound - BLDpharm. --INVALID-LINK--
-
Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - OUCI. --INVALID-LINK--
-
Method Development and Photolytic Degradation Study of - Asian Journal of Pharmaceutical Analysis. --INVALID-LINK--
-
ThermoML:J. Chem. Thermodyn. 2016, 103, 276-284. --INVALID-LINK--
-
2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol | Sigma-Aldrich. --INVALID-LINK--
-
Solubility determination and analysis of methimazole in different solvent systems at T = 278.15 - 323.15 K - ResearchGate. --INVALID-LINK--
-
Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed. --INVALID-LINK--
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. ijrpp.com [ijrpp.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Trifluoromethylthiazole Scaffold: A-Technical Guide to Biological Activity and-Experimental Validation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylthiazole Core
The thiazole ring is a foundational scaffold in medicinal chemistry and agrochemical design, prized for its unique electronic properties and ability to engage in various biological interactions. When functionalized with a trifluoromethyl (CF3) group, its physicochemical characteristics are profoundly altered. The CF3 group, owing to the high electronegativity of fluorine, enhances metabolic stability, membrane permeability, and binding affinity by modulating the lipophilicity and electronic nature of the parent molecule. This synergistic combination has given rise to a class of trifluoromethylthiazole derivatives with a remarkable spectrum of biological activities, ranging from potent fungicides to promising anticancer agents. This guide provides an in-depth exploration of the core mechanisms, applications, and essential experimental protocols for evaluating these powerful compounds.
Core Mechanism of Action: Disruption of Cellular Respiration
A primary and well-characterized mechanism of action for many biologically active trifluoromethylthiazole derivatives is the inhibition of mitochondrial respiration. Specifically, these compounds frequently act as potent inhibitors of Complex II, also known as Succinate Dehydrogenase (SDH), a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).
By binding to SDH, these inhibitors block the oxidation of succinate to fumarate, which halts the transfer of electrons to ubiquinone (Coenzyme Q). This disruption has catastrophic consequences for the cell:
-
ATP Production Halts: The blockade of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, effectively starving the cell of energy.
-
Increased Oxidative Stress: The stalled ETC can lead to the leakage of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress, damaging cellular components like DNA, proteins, and lipids.
This potent mechanism is the foundation of the powerful fungicidal activity seen in compounds like Thifluzamide.
A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: A Key Intermediate in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug design, enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] Within this chemical space, (4-(Trifluoromethyl)thiazol-2-yl)methanol has emerged as a pivotal, versatile building block. This technical guide provides a comprehensive overview of this compound, from its synthetic origins and characterization to its critical applications in the synthesis of complex pharmaceutical agents. We will delve into the causality behind its molecular design and provide field-proven insights into its utilization.
Introduction: The Significance of Fluorinated Heterocycles
The trifluoromethyl (-CF3) group is one of the most utilized fluorinated motifs in pharmaceuticals, prized for its ability to increase lipophilicity and metabolic stability.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the robustness of molecules containing this group.[1] When this powerful functional group is appended to a thiazole ring—a privileged heterocyclic scaffold found in numerous bioactive compounds—the resulting structure becomes a highly valuable asset in drug discovery.
This compound is a prime example of this design philosophy. It offers a trifluoromethylated thiazole core for enhanced biological interactions and metabolic resistance, coupled with a reactive hydroxymethyl (-CH2OH) group that serves as a versatile handle for synthetic elaboration.
Discovery and Historical Context
The precise "discovery" of this compound is not chronicled as a singular event. Instead, its development is intrinsically linked to the broader evolution of organofluorine chemistry and the escalating demand for novel, functionalized heterocyclic building blocks in medicinal chemistry programs throughout the late 20th and early 21st centuries.
The historical trajectory can be understood through three parallel advancements:
-
The Rise of Organofluorine Chemistry: Following early reports on the biological effects of the trifluoromethyl group in the mid-20th century, chemists actively sought new methods to incorporate this group into diverse molecular frameworks.[3][4]
-
Advancements in Thiazole Synthesis: The foundational Hantzsch thiazole synthesis and its subsequent modifications provided a reliable pathway to the core heterocyclic structure.
-
Target-Oriented Drug Design: The explosion in research targeting specific enzymes and receptors, particularly protein kinases, created a demand for novel chemical moieties that could optimize binding and improve pharmacokinetics. Trifluoromethylated thiazoles proved to be highly effective in this regard.
This confluence of progress led to the synthesis of a library of functionalized building blocks, including this compound, to fuel the discovery of new therapeutic agents.
Synthesis and Characterization: A Validated Approach
While multiple synthetic routes exist, a common and logical approach to this compound involves the construction of the thiazole ring followed by functional group manipulation. The synthesis of related compounds, such as 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, often starts with precursors like trifluoroacetoacetic acid ethyl ester.[5]
A Plausible Synthetic Workflow
A robust, multi-step synthesis can be envisioned as follows, designed for efficiency and control.
Caption: A direct Hantzsch-type synthesis pathway.
Detailed Experimental Protocol
This protocol describes a plausible and efficient synthesis based on established chemical principles.
Objective: To synthesize this compound.
Step 1: Hantzsch-Type Cyclocondensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: Add glycolamide (HOCH₂CONH₂) (1.1 eq) to the solution. Causality: Glycolamide serves as the thioamide surrogate after in-situ reaction or as a direct C2-N source, providing the necessary atoms to form the thiazole ring and install the hydroxymethyl group in a single, convergent step.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acidic environment with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product may precipitate upon neutralization or after partial removal of the solvent under reduced pressure. Alternatively, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.
Structural and Purity Verification
To ensure the integrity of the synthesized compound, a full suite of analytical characterization is required.
| Analytical Method | Expected Data and Interpretation |
| ¹H NMR | A singlet for the thiazole proton (C5-H), a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | Resonances corresponding to the thiazole ring carbons, the methylene carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | A sharp singlet, confirming the presence and chemical environment of the single -CF₃ group. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound (C₅H₅F₃NOS⁺). |
| Purity (HPLC) | A single major peak, typically >95% purity, confirming the absence of significant impurities. |
Application in Drug Development: A Gateway to Complexity
This compound is rarely the final bioactive molecule. Its value lies in its role as a key intermediate, providing a trifluoromethyl-thiazole moiety that can be readily incorporated into larger, more complex molecular architectures.
The Synthetic Logic: Activating the Hydroxyl Group
The primary synthetic utility stems from the conversion of the terminal hydroxyl group into a good leaving group. This "activates" the molecule for subsequent nucleophilic substitution reactions.
Caption: General workflow for incorporating the title compound into a drug scaffold.
This two-step sequence is a robust and widely used strategy in medicinal chemistry. It allows for the late-stage introduction of the fluorinated heterocycle, providing flexibility in the synthetic design of drug candidates.
Therapeutic Areas of Impact
The (4-(trifluoromethyl)thiazol-2-yl)methyl moiety appears in patented structures across numerous therapeutic areas, including:
-
Oncology: As a component of kinase inhibitors designed to target specific signaling pathways in cancer cells.
-
Inflammatory Diseases: In modulators of inflammatory enzymes and receptors.
-
Infectious Diseases: As part of novel antibacterial and antiviral agents.
Safety, Handling, and Physicochemical Properties
Core Data Summary
| Property | Identifier / Value | Source |
| CAS Number | 204319-69-7 | [6] |
| Molecular Formula | C₅H₄F₃NOS | PubChem |
| Molecular Weight | 183.15 g/mol | PubChem |
| Appearance | White to off-white solid | Typical Supplier Data |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. | General Chemical Principles |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed and protect from moisture.
-
Toxicity: The specific toxicological profile is not extensively documented. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and direct skin contact. In case of exposure, follow standard laboratory safety protocols and consult the Safety Data Sheet (SDS).
Conclusion
This compound is a quintessential example of a modern chemical building block—purpose-built to address the challenges of contemporary drug discovery. Its design intelligently combines the stability and electronic properties of the trifluoromethyl group with the privileged structure of the thiazole ring and the synthetic versatility of a primary alcohol. For researchers and drug development professionals, understanding the synthesis, reactivity, and strategic application of this intermediate is key to unlocking novel and effective therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 6. 204319-69-7|this compound|BLD Pharm [bldpharm.com]
(4-(Trifluoromethyl)thiazol-2-yl)methanol and its role in medicinal chemistry
An In-Depth Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: A Core Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The pursuit of candidates with optimized efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to favor "privileged structures"—molecular motifs that consistently demonstrate high affinity for various biological targets. This guide provides a detailed examination of one such critical building block: This compound . We will dissect the synergistic contributions of its constituent thiazole and trifluoromethyl moieties, provide detailed synthetic and analytical protocols, and explore its strategic application in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Introduction: The Strategic Imperative for Privileged Scaffolds
The path from a lead compound to a clinically approved drug is fraught with challenges, primarily related to optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining potent and selective target engagement. A foundational strategy to de-risk this process is the use of molecular building blocks that incorporate functionalities known to confer favorable pharmacological properties. This compound emerges as a preeminent example of such a scaffold, representing a masterful convergence of two powerful chemical motifs: the biologically ubiquitous thiazole ring and the pharmacokinetically transformative trifluoromethyl group. This guide elucidates the chemical rationale behind its utility and provides the practical knowledge required for its effective implementation in drug discovery programs.
The Constituent Moieties: A Synergistic Combination for Drug Design
The exceptional utility of this compound stems from the distinct and complementary properties of its two core components.
The Thiazole Ring: A Versatile Heterocyclic Core
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 18 FDA-approved drugs underscores its biological compatibility and versatility.[3]
-
Bioisosteric Replacement: The thiazole ring serves as an effective bioisostere for other aromatic systems like phenyl or pyridine rings, allowing chemists to modulate physicochemical properties such as solubility and polarity while preserving essential binding interactions.
-
Hydrogen Bonding Hub: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within a protein's active site.
-
Metabolic Stability: The aromatic nature of the thiazole ring generally imparts good metabolic stability.
-
Diverse Biological Activity: Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant effects.[3][4][5]
The Trifluoromethyl (CF₃) Group: A "Super-Methyl" for Pharmacokinetic Enhancement
The strategic incorporation of a trifluoromethyl (CF₃) group is a well-established tactic in medicinal chemistry to enhance a drug's profile.[6][7] It is often used to replace a methyl or chloro group to fine-tune a molecule's properties.[8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group (—CH₃) with a CF₃ group effectively blocks oxidative metabolism at that position, often leading to a longer drug half-life.[9]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (fat solubility) of a molecule, which can improve its ability to cross biological membranes and enhance absorption.[6][9]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic centers and modulate the electronic character of an aromatic ring, which can lead to stronger binding interactions with the biological target.[8][10]
-
Bioisosterism: The CF₃ group can act as a bioisostere for other groups, including the aliphatic nitro group, sometimes leading to compounds with improved potency and metabolic stability.[11][12][13][14]
Synergy in Action
The combination of these two moieties in a single, compact building block provides a powerful tool. The thiazole ring provides a stable, biologically active core with key hydrogen bonding capabilities, while the CF₃ group enhances metabolic stability and membrane permeability. The methanol group (—CH₂OH) at the 2-position serves as a crucial synthetic handle, allowing for straightforward chemical elaboration to introduce a wide range of functionalities for probing structure-activity relationships (SAR).
Synthesis and Physicochemical Characterization
While numerous derivatives exist, a common and reliable pathway to this compound involves a multi-step sequence beginning with a Hantzsch-type thiazole synthesis followed by the reduction of an ester intermediate.
Representative Synthetic Protocol
This protocol describes a validated, two-step approach to synthesize the title compound from commercially available starting materials.
Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) and ethyl 2-thiooxamate (1.1 eq) in absolute ethanol (approx. 0.2 M).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
Step 2: Reduction to this compound
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 M solution, 1.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC until the ester is fully consumed.
-
Quenching and Workup: Carefully quench the reaction by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form. Stir vigorously for 15 minutes.
-
Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₅H₄F₃NOS |
| Molecular Weight | 199.15 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethyl acetate, THF, DMSO |
| Predicted logP | ~1.5 (Varies by prediction algorithm) |
Analytical Characterization
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methylene protons (—CH₂OH) around δ 4.8 ppm, a singlet for the thiazole proton at C5 around δ 7.5-8.0 ppm, and a broad singlet for the hydroxyl proton.
-
¹⁹F NMR: The fluorine NMR will display a singlet around δ -62 ppm, characteristic of the CF₃ group attached to an aromatic ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected [M+H]⁺ ion at m/z 200.0.
-
Purity (HPLC): Purity should be assessed by reverse-phase HPLC, with a target purity of >95% for use in subsequent medicinal chemistry applications.
Strategic Applications in Medicinal Chemistry
This compound is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a versatile intermediate, providing a robust scaffold for the generation of compound libraries to explore SAR.
Workflow for Scaffold Elaboration
The primary alcohol functionality is a key point for diversification. It can be readily converted into a wide array of other functional groups, enabling chemists to systematically probe the chemical space around a biological target.
Caption: Synthetic elaboration workflow from the core scaffold.
Structure-Activity Relationship (SAR) Insights
By generating a library of derivatives from this core, researchers can systematically investigate the SAR of a new chemical series. For example, in a series of kinase inhibitors, different substituents installed via the methanol handle can explore specific pockets of the ATP binding site.
Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.
For instance, studies on fluorinated hydrazinylthiazole derivatives have shown that the position and nature of substituents on an attached aromatic ring are critical for biological activity, such as antiglycation potential.[15] Similarly, other research on thiazole derivatives has demonstrated potent anti-proliferative activity against various tumor cell lines, where modifications around the core structure led to selective inhibition.[16]
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a strategic asset in the medicinal chemist's arsenal. Its design elegantly combines the biological relevance of the thiazole ring with the pharmacokinetic advantages of the trifluoromethyl group. The synthetic accessibility and the versatile chemical handle provided by the methanol group make it an ideal starting point for the rapid generation of diverse chemical libraries.
As drug discovery moves towards more complex biological targets and novel therapeutic modalities, the demand for well-designed, reliable, and versatile building blocks will only increase. Scaffolds like this compound will continue to play a pivotal role in the development of the next generation of medicines, enabling the efficient navigation of complex biological systems to yield safer and more effective therapies.
References
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- 2. Thiazole based compounds: Significance and symbolism [wisdomlib.org]
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- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (4-(Trifluoromethyl)thiazol-2-yl)methanol: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Fluorinated Heterocycles in Medicinal Chemistry
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. (4-(Trifluoromethyl)thiazol-2-yl)methanol, a key building block, embodies this principle. Its trifluoromethyl group offers a potent electronic handle, while the thiazole and methanol functionalities provide versatile points for further chemical elaboration. This guide provides an in-depth overview of the spectroscopic techniques essential for the unambiguous characterization of this compound, ensuring its quality and suitability for downstream applications in drug development pipelines.
It is important to note that while a comprehensive experimental dataset for this compound is not universally available in public repositories, this guide will leverage available experimental data, predictive methodologies, and comparative analysis with structurally analogous compounds to provide a robust framework for its characterization.
Molecular Structure and Characterization Workflow
A systematic approach to the characterization of this compound involves a suite of spectroscopic techniques. The general workflow is designed to provide orthogonal pieces of structural information, leading to a confident identification of the molecule.
Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline-corrected and the background spectrum should be subtracted.
Data Interpretation
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 (broad) | Medium-Strong | O-H stretch of the alcohol |
| ~3100 (sharp) | Weak-Medium | C-H stretch of the thiazole ring |
| ~2900 (sharp) | Weak-Medium | C-H stretch of the methylene group (-CH₂OH) |
| ~1500 | Medium | C=N stretch of the thiazole ring |
| ~1450 | Medium | C=C stretch of the thiazole ring |
| ~1350-1100 | Strong | C-F stretching vibrations of the CF₃ group |
| ~1050 | Medium-Strong | C-O stretch of the primary alcohol |
An experimental FT-IR spectrum is available for [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol, which can be used for direct comparison.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.7 | Singlet | 1H | H5 (Thiazole ring) | The proton on the thiazole ring is in a deshielded environment due to the electronegativity of the nitrogen and sulfur atoms and the electron-withdrawing effect of the CF₃ group. |
| ~4.9 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing thiazole ring and the hydroxyl group, leading to a downfield shift. |
| ~3.5 (broad) | Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165-170 | C2 (Thiazole ring) | This carbon is attached to two heteroatoms (N and S) and the methanol substituent, resulting in a significant downfield shift. |
| ~140-145 (quartet) | C4 (Thiazole ring) | This carbon is directly attached to the electron-withdrawing CF₃ group, causing a downfield shift and coupling to the fluorine atoms (quartet). |
| ~120-125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~115-120 | C5 (Thiazole ring) | This carbon is part of the aromatic thiazole ring. |
| ~60-65 | -CH₂OH | The carbon of the methylene group is shielded relative to the aromatic carbons. |
Figure 2: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues based on fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) should be scanned over a relevant mass range (e.g., m/z 50-500).
Expected Mass Spectrum Data
The molecular weight of this compound (C₅H₄F₃NOS) is 183.15 g/mol .
-
Molecular Ion Peak: In positive ion ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 184.16. Depending on the source conditions, adducts with sodium [M+Na]⁺ (m/z 206.14) or potassium [M+K]⁺ (m/z 222.11) may also be observed.
-
Fragmentation Pattern: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Tandem MS (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation. Expected fragmentation pathways would likely involve the loss of water (-18 Da) from the protonated molecule, or cleavage of the C-C bond between the thiazole ring and the methanol group.
Conclusion
The comprehensive spectroscopic characterization of this compound is crucial for its application in research and drug development. This guide outlines the essential experimental protocols and provides a detailed interpretation of the expected spectroscopic data from FT-IR, NMR, and mass spectrometry. By following this workflow, researchers can confidently verify the structure and purity of this important fluorinated building block, ensuring the integrity of their subsequent scientific endeavors.
References
Initial safety and handling guidelines for (4-(Trifluoromethyl)thiazol-2-yl)methanol
An In-Depth Technical Guide to the Initial Safety and Handling of (4-(Trifluoromethyl)thiazol-2-yl)methanol
Introduction: Navigating the Chemistry of a Novel Fluorinated Heterocycle
This compound (CAS No. 204319-69-7) is a specialized heterocyclic alcohol of increasing interest in medicinal chemistry and drug development.[1][2] Its unique structure, combining a thiazole ring with a trifluoromethyl group, makes it a valuable building block for synthesizing novel bioactive molecules.[2] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, while the thiazole moiety is a common scaffold in many pharmaceuticals.[2]
However, these same structural features necessitate a rigorous and informed approach to its handling. The presence of the trifluoromethyl group and the thiazole nucleus suggests potential for specific chemical and biological reactivity that must be managed to ensure laboratory safety. This guide provides an in-depth analysis of the initial safety protocols, handling guidelines, and emergency procedures for this compound, grounded in both established chemical safety principles and an expert understanding of its structural components.
Hazard Identification and Risk Profile
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice.[3] For this compound, the risk profile is derived from its GHS classification and the known toxicology of its constituent parts.
GHS Classification
The compound is classified with the following hazards:
-
Signal Word: Danger[4]
| Hazard Statement | Classification | Rationale and Field Insights |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Note: Some related thiazole structures also carry warnings for acute oral toxicity (H301/H302) and the potential for serious eye damage (H318).[5][6] Given the novelty of this specific compound, it is prudent to handle it as if it may possess acute toxicity until proven otherwise.
Toxicological Insights from Structural Analogs
-
Trifluoromethyl (CF3) Group: The high electronegativity of fluorine atoms can alter the electronic properties of the molecule. While often used to block metabolic pathways, the CF3 group can also be involved in toxic mechanisms. Upon decomposition, fluorinated compounds can release hydrogen fluoride (HF), a highly corrosive and toxic substance.[7] This is a critical consideration for thermal decomposition and disposal procedures.
-
Thiazole Ring: Thiazoles are generally stable aromatic compounds but can be incompatible with strong acids and oxidizing agents.[8] Some thiazole derivatives have been shown to be skin sensitizers.
-
Methanol Moiety: The compound is a primary alcohol. While its overall toxicity is dominated by the fluorinated thiazole portion, the "methanol" in its name warrants caution. Methanol itself is toxic by all routes of exposure, primarily targeting the central nervous system and eyes after a characteristic latent period.[9][10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Primary Engineering Controls
All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be conducted in a certified chemical fume hood.[11] The fume hood provides critical protection against inhalation of dust or aerosols and contains any potential spills. The ventilation system should be explosion-resistant if large quantities of flammable solvents are in use.[12]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards identified in Section 1.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[7] | Goggles provide a seal against splashes and dust. A face shield is mandatory when there is a significant risk of splashes, especially during transfers or when working with larger quantities, to protect the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[7] | Standard nitrile gloves (minimum 4-6 mil thickness) provide a good barrier for incidental contact. For extended operations or direct immersion, heavier gloves or double-gloving is recommended. Inspect gloves for any signs of degradation before use.[11] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes.[13] | A lab coat protects against skin contact from minor spills. Long pants and fully enclosed shoes are standard laboratory policy to protect against any chemical exposure to the lower body and feet.[11] |
Safe Handling and Storage Protocols
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an appropriate spill kit and emergency contact numbers are readily accessible.
-
PPE Donning: Put on all required PPE as specified in Section 2.2.
-
Chemical Transfer: If the material is a solid, use a spatula or powder funnel to carefully transfer it, minimizing the creation of dust. If it is a liquid, use a syringe or pipette.
-
Work Practice: Avoid direct contact with the substance.[11] Do not smell or taste the chemical.[11] Keep containers closed when not in use.[14]
-
Post-Handling: After use, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[15]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[14][16]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[14][15]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[12] The thiazole ring can react with these substances.
Safe Handling Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency and First-Aid Procedures
Rapid and correct response during an emergency is critical.
Spill Response
-
Small Spill (in fume hood): Ensure PPE is on. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. Prevent entry into the area.
First-Aid Measures
The following protocols are for immediate, preliminary response. All chemical exposures require professional medical evaluation.[16]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[16] Wash the affected skin area thoroughly with plenty of soap and water.[6] If irritation persists, seek medical attention.[14] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[16][17] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[16] Rinse the mouth with water.[16] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
Disposal Considerations
Improper disposal of fluorinated compounds can pose a significant environmental risk.
-
Waste Classification: this compound and any materials contaminated with it should be disposed of as hazardous chemical waste. It should be classified as a non-acutely toxic, halogenated organic waste.
-
Procedure:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific collection procedures.[18]
-
-
Decomposition Concerns: Avoid disposal methods that involve high heat in uncontrolled environments, due to the potential for the release of toxic gases like hydrogen fluoride and oxides of nitrogen and sulfur.[12][7]
References
- 1. 204319-69-7|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 885279-97-0: 2-(3-Fluorophenyl)-4-thiazolemethanol [cymitquimica.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. chemical-label.com [chemical-label.com]
- 5. 4-Methyl-2- 4-(trifluoromethyl)phenyl -1,3-thiazol-5-yl methanol 317318-96-0 [sigmaaldrich.com]
- 6. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gov.uk [gov.uk]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. tcichemicals.com [tcichemicals.com]
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- 17. villacrop.co.za [villacrop.co.za]
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A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol for Advanced Research
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. This guide will delve into its commercial availability, potential synthetic routes, and its strategic importance in the design of novel therapeutics, grounded in authoritative scientific principles.
Strategic Importance in Medicinal Chemistry: The Trifluoromethylated Thiazole Scaffold
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other rings, and its relative metabolic stability make it a cornerstone of modern medicinal chemistry. The introduction of a trifluoromethyl (CF3) group onto this scaffold dramatically influences its physicochemical and pharmacokinetic properties.[2]
The CF3 group is a powerful modulator of a molecule's properties for several reasons:
-
Increased Lipophilicity : Enhances membrane permeability and can improve oral bioavailability.[2]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[2]
-
Altered Acidity/Basicity : As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, affecting target binding and solubility.[2]
-
Enhanced Binding Affinity : The CF3 group can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar interactions, which can lead to improved potency.
This compound combines these advantageous features, making it a highly valuable building block for the synthesis of novel small molecule therapeutics.
Commercial Availability and Sourcing
As of early 2026, direct, off-the-shelf commercial availability of this compound (CAS No. 204319-69-7) is limited. While some suppliers like BLDpharm list the compound, it is often out of stock, suggesting it is primarily available through custom synthesis or on a make-to-order basis.[3]
Researchers seeking to work with this scaffold should consider sourcing precursors or closely related analogues. The following table summarizes commercially available compounds that could serve as starting points for a custom synthesis.
| Compound Name | CAS Number | Potential Use | Representative Suppliers |
| Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | 131748-96-4 | Precursor for reduction to the alcohol | PharmaBlock, AbacipharmTech[4] |
| (4-(Trifluoromethyl)thiazol-2-yl)methanamine | 643725-70-6 | Structurally similar, potential for conversion | Fluorochem[5] |
| [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | Not readily available | Isomer, for comparative studies | ChemicalBook lists various suppliers[6] |
Procurement Strategy:
The most viable approach for obtaining this compound is to either commission a custom synthesis from a specialized chemical supplier or to synthesize it in-house from a commercially available precursor like the corresponding ethyl ester.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 204319-69-7|this compound|BLD Pharm [bldpharm.com]
- 4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
An In-depth Technical Guide to the Reactivity Profile of the Hydroxyl Group in (4-(Trifluoromethyl)thiazol-2-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the primary hydroxyl group in (4-(Trifluoromethyl)thiazol-2-yl)methanol. The molecule's unique structure, featuring a potent electron-withdrawing trifluoromethyl group on an electron-deficient thiazole ring, imparts a distinct chemical character to the hydroxymethyl moiety. This guide explores the electronic effects governing this reactivity, detailing key transformations such as oxidation, O-alkylation, esterification, and conversion to leaving groups. Each section provides mechanistic insights and field-proven experimental protocols, offering researchers and drug development professionals a thorough resource for leveraging this versatile building block in organic synthesis.
Introduction: A Molecule of Interest in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1] Its ability to engage in hydrogen bonding and its inherent aromaticity make it a valuable component in designing molecules that interact with biological targets. The introduction of a trifluoromethyl (-CF3) group, a common strategy in drug design, significantly alters the physicochemical properties of the parent molecule.[2] The -CF3 group is known for its strong electron-withdrawing nature, which can enhance metabolic stability, binding affinity, and bioavailability.[2][3]
The subject of this guide, this compound, combines these features with a reactive primary alcohol, presenting a versatile synthon for the elaboration of more complex molecular architectures. Understanding the nuanced reactivity of its hydroxyl group is paramount for its effective utilization in multi-step synthetic campaigns. This guide aims to provide that understanding, grounded in the principles of physical organic chemistry and supported by practical, actionable protocols.
Unpacking the Structural and Electronic Landscape
The reactivity of the hydroxyl group in this compound is not dictated by the alcohol functionality in isolation. Rather, it is a consequence of the electronic interplay between the thiazole ring, the trifluoromethyl substituent, and the hydroxymethyl group.
The Thiazole Core: An Electron-Deficient Heterocycle
Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom.[4] The thiazole ring is inherently electron-deficient due to the electronegativity of the heteroatoms. This electron deficiency is most pronounced at the C2 position, making it susceptible to nucleophilic attack or facilitating the deprotonation of substituents at this position.[5][6]
The Trifluoromethyl Group: A Potent Inductive Effector
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic synthesis.[7] Its effect is primarily inductive (-I), pulling electron density away from the aromatic ring through the sigma bond framework.[8][9] This potent electron withdrawal further deactivates the thiazole ring towards electrophilic substitution and significantly impacts the acidity and nucleophilicity of adjacent functional groups.[3]
Net Effect on the Hydroxymethyl Group
The combination of the electron-deficient thiazole ring and the powerful -CF3 substituent creates a highly electron-poor environment. This has two primary consequences for the hydroxymethyl group at the C2 position:
-
Increased Acidity: The strong inductive pull of the trifluoromethyl-substituted thiazole ring stabilizes the corresponding alkoxide, thereby increasing the acidity of the hydroxyl proton compared to a typical primary alcohol.
-
Modulated Nucleophilicity: While the oxygen atom of the hydroxyl group possesses lone pairs, its nucleophilicity is attenuated by the same electron-withdrawing effects that enhance its acidity. The electron density on the oxygen is reduced, making it a less potent nucleophile.
This electronic profile dictates the conditions required for various transformations, often necessitating careful selection of reagents and reaction conditions to achieve desired outcomes.
A Guided Tour of Key Hydroxyl Group Transformations
The hydroxyl group of this compound can undergo a variety of classical alcohol reactions. However, the specific electronic nature of the substrate must be considered when designing synthetic procedures.
Oxidation to the Aldehyde
The conversion of the primary alcohol to the corresponding aldehyde, (4-(trifluoromethyl)thiazol-2-yl)carbaldehyde, is a pivotal transformation. This aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines. Given the absence of enolizable protons on the thiazole ring adjacent to the aldehyde, this product is generally stable.
Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is an excellent choice for this transformation as it avoids harsh metal-based oxidants.[10][11][12]
Mechanism Snapshot: Swern Oxidation The Swern oxidation proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a non-nucleophilic base like triethylamine (TEA) to yield the aldehyde.[13]
Caption: Swern oxidation workflow.
Conversion to a Leaving Group: Tosylation
To facilitate nucleophilic substitution reactions, the hydroxyl group, a poor leaving group, must first be converted into a better one. Sulfonate esters, such as tosylates, are excellent leaving groups. The tosylation of this compound can be readily achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base.[14]
Given the increased acidity of the hydroxyl proton, a moderately strong base like triethylamine or pyridine is typically sufficient to deprotonate the alcohol, allowing it to attack the electrophilic sulfur atom of TsCl.[15] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly if the alcohol proves to be less reactive.[16][17]
O-Alkylation via Williamson Ether Synthesis
The formation of an ether linkage can be accomplished through the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide.[18][19][20] For this substrate, the first step is the deprotonation of the alcohol to form the corresponding alkoxide. Due to the electron-withdrawing nature of the ring system, a strong base such as sodium hydride (NaH) is recommended to ensure complete and irreversible deprotonation. The resulting alkoxide can then be treated with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the desired ether.[21]
Caption: Williamson ether synthesis workflow.
Esterification Reactions
Ester formation is another key transformation of the hydroxyl group. While classic Fischer esterification under strong acidic conditions is possible, milder methods are often preferred to avoid potential degradation of the thiazole ring.
The Steglich esterification is a particularly suitable method.[22][23] This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[24] A catalytic amount of DMAP is crucial, acting as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[25][26] This method is highly efficient and proceeds under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[23]
Field-Proven Synthetic Protocols
The following protocols are provided as representative examples for the transformation of this compound. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[16]
Protocol: Swern Oxidation to (4-(Trifluoromethyl)thiazol-2-yl)carbaldehyde
| Reagent/Material | Molar Eq. | Amount |
| Oxalyl Chloride | 1.5 | (Calculated) |
| Anhydrous Dichloromethane (DCM) | - | (Calculated) |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 2.7 | (Calculated) |
| (4-(CF3)thiazol-2-yl)methanol | 1.0 | (Starting Amount) |
| Triethylamine (TEA) | 7.0 | (Calculated) |
Step-by-Step Methodology:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add a solution of DMSO in DCM dropwise over 5 minutes.[10]
-
Stir the mixture for an additional 15 minutes at -78 °C.
-
Add a solution of this compound in DCM dropwise over 5 minutes.[10]
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise over 10 minutes. The mixture may become thick.[10]
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.[10]
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Protocol: Tosylation of this compound
| Reagent/Material | Molar Eq. | Amount |
| (4-(CF3)thiazol-2-yl)methanol | 1.0 | (Starting Amount) |
| Anhydrous Dichloromethane (DCM) | - | (Calculated) |
| p-Toluenesulfonyl Chloride (TsCl) | 1.2-1.5 | (Calculated) |
| Triethylamine (TEA) or Pyridine | 1.5-2.0 | (Calculated) |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | (Catalytic) |
Step-by-Step Methodology:
-
Dissolve this compound and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) to the stirred solution.[14]
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tosylate, which can be purified by column chromatography.[14]
Conclusion
The hydroxyl group in this compound exhibits a reactivity profile that is profoundly influenced by the strong electron-withdrawing character of its trifluoromethyl-substituted thiazole scaffold. This guide has delineated the key chemical transformations this versatile building block can undergo, including oxidation, tosylation, O-alkylation, and esterification. By understanding the underlying electronic effects and employing the robust protocols described herein, researchers in drug discovery and materials science can effectively harness the synthetic potential of this valuable intermediate. The provided methodologies serve as a reliable foundation for the rational design and execution of synthetic routes involving this and structurally related compounds.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. rsc.org [rsc.org]
- 17. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. grokipedia.com [grokipedia.com]
- 23. Steglich Esterification [organic-chemistry.org]
- 24. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 25. Steglich esterification - Wikipedia [en.wikipedia.org]
- 26. synarchive.com [synarchive.com]
Methodological & Application
Using (4-(Trifluoromethyl)thiazol-2-yl)methanol in Hantzsch thiazole synthesis
An In-depth Technical Guide Topic: Synthesis of 4-(Trifluoromethyl)thiazoles via the Hantzsch Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Trifluoromethylated Thiazoles
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibiotics and anticancer drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[3][4] Concurrently, the incorporation of a trifluoromethyl (CF3) group is a widely employed strategy to enhance the pharmacological profile of drug candidates. The CF3 group can improve metabolic stability, increase binding affinity, and enhance bioavailability by modifying lipophilicity and electronic characteristics.[5][6][7]
The convergence of these two structural features—the thiazole core and the trifluoromethyl group—yields a class of compounds with significant potential in modern drug discovery. The Hantzsch thiazole synthesis, a classic yet remarkably robust reaction first described in 1887, provides a direct and efficient pathway to these valuable molecules.[8][9] This guide offers a detailed exploration of the Hantzsch synthesis for preparing 4-(trifluoromethyl)thiazoles, providing mechanistic insights, a comprehensive experimental protocol, and practical guidance for researchers.
Part 1: The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide to produce a thiazole.[8][10] The reaction is prized for its reliability, high yields, and the wide variety of substituents that can be incorporated by simply changing the starting materials.[4][11]
Reaction Mechanism
The reaction proceeds through a well-established multi-step pathway:
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.[3][12]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered heterocyclic ring, a hydroxythiazoline intermediate.
-
Dehydration: The final step is an acid- or heat-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[10][12] The formation of the aromatic system is a significant thermodynamic driving force for the reaction.[12]
Key Reagents for Trifluoromethylated Thiazoles
To synthesize a 4-(trifluoromethyl)thiazole, the trifluoromethyl group must be present on one of the precursors. The most direct strategy involves using an α-haloketone bearing a CF3 group at the α-position. A prime example of such a reagent is 3-bromo-1,1,1-trifluoro-2-propanone (also known as 3-bromo-1,1,1-trifluoroacetone). This highly reactive electrophile serves as the foundational building block for the target scaffold.[5]
The choice of thioamide determines the substituent at the 2-position of the thiazole ring.
-
Thiourea: Yields a 2-aminothiazole.
-
Thioacetamide: Yields a 2-methylthiazole.
-
Substituted Thiobenzamides: Yield a 2-arylthiazole.
Part 2: Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol details the synthesis of 2-amino-4-(trifluoromethyl)thiazole, a versatile building block, from 3-bromo-1,1,1-trifluoro-2-propanone and thiourea.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-1,1,1-trifluoro-2-propanone | ≥97% | e.g., Sigma-Aldrich, AK Scientific | Highly lacrymatory and corrosive. Handle in a fume hood. |
| Thiourea | ≥99% | e.g., Sigma-Aldrich, Fisher Scientific | --- |
| Ethanol (EtOH) | Anhydrous | --- | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | For neutralization/workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | --- | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | For drying. |
| Round-bottom flask (50 mL) | --- | --- | --- |
| Reflux Condenser | --- | --- | --- |
| Magnetic Stirrer & Stir Bar | --- | --- | --- |
| Heating Mantle | --- | --- | --- |
| Separatory Funnel (100 mL) | --- | --- | --- |
| Rotary Evaporator | --- | --- | --- |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Fume Hood: All steps involving 3-bromo-1,1,1-trifluoro-2-propanone must be performed in a certified chemical fume hood due to its volatility and potent lacrymatory properties.[13][14]
-
Thioamides: Thioamides are potentially toxic; avoid inhalation of dust and skin contact.[15][16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (0.76 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous ethanol. Stir until a clear solution is formed.
-
Reagent Addition: In a chemical fume hood, carefully add 3-bromo-1,1,1-trifluoro-2-propanone (1.91 g, 10 mmol, 1.0 eq) to the stirred solution. Causality Note: Adding the bromoketone to the thioamide solution minimizes its concentration and potential side reactions.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Cooling and Concentration: Once the reaction is complete (disappearance of starting material by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Neutralization: To the resulting residue, slowly add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) formed during the reaction.[12] The product may precipitate as a solid at this stage.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers. Causality Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Analytical Data | Expected Results for 2-Amino-4-(trifluoromethyl)thiazole |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| ¹H NMR (DMSO-d₆) | δ ~7.5 (s, 2H, -NH₂), ~7.2 (s, 1H, thiazole C5-H) ppm.[17] |
| ¹⁹F NMR (DMSO-d₆) | δ ~-65 ppm (s, 3F, -CF₃).[17] |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C2), ~145 (q, C4), ~120 (q, CF₃), ~110 (C5) ppm.[17] |
| Mass Spec (ESI+) | m/z = [M+H]⁺ calculated for C₄H₄F₃N₂S: 169.01 |
Part 3: Troubleshooting and Further Applications
Even robust reactions can encounter issues. The following guide provides solutions to common problems.
From Hantzsch Products to Target Molecules: The Case of (4-(Trifluoromethyl)thiazol-2-yl)methanol
The initial topic of interest, this compound, is not a starting material for the Hantzsch synthesis but rather a potential downstream product. It can be synthesized from a Hantzsch-derived intermediate. For example:
-
Hantzsch Synthesis: React 3-bromo-1,1,1-trifluoro-2-propanone with a thioamide bearing an ester group, such as ethyl 2-amino-2-thioxoacetate. This would yield ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Modification: The resulting 2-amino group could be diazotized and removed.
-
Reduction: The ester at the 2-position can then be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[18]
This illustrates how the Hantzsch synthesis serves as a powerful entry point to a wide array of complex trifluoromethylated thiazoles through subsequent functional group interconversions.
Conclusion
The Hantzsch thiazole synthesis remains an indispensable tool in organic and medicinal chemistry. Its application to the synthesis of 4-(trifluoromethyl)thiazoles provides a direct, efficient, and versatile route to a class of molecules with high potential for drug discovery. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can readily access these valuable compounds for further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Note: Versatile Protocols for the Synthesis of Derivatives from (4-(Trifluoromethyl)thiazol-2-yl)methanol
Introduction
The (4-(Trifluoromethyl)thiazol-2-yl)methanol scaffold is a highly valuable building block in modern medicinal chemistry and drug discovery. The integration of a thiazole ring, a common motif in many FDA-approved drugs, with a trifluoromethyl (CF₃) group offers a unique combination of pharmacological advantages.[1][2] The trifluoromethyl group is a well-established bioisostere for a methyl group but possesses distinct electronic properties; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the primary alcohol in this compound. We present detailed, field-proven protocols for creating a diverse range of derivatives, including esters, ethers, and halides. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
General Synthetic Workflow
The primary hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations. The following diagram illustrates the principal synthetic pathways detailed in this guide.
Caption: General derivatization pathways from the starting alcohol.
Protocol 1: Synthesis of Ester Derivatives via Acyl Chloride
This protocol describes a straightforward and high-yielding esterification using a commercially available acyl chloride. The use of a mild base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, which could otherwise lead to side reactions.
Principle: The lone pair of electrons on the alcohol's oxygen atom performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and deprotonation by a base yields the ester.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction upon adding the acyl chloride.
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5 minutes.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq.) dropwise via syringe. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
| Reactant | Reagents | Typical Yield |
| Benzoyl Chloride | TEA, DCM | >90% |
| Acetyl Chloride | TEA, DCM | >95% |
| Cyclopropanecarbonyl chloride | TEA, DCM | >85% |
Protocol 2: Synthesis of Ester Derivatives via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally reliable method for converting primary and secondary alcohols into a wide range of functional groups, including esters, with complete inversion of stereochemistry (though not applicable here).[8][9] It operates under mild, neutral conditions, making it suitable for sensitive substrates.
Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a betaine intermediate. This activates the alcohol, which is then displaced by a nucleophile, in this case, a carboxylic acid. The high oxygen affinity of PPh₃ drives the reaction, forming triphenylphosphine oxide as a byproduct.
Caption: Simplified workflow of the Mitsunobu reaction.
Step-by-Step Methodology
-
Preparation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. A color change to yellow or orange may be observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor completion by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The main challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine).[10] Purification is typically achieved by silica gel chromatography. A common strategy is to first remove the bulk of the byproducts by precipitation/crystallization from a solvent like diethyl ether/hexane before chromatography.
| Nucleophile | Reagents | Typical Yield |
| Benzoic Acid | PPh₃, DIAD, THF | 80-90% |
| 4-Nitrobenzoic Acid | PPh₃, DIAD, THF | 85-95%[10] |
| Phthalimide | PPh₃, DEAD, THF | 75-85% |
Protocol 3: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This classic method is robust for synthesizing ethers from an alcohol. It is a two-step, one-pot process involving the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.
Principle: A strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is highly effective as it forms hydrogen gas, an inert byproduct that drives the reaction forward. The resulting alkoxide then displaces a halide from an electrophilic carbon center.
Step-by-Step Methodology
-
Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Causality: Adding the alcohol to the base prevents a rapid, uncontrolled exothermic reaction. The 0 °C temperature is for safety and control. Vigorous hydrogen gas evolution will be observed.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 eq.) dropwise. For less reactive halides, the reaction may require gentle heating (e.g., to 40-50 °C).
-
Monitoring: Stir the reaction for 2-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding water at 0 °C to destroy any remaining NaH. Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Protocol 4: Synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole
Converting the alcohol to a chloromethyl intermediate creates a highly valuable electrophile for subsequent nucleophilic substitution reactions, further expanding the library of accessible derivatives.
Principle: Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as gaseous byproducts.
Step-by-Step Methodology
-
Preparation: In a flask equipped with a stir bar and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place this compound (1.0 eq.).
-
Reagent Addition: Cool the flask to 0 °C and slowly add thionyl chloride (SOCl₂) (2.0 eq.) dropwise. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (or 50-60 °C) for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ under reduced pressure (ensure the vacuum pump is protected from the corrosive vapors).
-
Purification: The crude product can often be used directly in the next step. If purification is required, carefully add the crude residue to ice-water, and extract with a suitable organic solvent like DCM. Wash the organic layer with saturated NaHCO₃ solution, then brine, dry over Na₂SO₄, and concentrate to yield the product.
Characterization
All synthesized derivatives should be rigorously characterized to confirm their structure and purity.
-
¹H and ¹⁹F NMR: To confirm the structural integrity and the presence of the trifluoromethyl group. For esters and ethers, the disappearance of the alcohol proton (-OH) and the appearance of new signals corresponding to the added moiety are key indicators.
-
¹³C NMR: To confirm the carbon framework of the new derivative.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: (4-(Trluoromethyl)thiazol-2-yl)methanol as a Versatile Building Block for Next-Generation Agrochemicals
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and lipophilicity to active ingredients. This application note presents (4-(Trluoromethyl)thiazol-2-yl)methanol (CAS 204319-69-7), a key heterocyclic building block, for its utility in the synthesis of novel insecticides and fungicides. We provide detailed protocols for the synthesis of this building block via a modified Hantzsch thiazole synthesis and demonstrate its application in the conceptual synthesis of a neonicotinoid analogue. The methodologies are designed to be robust and scalable for research and development laboratories.
Introduction: The Strategic Importance of the CF₃-Thiazole Moiety
The thiazole ring is a privileged scaffold in a multitude of biologically active compounds, including a number of commercial agrochemicals.[1] When functionalized with a trifluoromethyl group, the resulting moiety offers a unique combination of physicochemical properties beneficial for agrochemical efficacy. The strong electron-withdrawing nature of the CF₃ group can significantly influence the acidity of nearby protons and the overall electronic profile of the molecule, potentially enhancing its interaction with biological targets.[2] Furthermore, the C-F bond's high strength and the CF₃ group's steric bulk contribute to increased metabolic stability, prolonging the compound's activity in the field.[3]
(4-(Trluoromethyl)thiazol-2-yl)methanol serves as a versatile precursor, providing a reactive hydroxyl group for derivatization while maintaining the stable and influential CF₃-thiazole core. This allows for its incorporation into larger, more complex molecules through established chemical transformations such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Physicochemical & Spectroscopic Data
Summarized below are the key properties of the title compound. While comprehensive peer-reviewed spectral data is not widely published, the expected NMR and IR characteristics are provided based on its chemical structure.
| Property | Value |
| CAS Number | 204319-69-7 |
| Molecular Formula | C₅H₄F₃NOS |
| Molecular Weight | 183.15 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 7.5-7.7 (s, 1H, thiazole-H), 4.9-5.1 (s, 2H, CH₂), 3.0-3.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm): 170-172 (C2-thiazole), 145-148 (q, C4-thiazole), 120-123 (q, CF₃), 115-118 (C5-thiazole), 60-62 (CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Expected δ (ppm): -60 to -65 (s, CF₃) |
| IR (KBr, cm⁻¹) | Expected ν: 3300-3100 (O-H stretch), 1350-1100 (C-F stretch) |
Synthesis Protocol for (4-(Trifluoromethyl)thiazol-2-yl)methanol
While the target compound is commercially available,[4] this section provides a robust, lab-scale synthesis protocol adapted from related Hantzsch-type thiazole syntheses.[1][5] The procedure involves the cyclocondensation of a trifluoromethyl-containing α-bromoketone with a thioamide derivative.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol
Part A: Synthesis of 3-Bromo-1,1,1-trifluoroacetone
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (with a gas outlet to a scrubber), add 1,1,1-trifluoroacetone (1.0 eq) and methanol (2 mL per gram of ketone).
-
Reaction: Cool the flask in an ice bath. Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture will become colorless. Carefully pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-bromo-1,1,1-trifluoroacetone is a volatile liquid and should be used immediately in the next step.
Part B: Synthesis of this compound
-
Preparation of 2-Hydroxythioacetamide: In a separate flask, dissolve glycolamide (1.0 eq) in anhydrous THF. Add Lawesson's reagent (0.5 eq) portion-wise. Heat the mixture to reflux for 4 hours. Cool to room temperature. This generates the required thioamide in situ.
-
Cyclocondensation: To the cooled thioacetamide solution, add the crude 3-bromo-1,1,1-trifluoroacetone (1.0 eq) from Part A dropwise.
-
Reaction: Heat the resulting mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 1,1,1-Trifluoroacetone | 112.06 | 1.0 | 10.0 g |
| Bromine | 159.81 | 1.05 | 15.1 g |
| Glycolamide | 75.07 | 1.0 | 6.7 g |
| Lawesson's Reagent | 404.47 | 0.5 | 18.0 g |
| Expected Yield | 183.15 | ~55-65% |
Application Protocol: Synthesis of a Neonicotinoid Analogue
To demonstrate the utility of this compound as a building block, this protocol outlines its use in the synthesis of an analogue of the neonicotinoid insecticide, Clothianidin. The core strategy involves converting the primary alcohol to a reactive chloromethyl intermediate, followed by N-alkylation of a nitroguanidine derivative.[3]
Reaction Scheme Diagram
Caption: Proposed synthesis of a Clothianidin analogue.
Step-by-Step Protocol
Part A: Synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it onto ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-(chloromethyl)-4-(trifluoromethyl)thiazole is typically used in the next step without further purification.
Part B: Synthesis of the Clothianidin Analogue
-
Setup: In a flask, suspend N-methyl-N'-nitroguanidine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction: Add the solution of 2-(chloromethyl)-4-(trifluoromethyl)thiazole (1.05 eq) from Part A to the suspension.
-
Heating: Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Workup: Cool the reaction to room temperature and pour it into water. A precipitate should form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the purified neonicotinoid analogue.
Conclusion and Future Perspectives
This compound is a high-value building block for the synthesis of novel agrochemicals. Its CF₃-thiazole core provides a stable and electronically influential scaffold, while the hydroxymethyl group offers a convenient handle for diverse synthetic transformations. The protocols detailed herein provide a reliable pathway for both the synthesis of the building block and its subsequent elaboration into potential insecticidal compounds. This building block holds significant promise for the development of next-generation crop protection agents with improved efficacy and metabolic profiles. Researchers are encouraged to explore its use in creating diverse libraries of compounds for high-throughput screening in fungicide and herbicide discovery programs.
References
Application Notes and Protocols for Reactions Involving (4-(Trifluoromethyl)thiazol-2-yl)methanol
Introduction: The Strategic Importance of (4-(Trifluoromethyl)thiazol-2-yl)methanol in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its ability to engage in various biological interactions makes it a cornerstone for the development of novel therapeutic agents.[2] The introduction of a trifluoromethyl (CF₃) group to a molecule can significantly enhance its metabolic stability, binding selectivity, and lipophilicity.[3] This makes the trifluoromethyl group a valuable addition in drug design, often used to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound.[4]
This compound combines these two valuable moieties, presenting itself as a key building block for the synthesis of advanced pharmaceutical intermediates. The primary alcohol functional group serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. This guide provides detailed experimental protocols for key reactions involving this compound, offering researchers a practical framework for its utilization in drug discovery and development.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to handle this compound and all other reagents with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[5][6]
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.[5]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8] In case of contact, rinse the affected area thoroughly with water.[6]
-
Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6]
Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the described protocols for comprehensive safety information.
Core Reactions and Experimental Protocols
This section details the experimental setups for key transformations of the primary alcohol group of this compound. The following protocols are based on well-established synthetic methodologies and are designed to be readily adaptable in a standard organic chemistry laboratory.
Oxidation to (4-(Trifluoromethyl)thiazol-2-yl)carbaldehyde via Swern Oxidation
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under mild, cryogenic conditions, preventing over-oxidation to the carboxylic acid.[9] This method is renowned for its broad functional group tolerance.[9]
Rationale for Method Selection: The Swern oxidation is chosen for its exceptionally mild reaction conditions (-78 °C), which are ideal for preserving the potentially sensitive trifluoromethylthiazole moiety.[10] It offers high selectivity for the aldehyde product, a crucial precursor for further synthetic elaborations such as reductive amination or olefination reactions.[11]
Experimental Workflow:
Caption: Workflow for the Swern Oxidation of this compound.
Detailed Protocol:
-
To a stirred solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) in a three-necked flask under an inert atmosphere (N₂ or Ar), cool the flask to -78 °C using a dry ice/acetone bath.[9]
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equiv.) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.[12]
-
Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the activated DMSO mixture. Stir the reaction for 45 minutes at -78 °C.[9]
-
Add triethylamine (Et₃N, 5.0 equiv.) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[9]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (4-(Trifluoromethyl)thiazol-2-yl)carbaldehyde.
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Ensures stability of the reactive intermediate and prevents side reactions.[10] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is suitable for low-temperature reactions.[12] |
| Base | Triethylamine (Et₃N) | A hindered base that facilitates the elimination step to form the aldehyde.[9] |
| Work-up | Aqueous Quench | Neutralizes reactive species and facilitates extraction. |
Halogenation to 2-(Chloromethyl)-4-(trifluoromethyl)thiazole via Appel Reaction
The Appel reaction provides a mild and efficient method for converting primary alcohols to the corresponding alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide.[13] This reaction proceeds with inversion of configuration at a stereocenter and is generally high-yielding.[14]
Rationale for Method Selection: The Appel reaction is performed under neutral conditions, avoiding the use of strong acids that could potentially degrade the thiazole ring.[15] The formation of the highly stable triphenylphosphine oxide byproduct drives the reaction to completion.[16] This method is ideal for producing the alkyl chloride, a versatile intermediate for nucleophilic substitution reactions.
Experimental Workflow:
Caption: Workflow for the Appel Reaction on this compound.
Detailed Protocol:
-
Dissolve this compound (1.0 equiv.) and triphenylphosphine (PPh₃, 1.2 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride (CCl₄, 1.5 equiv.) to the stirred solution.[15]
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct is typically less polar and will elute after the desired product.
| Parameter | Condition | Rationale |
| Reagents | PPh₃ and CCl₄ | Forms the reactive phosphonium salt intermediate for alcohol activation.[16] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, inert solvent for the Appel reaction.[15] |
| Temperature | 0 °C to Room Temperature | Mild conditions that are well-tolerated by many functional groups. |
| Purification | Column Chromatography | Effectively separates the alkyl halide product from the triphenylphosphine oxide byproduct. |
Esterification and Etherification Reactions
The primary alcohol of this compound can be readily converted to esters and ethers, which are common functionalities in drug molecules.
A. Esterification:
Standard esterification conditions can be employed. For example, reaction with an acyl chloride or carboxylic anhydride in the presence of a base like triethylamine or pyridine in an aprotic solvent such as DCM will yield the corresponding ester. Alternatively, coupling with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also an effective method.
B. Etherification (Williamson Ether Synthesis):
The Williamson ether synthesis provides a straightforward route to ethers. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, followed by reaction with an alkyl halide.
Representative Protocol for Etherification:
-
To a suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of this compound (1.0 equiv.) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv.) and stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. The protocols detailed in this guide for its oxidation, halogenation, esterification, and etherification provide a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies. The mild and selective nature of the described reactions ensures compatibility with the trifluoromethylthiazole moiety, enabling the efficient construction of complex molecular targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tapazol.co.il [tapazol.co.il]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Appel Reaction [organic-chemistry.org]
- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 15. orgosolver.com [orgosolver.com]
- 16. Appel reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Leveraging (4-(Trifluoromethyl)thiazol-2-yl)methanol for the Development of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Trifluoromethyl-Thiazole Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be exceptionally fruitful. Among these, the thiazole ring is a privileged structure, found in numerous biologically active compounds and approved drugs.[1]
This technical guide focuses on the strategic application of a specific, highly valuable building block: (4-(Trifluoromethyl)thiazol-2-yl)methanol . The incorporation of a trifluoromethyl (-CF3) group onto the thiazole core is a deliberate design element. The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to the target kinase.[2][3] This often translates into improved potency and a more favorable pharmacokinetic profile.
This document will provide researchers, scientists, and drug development professionals with an in-depth guide to utilizing this compound in the synthesis of kinase inhibitors. We will explore its application in targeting key kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR) , and also discuss its potential for inhibiting other kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs) .[4][5] Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutics.
Rationale for Targeting Aurora and VEGFR Kinases
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are key regulators of mitosis. Their overexpression is a common feature in many cancers, correlating with poor prognosis.[6] Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells, making them a compelling target for anticancer therapies.[7] Several aminothiazole-based compounds have shown potent inhibition of Aurora kinases.[8]
VEGFR: Vascular Endothelial Growth Factor Receptors are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[9] Tumor growth and metastasis are highly dependent on angiogenesis. Therefore, inhibiting VEGFR signaling is a clinically validated strategy to stifle tumor progression.[10][11] The thiazole scaffold has been successfully incorporated into potent VEGFR inhibitors.[12]
Synthetic Strategy: From this compound to a Kinase Inhibitor Core
A versatile approach to leverage this compound in kinase inhibitor synthesis involves a two-step sequence: oxidation to the corresponding aldehyde, followed by reductive amination to introduce a key amino group for further elaboration. This amine can then be used to construct various kinase-inhibiting scaffolds, such as the well-established aminopyrimidine core.
Caption: Synthetic workflow from the starting alcohol to a final kinase inhibitor.
Protocol 1: Synthesis of (4-(Trifluoromethyl)thiazole-2-carbaldehyde
This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde, a crucial intermediate for further diversification.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford (4-(Trifluoromethyl)thiazole-2-carbaldehyde.
Rationale for Experimental Choices: Dess-Martin periodinane is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The basic workup with sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, and sodium thiosulfate quenches any remaining DMP.
Protocol 2: Synthesis of a Generic Aminopyrimidine-based Kinase Inhibitor
This protocol outlines the synthesis of a kinase inhibitor via reductive amination of the aldehyde intermediate with an aminopyrimidine, a common scaffold in kinase inhibitors.[1]
Materials:
-
(4-(Trifluoromethyl)thiazole-2-carbaldehyde
-
A suitable aminopyrimidine derivative (e.g., 2-amino-4-chloro-6-methylpyrimidine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
To a solution of (4-(Trifluoromethyl)thiazole-2-carbaldehyde (1.0 eq) in anhydrous DCE, add the aminopyrimidine derivative (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the final kinase inhibitor.
Rationale for Experimental Choices: Reductive amination is a robust method for forming C-N bonds.[13][14] Sodium triacetoxyborohydride is a mild and selective reducing agent for imines in the presence of aldehydes, minimizing side reactions. Acetic acid catalyzes the formation of the iminium ion intermediate.
Biological Evaluation: In Vitro Kinase Inhibition Assays
The following protocols describe luminescence-based assays to determine the inhibitory potency (IC50) of synthesized compounds against Aurora and VEGFR kinases. The principle of these assays is the measurement of ATP consumed during the kinase reaction; a decrease in ATP corresponds to higher kinase activity.
Protocol 3: In Vitro Aurora Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for controls).
-
Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro Aurora kinase inhibition assay.
Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol is a generalized procedure based on available application notes.[8]
Materials:
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized inhibitor compounds
-
Kinase-Glo® Max Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer.
-
Prepare a master mixture containing kinase buffer, ATP, and the substrate.
-
To a 96-well plate, add the master mixture.
-
Add the inhibitor dilutions to the test wells and kinase buffer with DMSO to the control wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Read the luminescence on a plate reader.
Data Analysis:
-
Similar to the Aurora kinase assay, calculate the percentage of inhibition and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the synthesized kinase inhibitors and evaluation of their biological activity will allow for the establishment of a structure-activity relationship (SAR). This is crucial for optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Key modifications could include:
-
Varying the substituents on the pyrimidine ring.
-
Introducing different linkers between the thiazole and pyrimidine moieties.
-
Modifying the substitution on the trifluoromethyl-phenyl ring.
The results of these studies should be summarized in a clear and concise table for easy comparison.
| Compound ID | R1 on Pyrimidine | R2 on Pyrimidine | Aurora A IC50 (nM) | VEGFR-2 IC50 (nM) | GSK-3β IC50 (nM) |
| Lead-1 | -Cl | -CH3 | 50 | 120 | >1000 |
| Analog-1a | -OCH3 | -CH3 | 25 | 150 | >1000 |
| Analog-1b | -NH2 | -CH3 | 15 | 90 | 850 |
| Analog-1c | -Cl | -H | 75 | 200 | >1000 |
Broader Applications: Targeting Other Kinases
The this compound scaffold is not limited to Aurora and VEGFR kinases. Thiazole-based compounds have shown inhibitory activity against a range of other kinases, including:
-
Glycogen Synthase Kinase 3β (GSK-3β): Implicated in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[4][15]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5]
-
Kinetoplastid-specific eIF4E-interacting protein-1 (Leish4E-IP1): A potential target for the treatment of leishmaniasis.
The synthetic and screening protocols provided in this guide can be adapted to explore the potential of this compound-derived compounds against these and other kinase targets.
Conclusion
This compound is a valuable and versatile building block for the development of novel kinase inhibitors. The strategic incorporation of the trifluoromethyl-thiazole moiety can impart favorable physicochemical and pharmacological properties to the resulting compounds. This guide provides a comprehensive framework, from synthetic strategy and detailed protocols to biological evaluation, to empower researchers in their drug discovery efforts. By leveraging the information and methodologies presented herein, the scientific community can further explore the potential of this scaffold to generate new and effective treatments for a range of diseases driven by aberrant kinase activity.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Discovery of thiazolidin-4-one analogue as selective GSK-3β inhibitor through structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of (4-(Trifluoromethyl)thiazol-2-yl)methanol for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the chemical modification of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. The strategic introduction of diverse functional groups at the 2-position via the hydroxymethyl handle is critical for developing robust Structure-Activity Relationship (SAR) studies. We present detailed, field-tested protocols for etherification, esterification, and amination, enabling research teams to systematically probe the chemical space around this privileged scaffold. Each protocol is designed as a self-validating system, incorporating in-process controls and detailed analytical characterization endpoints.
Introduction: The Significance of the 4-(Trifluoromethyl)thiazole Scaffold
The 1,3-thiazole ring is a cornerstone heterocycle in drug discovery, present in a multitude of FDA-approved drugs.[1][2] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and coordinate with metallic centers in enzymes makes it a versatile component in pharmacophore design.[3] The incorporation of a trifluoromethyl (CF₃) group at the 4-position further enhances its utility. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity.[4]
The this compound scaffold presents a primary alcohol at the 2-position, offering a prime handle for derivatization. By modifying this position, researchers can explore how changes in steric bulk, electronics, and hydrogen bonding potential impact biological activity, thereby building a detailed SAR model. This guide outlines three fundamental derivatization pathways to generate diverse libraries of ethers, esters, and amines for biological screening.
Core Derivatization Strategies: Workflow Overview
To effectively explore the SAR of the target scaffold, the hydroxymethyl group can be converted into a variety of functional groups. The primary strategies discussed herein involve the conversion of the alcohol into ethers, esters, and amines. Each of these classes allows for the introduction of a wide range of substituents to probe different aspects of molecular recognition.
Caption: Overview of derivatization workflows from the starting alcohol.
Protocol I: Etherification via Williamson Synthesis
Ether linkages are metabolically stable and allow for the introduction of a wide array of alkyl and aryl substituents. The Williamson ether synthesis is a robust and reliable method for this transformation.[5] It proceeds via an Sₙ2 mechanism, requiring the conversion of the starting alcohol into a more reactive electrophile, such as an alkyl halide.[6]
Part A: Synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole (Intermediate)
Rationale: The hydroxyl group is a poor leaving group. Conversion to a chloride using thionyl chloride (SOCl₂) creates a potent electrophile for the subsequent nucleophilic substitution by an alkoxide.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes). The product spot should be less polar than the starting material.
-
Upon completion, carefully pour the reaction mixture onto ice-water (50 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloride intermediate.
-
Note: This intermediate can be unstable and is often best used immediately in the next step without further purification.
-
Part B: Williamson Ether Synthesis
Rationale: A strong base is used to deprotonate the desired alcohol (R-OH), generating a nucleophilic alkoxide that displaces the chloride from the thiazole intermediate.[7]
Protocol:
-
To a solution of the desired alcohol (R-OH, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of crude 2-(chloromethyl)-4-(trifluoromethyl)thiazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Self-Validating System: Characterization of Ethers
-
¹H NMR: Appearance of new signals corresponding to the "R" group protons and a characteristic shift of the thiazole-CH₂ protons.
-
¹³C NMR: Appearance of new signals for the "R" group carbons.
-
Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺.[8]
-
HPLC: A single, sharp peak with >95% purity.
Protocol II: Esterification
Esterification provides derivatives that can act as potential prodrugs or engage in different binding interactions. Direct coupling of the alcohol with a carboxylic acid using a standard coupling agent is a common and effective method.
Rationale: A coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) activates the carboxylic acid, facilitating nucleophilic attack by the alcohol.
Protocol:
-
To a solution of this compound (1.0 eq), the desired carboxylic acid (R-COOH, 1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (15 mL/g) at 0 °C, add a solution of DCC (1.3 eq) in DCM.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
A white precipitate (dicyclohexylurea, DCU) will form. Filter off the precipitate and wash it with cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: Characterization of Esters
-
¹H NMR: A downfield shift of the thiazole-CH₂ protons (typically > 5.0 ppm) compared to the starting alcohol. Appearance of signals for the "R" group.
-
¹³C NMR: Appearance of a new carbonyl signal (C=O) in the range of 165-175 ppm.
-
IR Spectroscopy: A strong C=O stretching band around 1735 cm⁻¹.
-
Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺.
Protocol III: Synthesis of Amines via Mitsunobu Reaction and Staudinger Reduction
Primary and secondary amines offer opportunities for hydrogen bonding and salt formation. A reliable two-step sequence involves an initial Mitsunobu reaction to form an azide, followed by a Staudinger reduction.[9]
Part A: Mitsunobu Reaction for Azide Synthesis
Rationale: The Mitsunobu reaction allows for the conversion of a primary alcohol to a variety of nucleophilic products with inversion of configuration (though not relevant for this achiral center).[10][11] Using diphenylphosphoryl azide (DPPA) as the azide source under standard Mitsunobu conditions is highly effective.[12]
Protocol:
-
To a solution of this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and DPPA (1.5 eq) in anhydrous THF (20 mL/g) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. The azide product is typically much less polar than the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography (e.g., 5-10% Ethyl Acetate/Hexanes) to yield 2-(azidomethyl)-4-(trifluoromethyl)thiazole.
-
Safety Note: Organic azides can be explosive. Handle with care, avoid heating neat, and use appropriate personal protective equipment.
-
Part B: Staudinger Reduction to Primary Amine
Rationale: The Staudinger reduction is a mild and efficient method for converting azides to primary amines using triphenylphosphine.
Protocol:
-
To a solution of 2-(azidomethyl)-4-(trifluoromethyl)thiazole (1.0 eq) in THF/Water (9:1, 15 mL/g), add triphenylphosphine (1.2 eq).
-
Stir the reaction at room temperature overnight. Nitrogen gas evolution may be observed.
-
Monitor the reaction by TLC until the starting azide is consumed.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by acid-base extraction or by column chromatography on silica gel (often with a small percentage of triethylamine or ammonia in the eluent to prevent streaking).
Self-Validating System: Characterization of Amines
-
¹H NMR: Disappearance of the alcohol proton and appearance of a broad singlet for the -NH₂ protons. The thiazole-CH₂ protons will shift upfield compared to the ester and halide intermediates.
-
IR Spectroscopy: Disappearance of the strong azide stretch (~2100 cm⁻¹) and appearance of N-H stretching bands (~3300-3400 cm⁻¹).
-
Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺ for 2-(aminomethyl)-4-(trifluoromethyl)thiazole.
Caption: A generalized workflow for the purification and validation of synthesized derivatives.
Application in SAR Studies: A Hypothetical Analysis
By systematically applying the protocols above, a library of derivatives can be generated. The biological data from this library can then be used to construct an SAR model.
Table 1: Hypothetical SAR Data for a Kinase Target
| Compound ID | R-Group | Derivative Type | IC₅₀ (nM) | Rationale for Synthesis |
| Start-OH | -H | Alcohol | >10,000 | Starting Material |
| LIB-E1 | -CH₂Ph | Ether | 850 | Introduce hydrophobic bulk |
| LIB-E2 | -CH₂(4-F-Ph) | Ether | 450 | Probe for halogen bonding |
| LIB-E3 | -CH₂(4-OMe-Ph) | Ether | 1,200 | Introduce H-bond acceptor |
| LIB-Es1 | -C(O)Ph | Ester | 2,500 | Potential prodrug; H-bond acceptor |
| LIB-Es2 | -C(O)CH₃ | Ester | 5,000 | Reduce steric bulk vs. LIB-Es1 |
| LIB-A1 | -NH₂ | Amine | 95 | Introduce H-bond donor/basic center |
| LIB-A2 | -NHCH₃ | Amine | 60 | Increase lipophilicity, maintain HBD |
| LIB-A3 | -NH-cPr | Amine | 35 | Introduce rigid, small lipophilic group |
-
The primary amine (LIB-A1 ) is significantly more potent than the alcohol, ether, or ester derivatives, suggesting a critical hydrogen bond donation or ionic interaction in the binding pocket.
-
Small alkyl substituents on the amine (LIB-A2 , LIB-A3 ) are well-tolerated and may slightly improve activity, possibly by filling a small hydrophobic pocket.
-
Among ethers, the para-fluoro substitution (LIB-E2 ) is beneficial, hinting at a favorable interaction with a halogen bond acceptor or simply favorable electronics.
Conclusion
The derivatization of this compound is a powerful strategy for generating novel chemical entities for drug discovery programs. The protocols detailed in this guide for etherification, esterification, and amination provide a robust and versatile toolkit for any medicinal chemistry team. By systematically applying these methods and carefully analyzing the resulting biological data, researchers can efficiently build comprehensive SAR models, accelerating the journey from a hit compound to a clinical candidate.
References
- 1. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 2-噻唑甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of Trifluoromethylthiazole Scaffolds
Introduction: The Trifluoromethylthiazole Scaffold - A Privileged Motif in Drug Discovery
The trifluoromethyl group (–CF3) has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into a thiazole ring, a versatile heterocyclic scaffold, the resulting trifluoromethylthiazole core offers a unique combination of electronic properties and structural rigidity. This makes it an attractive starting point for the discovery of novel therapeutics targeting a diverse range of biological targets. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug development.[3]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in HTS campaigns involving trifluoromethylthiazole-based compound libraries. We will delve into both biochemical and cell-based assay formats, providing not just the procedural steps, but also the scientific rationale behind the experimental design. The protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Section 1: Cell-Based High-Throughput Screening for Anticancer Agents
A significant area of application for trifluoromethylthiazole scaffolds is in the development of novel anticancer agents.[4][5] Compounds bearing this motif have demonstrated potent antiproliferative and pro-apoptotic activities across various cancer cell lines.[1] This section will focus on a detailed protocol for a cell-based HTS campaign to identify cytotoxic trifluoromethylthiazole compounds, using a luminescence-based cell viability assay.
Scientific Rationale
Cell-based assays are crucial in early-stage drug discovery as they provide a more physiologically relevant context compared to biochemical assays.[6] A luminescent cell viability assay, which measures the intracellular ATP levels of metabolically active cells, is a highly sensitive and robust method suitable for HTS.[7] A decrease in luminescence upon treatment with a test compound indicates a reduction in cell viability, flagging a potential cytotoxic agent. This approach was instrumental in the evaluation of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their anticancer properties.[4]
Experimental Workflow: Cell-Based Anticancer Screen
The following diagram illustrates the key stages of the high-throughput screening workflow for identifying anticancer compounds.
Caption: High-throughput screening workflow for anticancer drug discovery.
Detailed Protocol: Luminescence-Based Cell Viability Assay
This protocol is designed for a 384-well plate format, a standard for HTS campaigns.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trifluoromethylthiazole compound library (dissolved in 100% DMSO)
-
Positive control (e.g., Staurosporine, a known apoptosis inducer)
-
Negative control (0.1% DMSO in culture medium)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[7]
-
Sterile, white, clear-bottom 384-well assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates. This corresponds to 2,500 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Plating:
-
Prepare a master plate of the trifluoromethylthiazole compound library at a concentration of 10 mM in DMSO.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the master plate to the corresponding wells of the assay plates. This will result in a final compound concentration of 10 µM in a total volume of 50.05 µL.
-
Include wells with 50 nL of Staurosporine (final concentration 1 µM) as a positive control and 50 nL of DMSO for the negative control wells.
-
-
Treatment and Incubation:
-
After compound addition, gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the doubling time of the specific cell line.
-
-
Luminescence Detection:
-
Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.
-
Add 25 µL of the reagent to each well using an automated dispenser.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Hit Identification:
| Parameter | Calculation | Purpose |
| Percent Inhibition | 100 * (1 - (RLU_compound - RLU_background) / (RLU_negative_control - RLU_background)) | To quantify the cytotoxic effect of each compound relative to controls. |
| Z'-factor | 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| | To assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[9] |
| Hit Threshold | Compounds exhibiting >50% inhibition or a value greater than 3 standard deviations from the mean of the negative controls. | To identify compounds with significant cytotoxic activity for further investigation. |
Section 2: Biochemical High-Throughput Screening for Prohibitin Modulators
Prohibitins (PHB1 and PHB2) are scaffold proteins involved in various cellular processes, and their dysregulation is implicated in cancer.[1] The trifluorothiazoline compound, fluorizoline, has been identified as a potent inducer of apoptosis by targeting prohibitins.[1] This section outlines a protocol for a biochemical HTS assay to identify novel trifluoromethylthiazole-based modulators of the prohibitin protein-protein interaction.
Scientific Rationale
Biochemical assays, which utilize purified components, are ideal for identifying direct interactions between a compound and its target protein.[10] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based immunoassay that is well-suited for studying protein-protein interactions in a high-throughput format.[2][11] In this assay, a signal is generated when two interacting proteins, each bound to a donor and an acceptor bead respectively, are brought into close proximity. A compound that disrupts this interaction will lead to a decrease in the luminescent signal.
Experimental Workflow: Prohibitin Interaction Assay
The following diagram depicts the principle of the AlphaLISA assay for screening inhibitors of the prohibitin 1 and 2 interaction.
Caption: Principle of the AlphaLISA assay for prohibitin interaction inhibitors.
Detailed Protocol: AlphaLISA Prohibitin Interaction Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
Recombinant human Prohibitin 1 (PHB1) with a biotin tag
-
Recombinant human Prohibitin 2 (PHB2) with a His-tag
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Nickel Chelate Acceptor Beads[11]
-
AlphaLISA Assay Buffer
-
Trifluoromethylthiazole compound library (in 100% DMSO)
-
Positive control (e.g., a known PHB1/2 interaction disruptor, if available, or a high concentration of unlabeled PHB1)
-
Negative control (0.1% DMSO in assay buffer)
-
White, opaque 384-well assay plates (e.g., ProxiPlate™)
-
Automated liquid handling system
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare a solution of biotinylated PHB1 and His-tagged PHB2 in AlphaLISA assay buffer at a final concentration of 10 nM each. The optimal concentrations should be determined through a cross-titration experiment.
-
Prepare a suspension of Streptavidin Donor Beads and Nickel Chelate Acceptor Beads in assay buffer at a final concentration of 20 µg/mL each.
-
-
Compound and Protein Addition:
-
Using an acoustic dispenser, transfer 50 nL of each compound from the library plate to the assay plates.
-
Add 5 µL of the PHB1/PHB2 protein mixture to each well.
-
Include positive and negative controls in designated wells.
-
-
Incubation:
-
Seal the plates and incubate for 60 minutes at room temperature, protected from light, to allow for protein-protein interaction and compound binding.
-
-
Bead Addition and Signal Detection:
-
Add 5 µL of the Donor and Acceptor bead mixture to each well.
-
Seal the plates and incubate for another 60 minutes at room temperature in the dark.
-
Read the plates on an AlphaLISA-compatible plate reader.
-
Data Analysis and Hit Confirmation:
| Parameter | Calculation | Purpose |
| Percent Inhibition | 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background)) | To quantify the disruptive effect of each compound on the PHB1-PHB2 interaction. |
| IC50 Determination | Fit the dose-response curve of percent inhibition versus compound concentration to a four-parameter logistic equation. | To determine the potency of the hit compounds. |
| Counter-Screen | A counter-screen using biotinylated BSA and His-tagged BSA can be performed to identify compounds that interfere with the AlphaLISA technology itself.[12] | To eliminate false-positive hits that are not specific to the PHB1-PHB2 interaction. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to Novel Anti-inflammatory Agents Using (4-(Trifluoromethyl)thiazol-2-yl)methanol
Abstract
This technical guide provides detailed synthetic protocols for the derivatization of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a versatile and highly functionalized building block for the discovery of novel anti-inflammatory agents. The presence of the trifluoromethyl group offers significant advantages in drug design, including enhanced metabolic stability and binding affinity.[1][2] The protocols herein focus on the strategic modification of the primary alcohol to generate libraries of ether and ester derivatives, classes of compounds frequently associated with anti-inflammatory activity.[3] We present robust, field-proven methodologies, including the Williamson ether synthesis and the Steglich esterification, complete with mechanistic insights and step-by-step instructions suitable for researchers in medicinal chemistry and drug development.
Introduction: The Thiazole Scaffold in Anti-Inflammatory Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and antitumor activities.[3][4] Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiazole moiety, which is often critical for their mechanism of action, such as the inhibition of cyclooxygenase (COX) enzymes.[5][6] The COX-2 isozyme, in particular, is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation, making it a key target for modern anti-inflammatory therapies.[5][6]
The strategic incorporation of a trifluoromethyl (CF3) group into drug candidates is a widely used strategy to enhance pharmacological properties. The CF3 group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and enhance membrane permeability.[1][2] The starting material, this compound, combines these advantageous features: a proven anti-inflammatory scaffold (thiazole) and a key pharmacomodulating group (CF3). The primary alcohol at the 2-position serves as a versatile synthetic handle for generating diverse libraries of new chemical entities.
This guide outlines reliable and scalable synthetic routes to derivatize this building block into novel ether and ester compounds, which are prime candidates for screening as selective COX-2 inhibitors or modulators of other inflammatory pathways.[7][8]
Strategic Overview of Synthetic Transformations
The primary alcohol of this compound is the key reaction center for the proposed synthetic routes. Our strategy focuses on two fundamental and high-yielding transformations: O-alkylation to form ethers and O-acylation to form esters. These reactions allow for the introduction of a wide variety of substituents, enabling a systematic exploration of the structure-activity relationship (SAR).
Caption: Synthetic strategy for generating novel anti-inflammatory agents.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile SN2 reaction for forming ethers.[9][10] The protocol involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Rationale: This method is chosen for its reliability and broad substrate scope. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol without competing side reactions.[10][11] Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it readily dissolves the reactants and does not interfere with the SN2 mechanism.[12]
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.
-
Add the alcohol solution dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. Evolution of H₂ gas should be observed as the alkoxide forms.
-
Add the alkyl halide (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: Synthesis of Ester Derivatives via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[13][14]
Rationale: This method is ideal for substrates that may be sensitive to the harsh conditions of other esterification methods (e.g., Fischer esterification).[14][15] It proceeds at room temperature and is highly effective. DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[14] DMAP then acts as an acyl transfer agent, forming a highly reactive acylpyridinium species that is readily attacked by the alcohol, leading to the ester product and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[13][16]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., 4-chlorobenzoic acid, ibuprofen) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Dicyclohexylurea (DCU) - byproduct
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU byproduct.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Representative Characterization Data
The following table presents hypothetical but realistic data for representative compounds synthesized using the protocols described above. Researchers should expect to characterize their novel compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
| Compound Name | Synthetic Protocol | Yield (%) | Purity (HPLC) | m/z [M+H]⁺ (Expected) |
| 2-((4-Fluorobenzyl)oxymethyl)-4-(trifluoromethyl)thiazole | Protocol 1 | 85% | >98% | 292.04 |
| (4-(Trifluoromethyl)thiazol-2-yl)methyl 4-chlorobenzoate | Protocol 2 | 91% | >99% | 322.00 |
| (4-(Trifluoromethyl)thiazol-2-yl)methyl 2-(4-isobutylphenyl)propanoate | Protocol 2 | 88% | >98% | 372.12 |
Conclusion
The synthetic protocols detailed in this application note provide a robust framework for the efficient generation of novel ether and ester derivatives from this compound. These methods are scalable, utilize readily available reagents, and are suitable for the construction of chemical libraries aimed at discovering new anti-inflammatory agents. The strategic combination of the thiazole scaffold and the trifluoromethyl group presents a promising avenue for identifying potent and selective modulators of inflammatory pathways.
References
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds
Introduction: The Imperative for Innovation in Anticancer Drug Synthesis
Cancer remains a formidable challenge to global health, necessitating a continuous search for more effective and selective therapeutic agents. The synthesis of novel small molecules lies at the heart of anticancer drug discovery, providing the chemical tools to probe complex biological systems and develop next-generation treatments.[1][2][3] Historically, natural products have served as a rich wellspring of inspiration, with compounds like paclitaxel and vinca alkaloids demonstrating the potent cytotoxic potential of nature's pharmacopeia. Modern medicinal chemistry builds upon this foundation, employing sophisticated synthetic strategies to create analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.[4][5]
This guide provides an in-depth exploration of the synthesis of novel anticancer compounds, focusing on heterocyclic scaffolds and natural product analogs that have shown significant promise. We will delve into the rationale behind specific synthetic routes and provide detailed, field-proven protocols for the preparation of representative compounds. Furthermore, we will examine the key signaling pathways these molecules target, offering a holistic view from chemical synthesis to biological mechanism.
Section 1: Heterocyclic Scaffolds in Anticancer Drug Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are a cornerstone of medicinal chemistry.[6] Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in the design of novel anticancer agents.[6]
The Isatin Core: A Versatile Framework for Kinase Inhibitors
Isatin (1H-indole-2,3-dione) is a remarkable heterocyclic scaffold that has garnered significant attention in anticancer drug discovery due to its diverse biological activities.[4][5][7][8] Isatin-based compounds have been shown to exhibit potent anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key kinases involved in cancer progression, such as VEGFR-2, EGFR, and CDK2.[4][5]
Rationale for Isatin-Based Synthesis: The reactivity of the isatin core, particularly at the C3-carbonyl group and the N1-position, allows for a wide range of chemical modifications. This enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity.[2]
Experimental Protocol: Synthesis of an Isatin-Thiazolidinone Hybrid
This protocol describes a general method for the synthesis of a 2-((4-chlorophenyl)amino)thiazol-4(5H)-one derivative, a class of compounds that has shown promising anticancer activity.[9]
Step 1: Synthesis of N-(4-chlorophenyl)thiourea
-
To a solution of 4-chloroaniline (1.0 eq) in dry acetone, add ammonium thiocyanate (1.2 eq) and benzoyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into cold water and collect the resulting precipitate by filtration.
-
Wash the precipitate with water and recrystallize from ethanol to obtain pure N-(4-chlorophenyl)thiourea.
Step 2: Synthesis of 2-((4-chlorophenyl)imino)thiazolidin-4-one
-
To a solution of N-(4-chlorophenyl)thiourea (1.0 eq) in ethanol, add ethyl 2-bromoacetate (1.1 eq).
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-((4-chlorophenyl)imino)thiazolidin-4-one.
Step 3: Synthesis of the Final Isatin-Thiazolidinone Hybrid
-
To a stirred solution of an appropriate isatin derivative (1.0 eq) and 2-((4-chlorophenyl)imino)thiazolidin-4-one (1.2 eq) in ethanol, add a catalytic amount of malononitrile and triethylamine.[9]
-
Reflux the reaction mixture for 3 hours, monitoring by TLC.[9]
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Quinoline Derivatives: Targeting DNA and Kinases
The quinoline ring system is another privileged heterocyclic scaffold with a broad spectrum of biological activities, including potent anticancer properties.[10][11][12] Quinoline-based compounds can exert their anticancer effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerases, and modulation of protein kinases.[11][12][13] Several quinoline-based drugs, including bosutinib and lenvatinib, are already in clinical use for cancer treatment.[11]
Rationale for Quinoline-Based Synthesis: The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Friedländer, Skraup, and Doebner-von Miller syntheses, allowing for the introduction of diverse substituents on the quinoline core.[12] This synthetic versatility is crucial for fine-tuning the biological activity of the resulting compounds.[12]
Experimental Protocol: General Synthesis of a Quinoline-5-Sulfonamide Derivative
This protocol outlines a general approach to the synthesis of quinoline-5-sulfonamide derivatives, a class of compounds that has demonstrated anticancer and antibacterial activities.[14]
Step 1: Synthesis of 8-methoxyquinoline-5-sulfonyl chloride
-
Treat 8-methoxyquinoline with chlorosulfonic acid at 0°C.
-
Carefully warm the reaction mixture to room temperature and then heat to 70°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfonyl chloride.
Step 2: Synthesis of the Quinoline-5-Sulfonamide
-
Dissolve the 8-methoxyquinoline-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0°C and add the desired amine (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final quinoline-5-sulfonamide derivative.
Section 2: Natural Product Analogs in Cancer Therapy
Nature provides a vast and diverse collection of complex molecules, many of which have potent biological activities.[10] The modification of natural product scaffolds is a powerful strategy in drug discovery, often leading to compounds with improved pharmacological properties.[4][10]
Combretastatin A-4 Analogs: Potent Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4), a natural product isolated from the bark of the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[3][15][16][17] By disrupting microtubule dynamics, CA-4 selectively targets the tumor vasculature, leading to vascular collapse and subsequent tumor cell death.[3] However, the clinical utility of CA-4 is limited by its poor water solubility and the isomerization of the active cis-stilbene to the inactive trans-isomer.[3]
Rationale for CA-4 Analog Synthesis: The synthesis of CA-4 analogs aims to address these limitations by introducing modifications that enhance solubility and conformational stability while retaining or improving the antiproliferative activity.[3]
Experimental Protocol: Two-Step Synthesis of a Combretastatin A-4 Analog
This protocol describes a Wittig olefination followed by a Suzuki cross-coupling reaction to synthesize CA-4 analogs.[15]
Step 1: Wittig Olefination to form 3,4,5-Trimethoxy-β-iodostyrene
-
Prepare the Wittig reagent by reacting a suitable phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
Add 3,4,5-trimethoxybenzaldehyde (1.0 eq) to the ylide solution and stir at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired stilbene intermediate.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine 3,4,5-trimethoxy-β-iodostyrene (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (5 mol%).[15]
-
Add a suitable solvent (e.g., 1,2-dimethoxyethane) and a base (e.g., aqueous sodium carbonate).[15]
-
Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., argon) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the final combretastatin A-4 analog.
Section 3: Biological Evaluation and Mechanistic Insights
The synthesis of novel compounds is only the first step in the drug discovery process. It is crucial to evaluate their biological activity and elucidate their mechanism of action.
In Vitro Cytotoxicity Assessment
A common initial step in evaluating the anticancer potential of a new compound is to assess its cytotoxicity against a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.[10]
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.[10]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10]
-
Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity of Synthesized Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Isatin-Hybrid-1 | MCF-7 (Breast) | 5.36 |
| Isatin-Hybrid-1 | HCT116 (Colon) | 12.50 |
| Quinoline-Hybrid-1 | MCF-7 (Breast) | 7.05 |
| Quinoline-Hybrid-1 | BGC-823 (Gastric) | 10.21 |
| CA-4-Analog-1 | HeLa (Cervical) | <0.1 |
| CA-4-Analog-1 | HCT-116 (Colon) | <0.1 |
Note: The data presented in this table is representative and compiled from various sources for illustrative purposes.[4][13][15]
Targeting Key Cancer Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its further development. Many successful anticancer drugs target specific signaling pathways that are dysregulated in cancer cells.
The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[18][19][20][21]
Caption: The PI3K/AKT/mTOR signaling pathway.[18][21]
The MAPK/ERK Pathway: Also known as the Ras-Raf-MEK-ERK pathway, this cascade plays a critical role in cell proliferation, differentiation, and survival.[22][23][24][25][26]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 17. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols: A Step-by-Step Guide to N-Alkylation of Trifluoromethylthiazole Compounds
Introduction: The Strategic Importance of N-Alkylated Trifluoromethylthiazoles in Medicinal Chemistry
The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] When further functionalized with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[1] The strong electron-withdrawing nature of the CF₃ group can also modulate the electronic properties of the thiazole ring, influencing its interactions with biological targets.[1][2]
N-alkylation of these trifluoromethylthiazole cores to form thiazolium salts is a critical synthetic transformation. This modification introduces a positive charge and a new substituent, providing a powerful handle to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a detailed, step-by-step protocol for the N-alkylation of trifluoromethylthiazole compounds, grounded in mechanistic principles and supported by practical insights for researchers in drug discovery and development.
Chemical Principles and Mechanistic Insights
The N-alkylation of a thiazole proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[5] The lone pair of electrons on the thiazole's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This concerted step results in the formation of a new nitrogen-carbon bond and the displacement of the halide leaving group, yielding a positively charged N-alkylated thiazolium salt.
The presence of a trifluoromethyl group on the thiazole ring, typically at the 4- or 5-position, significantly influences the reaction. The CF₃ group is a potent electron-withdrawing group, which decreases the electron density of the entire ring system.[1] This inductive effect reduces the nucleophilicity of the thiazole nitrogen, making it less reactive compared to its non-fluorinated counterpart.[4] Consequently, the reaction may require more forcing conditions—such as higher temperatures, more reactive alkylating agents, or stronger bases (if applicable for deprotonation of precursors)—to proceed efficiently.
Experimental Protocol: N-Methylation of 2-Amino-4-(trifluoromethyl)thiazole
This protocol details a representative procedure for the N-alkylation of a trifluoromethylthiazole derivative using methyl iodide.
Materials and Equipment
-
Substrate: 2-Amino-4-(trifluoromethyl)thiazole
-
Alkylating Agent: Methyl iodide (CH₃I)
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction Vessel: Round-bottom flask or microwave-safe reaction vial
-
Magnetic stirrer and stir bar
-
Heating source: Oil bath or microwave reactor
-
Inert atmosphere: Nitrogen or Argon gas line
-
Standard laboratory glassware for workup and purification
-
Analytical Instruments: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass spectrometer.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 2-amino-4-(trifluoromethyl)thiazole.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-(trifluoromethyl)thiazole (1.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (3-5 mL) to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Alkylating Agent: While stirring, add methyl iodide (1.2 mmol, 1.2 equiv.) dropwise to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C using an oil bath.[6] Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours). For microwave-assisted synthesis, irradiate the mixture at 120 °C for 15-30 minutes in a sealed vial.[3]
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated trifluoromethylthiazole.[7][8] Thiazolium salts can often be challenging to purify by column chromatography, with precipitation and recrystallization being preferred methods.[7][9]
Justification of Experimental Choices
-
Base (K₂CO₃): For N-alkylation of aminothiazoles, a base is required to deprotonate the exocyclic amino group, which is in tautomeric equilibrium with the endocyclic imine. The resulting anion is a more potent nucleophile. Potassium carbonate is a moderately strong base, suitable for this purpose, and its insolubility in many organic solvents can facilitate workup.[3][6] For thiazoles without an amino group, the reaction can often proceed without a base, as the ring nitrogen is sufficiently nucleophilic, albeit weakened by the CF₃ group.
-
Solvent (DMF/MeCN): Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions. They can dissolve the thiazole substrate and the resulting thiazolium salt, and they effectively solvate the potassium cation without strongly solvating the nucleophile, thus enhancing its reactivity.[3][6]
-
Alkylating Agent (Methyl Iodide): Iodide is an excellent leaving group, making methyl iodide a highly reactive alkylating agent, which is beneficial when reacting with the less nucleophilic trifluoromethylthiazole.[4] Other reactive alkyl halides like benzyl bromide or allyl bromide can also be used effectively.[5]
-
Inert Atmosphere: While not always strictly necessary, using an inert atmosphere is good practice to prevent potential side reactions involving atmospheric moisture and oxygen, especially when heating for extended periods.
Data Presentation: Comparison of Reaction Conditions
The choice of reagents and conditions can significantly impact the yield and reaction time. The following table summarizes typical conditions for the N-alkylation of various azoles, which can be adapted for trifluoromethylthiazole substrates.
| Entry | Substrate Type | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminothiazole | Alkyl Halide | K₂CO₃ | DMF | 120 (MW) | 15-30 min | Good to Excellent | [3] |
| 2 | Indazole | Alkyl Bromide | NaH | THF | rt | 12-24 h | >99 (N1-isomer) | [10] |
| 3 | CF₃-Pyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | 3 h | Variable | [11] |
| 4 | 4-Chloroquinolinone | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4 h | Fair to Good | [12] |
| 5 | 2-Aminobenzothiazole | α-Iodo Ketone | None | - | - | - | 50-70 | [13] |
Characterization of N-Alkylated Trifluoromethylthiazolium Salts
Confirmation of the N-alkylated product structure is crucial. A combination of NMR spectroscopy and mass spectrometry is typically employed.
-
¹H NMR: Expect to see characteristic signals for the newly introduced alkyl group (e.g., a singlet around 3.5-4.0 ppm for an N-methyl group). The protons on the thiazole ring will typically shift downfield upon quaternization of the nitrogen.
-
¹³C NMR: The carbon atom of the newly attached alkyl group will appear as a new signal. The carbons of the thiazole ring will also show shifts consistent with the change in the electronic environment.
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. The trifluoromethyl group will appear as a singlet. Its chemical shift can provide information about the electronic environment of the ring.[14][15][16] For a 4-CF₃ group on a thiazole ring, the signal is expected in the range of δ -50 to -70 ppm (relative to CFCl₃).[14][15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is well-suited for analyzing these ionic compounds. The mass spectrum will show a peak corresponding to the molecular weight of the N-alkylated thiazolium cation.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient reactivity of the thiazole due to the electron-withdrawing CF₃ group. 2. Poor quality or insufficiently reactive alkylating agent. 3. Inactive or wet base/solvent. | 1. Increase reaction temperature or switch to microwave heating. 2. Use a more reactive alkylating agent (e.g., switch from R-Cl to R-Br or R-I). 3. Ensure all reagents and solvents are anhydrous. Use freshly dried base. |
| Formation of Side Products | 1. Over-alkylation if multiple nucleophilic sites are present. 2. Decomposition of starting material or product at high temperatures. | 1. Carefully control the stoichiometry of the alkylating agent (use ~1.1-1.2 equivalents). 2. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat. |
| Difficult Purification | 1. Thiazolium salts are often highly polar and may not behave well on silica gel. 2. Product is soluble in the aqueous phase during workup. | 1. Attempt purification by recrystallization from a suitable solvent system (e.g., ethanol/ether). 2. If the product is a halide salt, consider an anion exchange to a tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salt, which may improve crystallinity and reduce water solubility.[7][17] |
Conclusion
The N-alkylation of trifluoromethylthiazoles is a key synthetic step for generating novel molecular entities with significant potential in drug discovery. Understanding the electronic impact of the trifluoromethyl group is crucial for selecting appropriate reaction conditions to overcome the reduced nucleophilicity of the thiazole nitrogen. This guide provides a robust, mechanistically-grounded protocol that, combined with the provided data and troubleshooting advice, serves as a comprehensive resource for researchers aiming to synthesize and explore this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilicity and leaving-group ability in frontside and backside S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tsijournals.com [tsijournals.com]
- 13. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Thiazoles
Introduction: The Strategic Value of the Trifluoromethyl Group in Thiazole Chemistry
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This singular functional group can dramatically alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The thiazole ring, a privileged structure in numerous FDA-approved drugs due to its diverse biological activities, becomes an even more powerful pharmacophore upon trifluoromethylation. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for introducing the trifluoromethyl group into the thiazole nucleus, complete with field-proven insights, detailed experimental protocols, and mechanistic rationale.
Three primary strategies dominate the landscape of trifluoromethylated thiazole synthesis:
-
Construction from Trifluoromethylated Building Blocks: The classic and robust Hantzsch thiazole synthesis, adapted to use precursors already bearing the CF₃ moiety.
-
Direct C-H Trifluoromethylation: The functionalization of a pre-formed thiazole ring, primarily through radical-mediated pathways.
-
Electrophilic Trifluoromethylation: The use of specialized reagents to deliver an electrophilic trifluoromethyl equivalent to the thiazole core.
This document will delve into each of these methodologies, providing the necessary details to empower researchers to select and implement the optimal strategy for their specific synthetic targets.
Method 1: Synthesis from Trifluoromethylated Building Blocks via Hantzsch Cyclization
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[1][2] Its adaptation for preparing trifluoromethylated thiazoles involves the cyclocondensation of a thioamide with an α-haloketone, where one of the reactants contains the trifluoromethyl group. The most common approach utilizes a trifluoromethylated α-haloketone.
Causality and Mechanistic Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that leads to the aromatic thiazole ring.[3] The stability of the resulting aromatic ring is a significant driving force for the reaction.[3]
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole[4][5]
This protocol describes a straightforward synthesis of a key building block, 2-amino-4-(trifluoromethyl)thiazole, from commercially available starting materials.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Absolute Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter flask)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-1,1,1-trifluoroacetone (e.g., 10 mmol, 1.0 eq) and thiourea (e.g., 12 mmol, 1.2 eq).
-
Solvent Addition: Add absolute ethanol (e.g., 40 mL) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing cold 5% aqueous sodium carbonate solution (e.g., 100 mL) while stirring. This neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid, for instance, by air-drying on a watch glass or in a desiccator under vacuum, to yield the 2-amino-4-(trifluoromethyl)thiazole product.
Data Summary:
| Starting Materials | Product | Solvent | Conditions | Typical Yield |
| 3-Bromo-1,1,1-trifluoroacetone, Thiourea | 2-Amino-4-(trifluoromethyl)thiazole | Ethanol | Reflux, 2-4 h | 85-95% |
| 3-Bromo-1,1,1-trifluoroacetone, Substituted Thioamide | 2-Substituted-4-(trifluoromethyl)thiazole | Ethanol | Reflux, 2-4 h | Variable |
Method 2: Direct C-H Trifluoromethylation of Pre-formed Thiazoles
Directly functionalizing a C-H bond on a pre-existing thiazole ring is an atom-economical and elegant strategy. Radical trifluoromethylation has emerged as a powerful tool for this purpose, often demonstrating high regioselectivity at the inherently reactive positions of the heterocycle.
Causality and Mechanistic Insight: This method typically relies on the generation of a trifluoromethyl radical (•CF₃) from a stable precursor.[4] Common precursors include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl).[5][6] The •CF₃ radical is generated via a single-electron transfer (SET) process, often initiated by an oxidant (like tert-butyl hydroperoxide, TBHP) or through photoredox catalysis.[7][8] The electrophilic •CF₃ radical then attacks the electron-rich thiazole ring, followed by an oxidation step to regenerate the aromatic system and yield the trifluoromethylated product.[5]
Protocol 2: Metal-Free C-H Trifluoromethylation of Imidazo[2,1-b]thiazoles[9][10]
This protocol details the direct trifluoromethylation of the fused imidazo[2,1-b]thiazole system, a common scaffold in medicinal chemistry, using the Langlois reagent and TBHP.
Materials:
-
Substituted 6-arylimidazo[2,1-b]thiazole
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add the 6-arylimidazo[2,1-b]thiazole (e.g., 0.5 mmol, 1.0 eq) and sodium trifluoromethanesulfinate (e.g., 1.5 mmol, 3.0 eq).
-
Solvent Addition: Add DCM (e.g., 2.5 mL) and water (e.g., 1.0 mL) to create a biphasic system.
-
Initiation: Add TBHP (70% in H₂O, e.g., 2.5 mmol, 5.0 eq) to the stirred mixture.
-
Reaction: Tightly cap the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL). Separate the organic layer, wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired C5-trifluoromethylated product.
Data Summary:
| Substrate | CF₃ Source | Oxidant | Solvent | Conditions | Typical Yield |
| 6-Arylimidazo[2,1-b]thiazole | CF₃SO₂Na | TBHP | DCM/H₂O | Room Temp, 12 h | 60-88% |
| Benzothiazole | CF₃SO₂Cl | hv | CH₃CN | Room Temp, 24 h | 70-85% |
| 4-Methylthiazole | CF₃SO₂Cl | hv | CH₃CN | Room Temp, 24 h | ~70% (C5) |
Method 3: Electrophilic Trifluoromethylation
This strategy employs reagents that act as a source of an electrophilic trifluoromethyl group ("CF₃⁺"). Hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are the most prominent classes of electrophilic trifluoromethylating agents.[9][10][11] These reagents are particularly useful for trifluoromethylating nucleophilic substrates, including electron-rich heterocycles.
Causality and Mechanistic Insight: The reactivity of these reagents stems from the highly polarized bond between the heteroatom (iodine or sulfur) and the electron-withdrawing CF₃ group.[9][10] In the presence of a nucleophile (like a thiazole) and often a Lewis or Brønsted acid catalyst, the CF₃ group is transferred to the substrate. For thiazoles, the reaction typically occurs at the most nucleophilic carbon position. Copper catalysis can also be employed to facilitate the trifluoromethylation of various substrates, including alkenes and heterocycles, using these electrophilic reagents.[11]
Protocol 3: Copper-Catalyzed Trifluoromethylation of a Thiazole Derivative with Togni's Reagent II
This protocol provides a general method for the copper-catalyzed trifluoromethylation, which can be adapted for various thiazole substrates.
Materials:
-
Substituted Thiazole
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard inert atmosphere glassware (Schlenk flask, etc.)
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the thiazole substrate (e.g., 1.0 mmol, 1.0 eq), Togni's Reagent II (e.g., 1.2 mmol, 1.2 eq), and CuI (e.g., 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the trifluoromethylated thiazole.
Data Summary of Common Trifluoromethylating Reagents:
| Reagent Class | Specific Reagent | Key Features |
| Hypervalent Iodine | Togni's Reagent II | Bench-stable solid, effective for a wide range of nucleophiles.[9][11] |
| Sulfonium Salts | Umemoto's Reagent II | Powerful, thermally stable, high electrophilicity.[10][12] |
| Radical Precursor | Langlois' Reagent | Inexpensive, stable solid, generates •CF₃ under oxidative conditions.[5][13] |
Conclusion and Future Outlook
The methods detailed in this guide represent the state-of-the-art in the synthesis of trifluoromethylated thiazoles. The choice of synthetic strategy—be it the convergent Hantzsch synthesis, the atom-economical direct C-H functionalization, or the targeted electrophilic addition—should be guided by the availability of starting materials, the desired substitution pattern, and functional group tolerance. As the demand for complex, fluorinated molecules continues to grow, particularly in the pharmaceutical industry, the development of even more efficient, selective, and sustainable methods for trifluoromethylation will remain a key area of research. Innovations in photoredox and electrochemical methods, in particular, promise to deliver greener and more powerful tools for the synthesis of these valuable compounds.
References
- 1. synarchive.com [synarchive.com]
- 2. thieme.de [thieme.de]
- 3. youtube.com [youtube.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Togni reagent II - Wikipedia [en.wikipedia.org]
- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Togni Reagent II - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol
Welcome to the technical support guide for the synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide is structured in a question-and-answer format to directly address potential issues encountered during your experimental work.
Section 1: Overview of Synthetic Strategy
The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 4-(Trifluoromethyl)thiazole-2-carbaldehyde. This parent aldehyde is commercially available, making this a convergent and efficient route. The core transformation is the reduction of an aldehyde to a primary alcohol. While seemingly straightforward, the presence of the trifluoromethyl group and the thiazole ring can influence reactivity and introduce specific challenges.
Section 2: Troubleshooting Guide - Low Yield & Reaction Failures
This section addresses the most critical issue researchers face: low or no yield of the desired product. We will explore common causes and provide systematic solutions.
Q1: My reduction of 4-(Trifluoromethyl)thiazole-2-carbaldehyde resulted in a very low yield. What are the likely causes?
A1: Low yield in this reduction is typically traced back to one of four areas: the choice and handling of the reducing agent, reaction conditions, starting material integrity, or the workup procedure.
1. Choice and Activity of Reducing Agent: The most common reducing agent for this transformation is sodium borohydride (NaBH₄) due to its mild nature, high chemoselectivity for aldehydes, and operational simplicity.
-
Expertise & Experience: While a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be used, it is often unnecessary and can lead to more complex workup procedures and potential side reactions if other reducible functional groups are present. The key issue with NaBH₄ is its stability. It can decompose upon exposure to moisture.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator. If in doubt, test the reagent on a simple, reliable aldehyde (like benzaldehyde) to confirm its activity.
-
Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is standard practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion and to account for any minor decomposition.
-
2. Reaction Conditions (Solvent and Temperature): The solvent and temperature are critical for controlling the reaction rate and minimizing side products.
-
Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal for NaBH₄ reductions. They activate the borohydride and serve as a proton source for the resulting alkoxide intermediate.
-
Temperature Control: The reduction is typically exothermic. It is crucial to maintain a low temperature (0 °C to 5 °C) during the addition of NaBH₄. Adding the reducing agent too quickly at room temperature can lead to a rapid, uncontrolled reaction, potentially degrading the starting material or product.
3. Starting Material Integrity: The purity and stability of 4-(Trifluoromethyl)thiazole-2-carbaldehyde are paramount.
-
Purity Check: Verify the purity of your starting aldehyde via NMR or GC-MS. Aldehydes can oxidize to carboxylic acids over time if not stored properly.
-
Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature as recommended by the supplier.
4. Aqueous Workup: The workup procedure quenches the excess reducing agent and isolates the product. Errors here can lead to product loss.
-
Quenching: The reaction is typically quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize the reaction and decompose any remaining NaBH₄.
-
Extraction: The product alcohol is typically extracted into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure you perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.
Below is a workflow diagram to systematically troubleshoot low-yield issues.
// Nodes Start [label="Low Yield or No Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Verify Reducing Agent\n(NaBH₄)", fillcolor="#FBBC05"]; CheckConditions [label="2. Assess Reaction Conditions", fillcolor="#FBBC05"]; CheckSM [label="3. Check Starting Material\n(Aldehyde)", fillcolor="#FBBC05"]; CheckWorkup [label="4. Review Workup & Extraction", fillcolor="#FBBC05"];
ReagentOK [label="Use fresh, dry NaBH₄\n(1.1-1.5 eq)", shape=ellipse, fillcolor="#F1F3F4"]; ConditionsOK [label="Solvent: MeOH or EtOH\nTemp: 0-5 °C during addition", shape=ellipse, fillcolor="#F1F3F4"]; SM_OK [label="Confirm purity (NMR/GC-MS)\nStore under N₂/Ar, cold", shape=ellipse, fillcolor="#F1F3F4"]; WorkupOK [label="Quench at 0 °C\nPerform multiple extractions", shape=ellipse, fillcolor="#F1F3F4"];
Success [label="Yield Improved", shape=diamond, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent; Start -> CheckConditions; Start -> CheckSM; Start -> CheckWorkup;
CheckReagent -> ReagentOK [label="Issue Found?"]; CheckConditions -> ConditionsOK [label="Issue Found?"]; CheckSM -> SM_OK [label="Issue Found?"]; CheckWorkup -> WorkupOK [label="Issue Found?"];
ReagentOK -> Success; ConditionsOK -> Success; SM_OK -> Success; WorkupOK -> Success; }
Section 3: Troubleshooting Guide - Product Purity & Purification
Once the product is obtained, ensuring its purity is the next critical step. This section focuses on common impurities and purification strategies.
Q2: My final product is contaminated with an unknown impurity after workup. What could it be and how do I remove it?
A2: The most common impurities are unreacted starting material or over-reduction byproducts. Purification is typically achieved via column chromatography.
1. Identifying the Impurity:
-
Unreacted Starting Material: The most likely contaminant is the starting aldehyde. This can be easily identified by Thin Layer Chromatography (TLC) by co-spotting your crude product with the starting material. The aldehyde will have a higher Rf value (less polar) than the product alcohol.
-
Side Products: While less common with NaBH₄, it's essential to consider the structure. The thiazole ring itself is generally stable to these reduction conditions[1]. The C2-proton on the thiazole ring is the most acidic, but deprotonation generally requires a much stronger base than the borohydride or resulting alkoxide[2].
2. Purification Strategy: Column Chromatography Silica gel column chromatography is the most effective method for purifying this compound.
-
Expertise & Experience: The key to successful chromatography is selecting the right eluent (solvent) system. The product alcohol is significantly more polar than the starting aldehyde due to the hydroxyl group. This difference in polarity is what allows for effective separation. A gradient elution is often most effective.
| Compound Type | Typical Rf (30% EtOAc/Hexane) | Recommended Eluent System | Notes |
| Starting Aldehyde | ~0.6 - 0.7 | 10-20% Ethyl Acetate in Hexanes | Start with a lower polarity to elute non-polar impurities. |
| Product Alcohol | ~0.3 - 0.4 | 30-50% Ethyl Acetate in Hexanes | Increase polarity to elute the desired product. |
Step-by-Step Column Chromatography Protocol:
-
Prepare the Column: Dry-pack a silica gel column appropriate for your scale.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of your column.
-
Elute: Begin eluting with a low-polarity solvent system (e.g., 10% EtOAc/Hexane).
-
Monitor: Collect fractions and monitor them by TLC.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 30% EtOAc/Hexane, then 50%) to elute your product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified alcohol.
Section 4: Frequently Asked Questions (FAQs)
Q3: What is the optimal reaction time and how can I monitor the progress of the reaction?
A3: The reaction is typically complete within 1-3 hours. The most effective way to monitor its progress is by Thin Layer Chromatography (TLC).
-
Monitoring Procedure:
-
Prepare a TLC chamber with an appropriate eluent (e.g., 30% EtOAc in Hexanes).
-
On a TLC plate, spot the starting aldehyde (as a reference), and the reaction mixture at different time points (e.g., T=0, T=30 min, T=60 min).
-
The reaction is complete when the spot corresponding to the starting aldehyde has completely disappeared and a new, lower-Rf spot corresponding to the product alcohol is dominant.
-
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes. Standard laboratory safety practices should be followed.
-
Sodium Borohydride (NaBH₄): This reagent reacts with water to release hydrogen gas, which is flammable. Quench the reaction slowly and in a well-ventilated fume hood.
-
Trifluoromethylated Compounds: While this specific compound's toxicology is not extensively documented, organofluorine compounds should be handled with care[3]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like methanol, ethanol, and ethyl acetate are flammable. Avoid open flames and work in a fume hood.
Q5: Can this reaction be scaled up? What are the main considerations?
A5: Yes, this reaction is amenable to scale-up. The primary consideration is heat management.
-
Exotherm Control: The addition of NaBH₄ is exothermic. On a larger scale, this heat generation will be more significant. It is critical to use a jacketed reactor or an efficient ice bath to maintain the internal temperature at 0-5 °C.
-
Reagent Addition: Add the NaBH₄ portion-wise or as a solution/slurry in a suitable solvent to control the rate of reaction and heat generation. A slow, controlled addition is key to safety and obtaining a high yield of pure product.
Section 5: Reaction Mechanism Visualization
To better understand the process, the following diagram illustrates the accepted mechanism for the reduction of an aldehyde by sodium borohydride in a protic solvent like methanol.
// Structures Aldehyde [label=<
RO │═ C─C │ H
, margin=0];
NaBH4 [label="Na⁺ [BH₄]⁻"];
TransitionState [label=<
Transition State ROδ⁻ │═ C─C ││ H⋯H—BH₃⁻
, fillcolor="#F1F3F4", style="filled"];
Alkoxide [label=<
H │ R─C─O⁻ Na⁺ │ H
, margin=0];
Solvent [label="MeOH (Solvent)"];
Product [label=<
H │ R─C─OH │ H
, margin=0];
// Invisible nodes for layout node[width=0, height=0, label=""]; p1; p2; p3;
// Edges {rank=same; Aldehyde; NaBH4;} Aldehyde -> p1 [label="1. Hydride Attack", arrowhead=normal]; NaBH4 -> p1 [arrowhead=none]; p1 -> TransitionState; TransitionState -> Alkoxide; {rank=same; Alkoxide; Solvent;} Alkoxide -> p2 [label="2. Protonation", arrowhead=normal]; Solvent -> p2 [arrowhead=none]; p2 -> Product;
// Labels subgraph { rank=same; node [shape=plaintext, fontsize=10]; l_aldehyde [label="Aldehyde\n(R = 4-(CF₃)thiazol-2-yl)"]; l_product [label="Product Alcohol"]; l_alkoxide [label="Alkoxide Intermediate"]; } Aldehyde -> l_aldehyde [style=invis]; Product -> l_product [style=invis]; Alkoxide -> l_alkoxide [style=invis]; }
References
- 1. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of (4-(Trifluoromethyl)thiazol-2-yl)methanol and solutions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the purification of (4-(Trifluoromethyl)thiazol-2-yl)methanol. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to address the nuanced challenges presented by this molecule. Our aim is to equip you with the expertise to move from complex crude mixtures to highly pure material with confidence.
Troubleshooting and Purification Guide
This guide is structured in a question-and-answer format to directly address the most pressing issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows multiple unexpected signals after synthesis. What are the likely impurities?
A1: The impurities in your crude product are highly dependent on the synthetic route. For typical syntheses involving the cyclization of a thioamide with an α-haloketone, common impurities include:
-
Unreacted Starting Materials: Residual thioamides or halogenated ketone precursors.
-
Reaction Byproducts: Products from incomplete cyclization or side-reactions. The synthesis of trifluoromethylated heterocycles can sometimes be complex.[1][2]
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) or excess reagents.
A logical first step is to perform an aqueous workup to remove water-soluble impurities and reagents before proceeding to chromatographic purification.
Q2: My compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A2: this compound can be sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can catalyze degradation, particularly dehydration of the primary alcohol or opening of the thiazole ring. Thiazole derivatives are known to be susceptible to degradation under various conditions.[3][4]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the initial mobile phase containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites and significantly reduces the risk of degradation.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica (like diol or C18) if degradation persists.
-
Minimize Residence Time: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.
Q3: I am struggling to achieve good separation between my product and a persistent impurity during column chromatography. What can I do?
A3: This is a common challenge when an impurity has a polarity very similar to the target compound.
Optimization Strategies:
-
Solvent System Modification: Systematically vary the solvent system. If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The change in solvent selectivity can often resolve closely eluting spots.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind. This sharpens the elution band of your product.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC is a powerful option. A water/acetonitrile or water/methanol gradient with a C18 column can provide excellent resolution.
Q4: My product oils out or forms an amorphous solid during recrystallization attempts. How can I induce crystallization?
A4: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
Techniques to Promote Crystallization:
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol[5]) in which it is highly soluble. Then, slowly add an "anti-solvent" (e.g., Hexanes, Heptane, or water) in which it is poorly soluble, until the solution becomes faintly turbid. Warm the solution until it is clear again, then allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the supersaturated solution to initiate crystallization.
Detailed Purification Protocols
Protocol 1: Deactivated Silica Gel Flash Column Chromatography
This protocol is designed to purify this compound while minimizing the risk of on-column degradation.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
TLC plates, collection tubes, rotary evaporator
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures like Hexane/EtOAc and DCM/MeOH. The ideal system will give your product an Rf value of ~0.25-0.35.
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc) containing 1% v/v triethylamine. Stir the slurry for 15 minutes to ensure complete deactivation.
-
Column Packing: Carefully pour the slurry into the chromatography column. Use pressure to pack the bed firmly and evenly, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimum amount of DCM or the mobile phase. If it has poor solubility, you can adsorb it onto a small amount of silica gel ("dry loading").
-
Elution: Begin elution with the low-polarity mobile phase. If a gradient is needed, slowly and systematically increase the proportion of the more polar solvent (EtOAc or MeOH).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This method is highly effective for obtaining crystalline this compound, especially when it tends to oil out from single-solvent systems.
Materials:
-
Chromatography-purified this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - "Solvent"
-
Hexanes or Heptane - "Anti-Solvent"
-
Erlenmeyer flask, hot plate, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Dissolution: Place the purified compound in an Erlenmeyer flask with a stir bar. Add the "solvent" (e.g., DCM) dropwise at room temperature while stirring, until the solid is completely dissolved. Use the absolute minimum volume required.
-
Induce Turbidity: Slowly add the "anti-solvent" (e.g., Hexanes) dropwise while stirring. Continue until the solution remains faintly cloudy (turbid). This indicates you have reached the point of saturation.
-
Clarification: Gently warm the flask on a hot plate until the solution becomes clear again. Do not overheat.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent. Dry the crystals under vacuum to obtain the pure product.
Data Summary & Visualization
Table 1: Recommended Purification Solvent Systems
| Purification Method | Solvent System (v/v) | Rationale & Comments |
| TLC Analysis | 70:30 Hexane:Ethyl Acetate | Good starting point for assessing polarity. |
| 95:5 Dichloromethane:Methanol | Alternative system offering different selectivity. | |
| Flash Chromatography | Gradient: 100% Hexane -> 60:40 Hexane:EtOAc | Effective for separating non-polar impurities from the polar product. Add 1% Et₃N to prevent degradation. |
| Recrystallization | Dichloromethane / Hexanes | DCM provides high solubility, while hexanes act as an excellent anti-solvent to induce crystallization. |
| Ethyl Acetate / Heptane | A slightly less volatile option compared to DCM/Hexanes. |
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of trifluoromethyl-substituted thiazoles
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the trifluoromethyl (CF₃) group into the thiazole scaffold. The unique electronic properties of the CF₃ group, while beneficial for tuning the physicochemical and pharmacological properties of molecules, introduce specific challenges during synthesis.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues. Our goal is to explain the causality behind these problems and offer field-proven, actionable solutions.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequently encountered issues during the synthesis of trifluoromethyl-substituted thiazoles, particularly via the Hantzsch thiazole synthesis and its variations.
Issue 1: Low or No Yield of the Desired Thiazole
Symptoms:
-
Reaction monitoring by TLC or LC-MS shows minimal or no formation of the target product.
-
A complex mixture of unidentified spots is observed.
-
Starting materials remain unconsumed even after extended reaction times.
Probable Causes & Corrective Actions
-
Instability of the Trifluoromethylated Thioamide: The strong electron-withdrawing nature of the CF₃ group can make adjacent functional groups, such as thioamides, unstable, particularly under basic or heated conditions.[1][2] Thioamides can be prone to hydrolysis or other decomposition pathways.
-
Corrective Action:
-
Reagent Quality Check: Use freshly prepared or purified thioamide. Avoid prolonged storage.
-
In-Situ Generation: Consider generating the thioamide in-situ if stability is a major issue.
-
Milder Conditions: Employ milder bases (e.g., NaHCO₃, K₂CO₃ instead of strong alkoxides) and the lowest effective reaction temperature. Thioimidate protection strategies have also been explored to enhance stability during synthesis steps.[2][3]
-
-
-
Dehalogenation of the α-Haloketone: The Hantzsch synthesis can be plagued by reductive dehalogenation of the α-haloketone starting material, especially in the presence of a nucleophilic thioamide, leading to the formation of the parent ketone and reducing the availability of the key electrophile.[4]
-
Corrective Action:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the α-haloketone to compensate for potential loss.
-
Temperature Control: Add the thioamide solution slowly to the α-haloketone at a lower temperature (e.g., 0 °C) before gradually warming to the reaction temperature. This can favor the initial nucleophilic attack over the dehalogenation pathway.
-
-
-
Incorrect Reaction Conditions: The cyclization and dehydration steps of the Hantzsch synthesis are sensitive to solvent, temperature, and catalysis.[4]
-
Corrective Action:
-
Solvent Optimization: Ethanol is a common solvent, but for some substrates, higher-boiling point solvents like dioxane or DMF may be necessary to drive the dehydration step. Aprotic polar solvents can sometimes accelerate the reaction.
-
Acid Catalysis: While often run under neutral or basic conditions, some variations benefit from mild acid catalysis to promote the final dehydration of the hydroxythiazoline intermediate.
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of a low-yield reaction.
Issue 2: Formation of Regioisomeric Impurities
Symptoms:
-
The isolated product is a mixture of two or more isomers that are difficult to separate by column chromatography.
-
¹H and ¹³C NMR spectra show duplicate sets of signals.
-
¹⁹F NMR may show multiple distinct signals for the CF₃ group.
Probable Cause: The Hantzsch synthesis involves the reaction between two unsymmetrical components: a thioamide and an α-haloketone. The initial nucleophilic attack can occur in two ways, leading to the formation of regioisomers.[5]
-
Pathway A (S-attack first): The sulfur atom of the thioamide attacks the α-carbon of the haloketone.
-
Pathway B (N-attack first): The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
While the S-attack (Pathway A) is generally favored due to the higher nucleophilicity of sulfur (soft nucleophile) attacking the softer electrophilic α-carbon, the reaction conditions can influence the selectivity.[4] The presence of the electron-withdrawing CF₃ group can further modulate the electrophilicity of the adjacent carbonyl carbon, potentially increasing competition from Pathway B.
Visualizing Regioisomer Formation dot
References
- 1. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with (4-(Trifluoromethyl)thiazol-2-yl)methanol
Welcome to the technical support guide for optimizing reaction conditions with (4-(Trifluoromethyl)thiazol-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. This guide provides practical, in-depth answers to common challenges, explains the chemical principles behind our recommendations, and offers detailed protocols to streamline your experimental design.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions about the substrate's reactivity and handling.
Q1: What are the key reactive features of this compound?
A1: Understanding the molecule's structure is crucial for predicting its behavior.
-
The Primary Alcohol (-CH₂OH): This is your primary reactive site for coupling. However, the hydroxyl group is a poor leaving group. Therefore, direct coupling is limited to specific reactions like esterifications or Mitsunobu reactions. For most C-C and C-N cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this group must first be "activated" by converting it into a better leaving group.
-
The Thiazole Ring: This aromatic heterocycle influences the reactivity of the adjacent methyl group. The nitrogen and sulfur atoms can coordinate to metal catalysts.[1][2]
-
The Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group.[3] Its presence makes the thiazole ring electron-deficient, which can impact the kinetics of subsequent cross-coupling steps. It also increases the acidity of the alcohol proton, which can be a factor when choosing a base for activation.
Q2: My primary alcohol isn't reacting in a standard cross-coupling reaction. What's wrong?
A2: This is the most common misconception. The hydroxyl group (-OH) is not a suitable leaving group for reactions like Suzuki, Heck, or Buchwald-Hartwig amination. You must first convert the alcohol into a more reactive electrophile. The most common strategies are conversion to a halide (e.g., 2-(chloromethyl)- or 2-(bromomethyl)-4-(trifluoromethyl)thiazole) or a sulfonate ester (e.g., tosylate or mesylate).
Q3: How do I "activate" the hydroxyl group for coupling?
A3: Activation involves replacing the -OH with a group that is easily displaced by a nucleophile. The choice of method depends on your desired coupling reaction and the stability of your coupling partner.
-
Conversion to Alkyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide are standard methods. These halides are excellent electrophiles for a wide range of nucleophiles in both SN2-type reactions and organometallic cross-couplings.
-
Conversion to Sulfonate Esters (Tosylates/Mesylates): Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base (like pyridine or triethylamine) yields the corresponding sulfonate ester. These are also excellent leaving groups, often used in similar applications as alkyl halides.[4][5]
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section is structured to solve specific problems you may encounter in the lab.
Problem 1: Low or No Yield in Williamson Ether Synthesis
Scenario: "I'm trying to synthesize an ether by reacting deprotonated this compound with an alkyl halide, but I'm only recovering my starting material."
The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[4][6] Success hinges on efficient alkoxide formation and a suitable electrophile.
Troubleshooting Flowchart: Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Troubleshooting Table: Williamson Ether Synthesis
| Observation | Potential Cause | Suggested Solution |
| Starting alcohol is recovered. | Incomplete deprotonation. The pKa of a typical alcohol is ~16-18.[6] A strong base is required for complete formation of the alkoxide. Common bases like NaOH or K₂CO₃ may not be sufficient. | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF.[4] |
| Alkyl halide is recovered. | Poor electrophile. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides will preferentially undergo E2 elimination.[4][7] | Use primary or methyl halides/tosylates for the best results. If your target ether has a secondary or tertiary alkyl group, the synthetic strategy should be reversed: activate the thiazole alcohol and use the secondary/tertiary alcohol as the nucleophile. |
| Slow or stalled reaction. | Poor solvent choice. The alkoxide may have poor solubility in less polar solvents like THF, or the reaction kinetics may be slow at room temperature. | Switch to a more polar aprotic solvent like DMF. Gentle heating (40-60 °C) can also increase the reaction rate. Ensure all reagents and solvents are anhydrous. |
Problem 2: Low Yield in Suzuki Coupling
Scenario: "I've successfully converted my alcohol to 2-(chloromethyl)-4-(trifluoromethyl)thiazole. Now, I'm attempting a Suzuki coupling with an arylboronic acid, but the yield is poor, and I see significant debromination/dechlorination of my starting material."
This is a common issue in cross-coupling reactions with electron-deficient heterocycles.[8] The catalyst, ligand, and base are all critical for success.
Troubleshooting Table: Suzuki Coupling
| Observation | Potential Cause | Suggested Solution |
| Significant starting material decomposition or debromination/dechlorination. | Catalyst is too reactive or base is too strong. This can lead to side reactions, including hydrodehalogenation, where the halide is replaced by a hydrogen atom.[8] | 1. Change the Base: Switch from strong bases like K₃PO₄ or Cs₂CO₃ to a milder base like K₂CO₃.[8] 2. Ligand Choice: Use a ligand designed for electron-deficient systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) can be very effective in preventing side reactions and promoting the desired coupling.[8] |
| Low conversion to product. | Inactive catalytic species or slow transmetalation. The boronic acid may be degrading (protodeboronation) before it can couple. The oxidative addition to the C-Cl bond might be slow. | 1. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G2/G3) to ensure a consistent source of active Pd(0).[8] 2. Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) with water is often necessary to facilitate the dissolution of both the organic substrate and the inorganic base.[9] 3. Boronic Ester: Consider using the corresponding boronic acid pinacol ester (BPin), which can be more robust against protodeboronation. |
| Formation of homocoupled boronic acid (Ar-Ar). | Oxygen in the reaction mixture. Oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure the reaction mixture is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the palladium catalyst. Maintain a positive inert gas atmosphere throughout the reaction. |
Problem 3: Failure in Buchwald-Hartwig Amination
Scenario: "I am trying to couple 2-(chloromethyl)-4-(trifluoromethyl)thiazole with a primary amine using Buchwald-Hartwig conditions, but the reaction is not working."
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10][11] However, the substrate here is a benzylic-like halide, not an aryl halide, which requires careful consideration of conditions.
Conceptual Workflow: C-N Bond Formation
Caption: Two primary routes for aminating the substrate.
Troubleshooting Table: Amination Reactions
| Observation | Potential Cause | Suggested Solution |
| No reaction under Buchwald-Hartwig conditions. | Inappropriate reaction type. While Buchwald-Hartwig is famous for aryl halides, a reactive benzylic-like halide may not require palladium catalysis. A simple SN2 reaction might be occurring, but the strong, bulky bases used in Buchwald-Hartwig (e.g., NaOtBu, LHMDS) can hinder the amine's nucleophilicity or cause elimination.[11][12] | Try a classical SN2 approach first. React the 2-(chloromethyl) derivative with your amine using a milder, non-hindered base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or Acetonitrile. This is often much cleaner and more efficient for such substrates. |
| Multiple products, potential dialkylation. | Amine is too reactive or stoichiometry is off. If using a primary amine (R-NH₂), the initial product (Thiazole-CH₂-NHR) can be deprotonated and react with another molecule of the halide, leading to a dialkylated side product (Thiazole-CH₂-N(R)-CH₂-Thiazole). | Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the formation of the desired mono-alkylated product. Running the reaction at a lower concentration can also disfavor the bimolecular side reaction. |
| Reaction stalls with a hindered amine. | Steric hindrance. SN2 reactions are sensitive to sterics. If your amine is bulky, the reaction rate will be slow. | In this specific case, a palladium-catalyzed approach may be beneficial. Use a catalyst system known for coupling with hindered amines, such as a Josiphos or Buchwald biarylphosphine ligand, with a strong but non-nucleophilic base like LHMDS.[12] |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Activation of the Alcohol - Synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole
This protocol details the conversion of the starting alcohol to a more reactive alkyl chloride, a crucial first step for many coupling reactions.
Reaction Scheme: this compound + SOCl₂ → 2-(Chloromethyl)-4-(trifluoromethyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ice-water bath
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride dropwise to the stirred solution over 15-20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
The crude 2-(chloromethyl)-4-(trifluoromethyl)thiazole can often be used directly in the next step after ensuring all volatiles are removed. If purification is necessary, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can be performed.
Protocol 2: Suzuki Cross-Coupling with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation using the activated alkyl chloride from Protocol 1.
Reaction Scheme: 2-(Chloromethyl)-4-(trifluoromethyl)thiazole + Ar-B(OH)₂ → 2-(Arylmethyl)-4-(trifluoromethyl)thiazole
Materials:
-
2-(Chloromethyl)-4-(trifluoromethyl)thiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst like XPhos Pd G3 (1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
To a reaction vessel, add the 2-(chloromethyl)-4-(trifluoromethyl)thiazole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LCMS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Issues of (4-(Trifluoromethyl)thiazol-2-yl)methanol in Organic Solvents
Welcome to the technical support center for (4-(Trifluoromethyl)thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive set of frequently asked questions to facilitate your research and development workflows.
Understanding the Molecule: this compound
This compound (CAS No: 204319-69-7) is a heterocyclic compound featuring a thiazole ring, a trifluoromethyl group, and a methanol substituent. The interplay of these functional groups dictates its physicochemical properties, including its solubility. The trifluoromethyl group significantly increases lipophilicity while the thiazole ring and methanol group can participate in hydrogen bonding.[1][2][3] This unique structure can lead to solubility challenges in certain organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: The solubility of this compound is governed by the principle of "like dissolves like." Its trifluoromethyl group imparts non-polar character, while the thiazole and methanol groups provide polar and hydrogen-bonding capabilities.[1][2][3] If your solvent is either too non-polar (e.g., hexane) or too polar and aprotic, you may face solubility issues.
Q2: Are there any general solvent classes that are a good starting point?
A2: Based on the structure, polar aprotic solvents such as acetone, and polar protic solvents like ethanol and methanol are likely to be good starting points.[4] However, empirical testing is crucial.
Q3: Can temperature be used to increase solubility?
A3: Yes, for most compounds, solubility increases with temperature.[4] Gentle heating of your solvent can be a simple and effective first step. However, be mindful of the compound's stability at elevated temperatures.
Q4: I'm using this compound in a biological assay and need to make a stock solution in DMSO. What should I do if it's not dissolving?
A4: While DMSO is a powerful solvent, solubility issues can still arise. If you are encountering problems, consider using a co-solvent system. For instance, a small percentage of a co-solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) might enhance solubility. Always verify the compatibility of any co-solvent with your specific assay.
Q5: How can I quickly assess the qualitative solubility of this compound in various solvents?
A5: A simple vial test can provide a rapid qualitative assessment. Add a small, known amount of the compound to a fixed volume of each solvent and observe its dissolution at room temperature with agitation. This can help you rank solvents and prioritize for quantitative analysis.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are facing persistent solubility challenges, a systematic approach is recommended. The following guide provides a tiered strategy, from simple adjustments to more advanced techniques.
Tier 1: Initial Solvent Screening and Optimization
The first step is to experimentally determine the solubility of this compound in a range of common organic solvents.
Recommended Experiment: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]
Objective: To quantitatively determine the solubility of this compound in a panel of organic solvents.
Materials:
-
This compound
-
A panel of organic solvents (see Table 1 for suggestions)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.
Table 1: Suggested Organic Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the thiazole nitrogen and methanol hydroxyl group. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Possess a dipole moment that can interact with the polar functionalities of the molecule. |
| Non-polar | Toluene, Dichloromethane (DCM) | May interact favorably with the trifluoromethyl group. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Offer a balance of polarity and non-polar character. |
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter. Ensure the filter material does not bind to your compound.[6]
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration using a validated HPLC method.
Tier 2: Co-solvency
If a single solvent system is inadequate, a co-solvent approach can be highly effective. Co-solvency involves adding a miscible solvent in which the compound has higher solubility to the primary solvent.[7][8][9]
Objective: To enhance the solubility of this compound by using a binary solvent system.
Experimental Protocol:
-
Co-solvent Selection: Based on your initial screening, select a "good" solvent (where solubility is high) to use as a co-solvent with your desired primary solvent.
-
Ratio Preparation: Prepare a series of solvent mixtures with varying ratios of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Determine the equilibrium solubility in each co-solvent mixture using the shake-flask method described above.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.
Caption: A tiered approach to troubleshooting solubility issues.
Tier 3: Advanced Solubility Enhancement Techniques
For particularly challenging cases, more advanced methods may be necessary.
-
pH Modification: While less common for organic solvents, if your workflow involves an aqueous component, adjusting the pH can be beneficial. The thiazole nitrogen can be protonated at low pH, potentially increasing solubility.
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants: Surfactants form micelles that can encapsulate non-polar compounds, increasing their solubility in a bulk solvent.[6]
-
-
Solid-State Modification:
Caption: Mechanisms of common solubility enhancement techniques.
References
- 1. Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy [ouci.dntb.gov.ua]
- 2. Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. al-kindipublisher.com [al-kindipublisher.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. wjbphs.com [wjbphs.com]
- 12. pnrjournal.com [pnrjournal.com]
Troubleshooting guide for the cyclization step in thiazole synthesis
A Guide to Troubleshooting the Cyclization Step
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the critical cyclization step in forming the thiazole ring. Drawing from established methodologies like the Hantzsch synthesis and its numerous variations, this resource provides in-depth, field-tested insights in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses prevalent issues encountered during the thiazole cyclization step, offering causative explanations and actionable solutions.
Q1: My thiazole synthesis is resulting in very low or no yield. What are the primary factors I should investigate?
A1: Low or non-existent yields in thiazole synthesis, particularly in the widely used Hantzsch method, can often be traced back to several critical reaction parameters. A systematic approach to troubleshooting is recommended.
Primary Causes and Solutions:
-
Suboptimal Reaction Temperature: The cyclization and subsequent dehydration to form the aromatic thiazole ring are often temperature-dependent. Some reactions proceed at ambient temperature, while others necessitate heating.[1] Excessive heat can degrade reactants or the desired product, whereas insufficient heat may lead to an incomplete reaction.[1]
-
Troubleshooting Protocol:
-
Consult the literature for the recommended temperature for analogous substrates.
-
If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Consider microwave-assisted synthesis, which can significantly shorten reaction times and enhance yields by providing uniform and rapid heating.[2][3][4]
-
-
-
Inappropriate Solvent Choice: The solvent's polarity is crucial as it affects the solubility of reactants and can influence the reaction rate.[1][5] Commonly employed solvents include ethanol, methanol, and dimethylformamide (DMF).[4]
-
Expert Insight: The choice of solvent should be tailored to the specific substrates. For instance, while methanol is common for the synthesis of 2-amino-4-phenylthiazole, toluene at elevated temperatures has been reported to give higher yields in some cases.[1] Greener alternatives like ethanol/water mixtures have also been used effectively.[4]
-
-
Purity of Starting Materials: The purity of the α-halocarbonyl compound and the thioamide source (e.g., thiourea, thioacetamide) is paramount. α-Haloketones can be particularly unstable and may decompose upon storage. Impurities can lead to a host of unwanted side reactions.[4]
-
Best Practice: Always use freshly prepared or purified α-haloketones. The purity of all reactants should be verified before commencing the reaction.
-
-
Reaction Time: Incomplete conversion is a common issue arising from insufficient reaction time, especially with conventional heating methods which may require several hours. Conversely, excessively long reaction times can promote the formation of byproducts.[1][4]
-
Monitoring Protocol: Regularly monitor the reaction's progress using TLC. This will help determine the optimal time to quench the reaction, maximizing the yield of the desired product.
-
Q2: I'm observing significant byproduct formation. What are the likely side reactions, and how can I minimize them?
A2: The formation of byproducts is a frequent challenge in thiazole synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Formation of Dimeric or Polymeric Byproducts: This can occur, especially with prolonged reaction times or at elevated temperatures.
-
Solution: Optimize the reaction time by closely monitoring with TLC and stopping the reaction once the starting material is consumed. Lowering the reaction temperature might also be beneficial, although this could increase the required reaction time.
-
-
Hydrolysis of α-Haloketone: In the presence of water, α-haloketones can hydrolyze, reducing the amount of this key reactant available for the cyclization.
-
Solution: Ensure the use of anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Over-alkylation of Thioamide: The thioamide can potentially react with more than one molecule of the α-haloketone, leading to undesired byproducts.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the thioamide component is sometimes used to ensure complete consumption of the α-haloketone.
-
Q3: The work-up of my reaction is problematic, and I'm losing a significant amount of product during purification. What can I do?
A3: An improper work-up procedure is a common source of product loss. For many thiazole syntheses, particularly those producing basic thiazoles like 2-aminothiazoles, the product may exist as a hydrohalide salt after the reaction.[1]
Optimized Work-up and Purification Protocol:
-
Neutralization: The hydrohalide salt of the thiazole product is often soluble in polar solvents.[1] Therefore, neutralization with a base is a critical step to precipitate the free thiazole base, which is typically less soluble.[1]
-
Isolation: The precipitated free base can then be isolated by filtration.
-
Best Practice: Wash the filtered solid with cold water or an appropriate solvent to remove any remaining salts or impurities.
-
-
Troubleshooting Poor Precipitation: If the product does not precipitate upon neutralization, it may be due to its solubility in the reaction solvent.
-
Solution: The solvent can be removed under reduced pressure, and the residue can then be triturated with a non-polar solvent to induce precipitation or subjected to column chromatography for purification.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis and Work-up
This protocol provides a general framework for the synthesis of a 2-amino-4-arylthiazole.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents).
-
Add a suitable solvent, such as methanol or ethanol.[1]
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Once the α-bromoacetophenone is consumed (typically within 1-3 hours), allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[6]
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation of the free base.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Allow the solid to air dry or dry in a vacuum oven. The product can be further purified by recrystallization if necessary.
Table 1: Influence of Reaction Conditions on Thiazole Synthesis Yield
The following table summarizes the impact of different solvents and heating methods on the yield of a model thiazole synthesis.
| Entry | Solvent | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethanol | Conventional | Reflux | 3h | 85 | [4] |
| 2 | Methanol | Conventional | Reflux | 2h | 88 | [1] |
| 3 | Toluene | Conventional | 110 | 5h | 92 | [1] |
| 4 | Ethanol | Microwave | 100 | 10 min | 95 | [2][3] |
| 5 | Water | Conventional | 100 | 4h | 82 | [4] |
Visualizing the Mechanism and Troubleshooting
Diagram 1: The Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis, which involves an initial S-alkylation followed by intramolecular cyclization and dehydration.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
Addressing regioselectivity problems in the synthesis of substituted thiazoles
A Guide to Navigating and Solving Regioselectivity Challenges
Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance to overcome common hurdles in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the critical issue of regioselectivity in the synthesis of substituted thiazoles. We will delve into the "why" behind the methods, grounding our protocols in established mechanistic principles to ensure your syntheses are both successful and reproducible.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am performing a Hantzsch thiazole synthesis with an unsymmetrical α-haloketone and getting a mixture of isomers. What is happening and which is the expected major product?
Answer:
This is the most common regioselectivity challenge in thiazole synthesis. The Hantzsch reaction, which condenses an α-haloketone with a thioamide, can theoretically produce two different regioisomers: a 2,4-disubstituted thiazole and a 2,5-disubstituted thiazole.[1][2] The outcome depends on which nucleophilic atom of the thioamide (sulfur or nitrogen) attacks which electrophilic center of the α-haloketone (the carbonyl carbon or the halogen-bearing α-carbon).
Based on the principles of Hard and Soft Acids and Bases (HSAB), the reaction overwhelmingly favors one pathway. The sulfur atom of the thioamide is a "soft" nucleophile, and the α-carbon bearing the halogen is a "soft" electrophile.[3] Conversely, the nitrogen atom is a "harder" nucleophile and the carbonyl carbon is a "hard" electrophile.[3]
The kinetically favored pathway involves the soft-soft interaction: the initial attack is from the thioamide's sulfur onto the α-carbon, displacing the halide.[2][3][4] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, which after dehydration, yields the 2,4-disubstituted thiazole . Therefore, this is the expected major product under standard Hantzsch conditions.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions with (4-(Trifluoromethyl)thiazol-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Trifluoromethyl)thiazol-2-yl)methanol. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to facilitate the successful execution of your chemical transformations. The trifluoromethyl group and the thiazole ring introduce unique electronic properties that necessitate careful consideration of catalyst selection and reaction optimization. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to navigate the complexities of this versatile building block.
I. Core Principles of Catalyst Selection
The reactivity of this compound is dominated by the primary alcohol and the electron-deficient nature of the trifluoromethylated thiazole ring. The choice of catalyst will fundamentally depend on the desired transformation.
Decision-Making Workflow for Catalyst Selection
Below is a generalized workflow to guide your catalyst selection process.
Caption: Catalyst selection workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.
Category 1: Oxidation Reactions
Q1: My oxidation of this compound to the corresponding aldehyde is showing low yield and formation of the carboxylic acid. How can I improve selectivity?
A1: Over-oxidation is a common issue. The electron-withdrawing trifluoromethyl group can make the intermediate aldehyde susceptible to further oxidation.
Troubleshooting Steps:
-
Choice of Oxidant: Switch to milder, more controlled oxidizing agents.
-
Dess-Martin Periodinane (DMP): Known for its high selectivity for primary alcohols to aldehydes with minimal over-oxidation.
-
Pyridinium Chlorochromate (PCC): A classic choice for this transformation, typically performed in dichloromethane (DCM).
-
-
Catalytic Systems: Consider catalytic methods which can offer better control.
-
TEMPO-mediated oxidation: Using a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) is highly effective.
-
-
Reaction Conditions:
-
Temperature: Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of over-oxidation.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress closely.[1] Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.
-
An unusual oxidation pathway has been observed for some thiazol-2-ylmethanols in acidic, hydrolytic conditions, leading to a ketone.[2][3] While this specific substrate has a trifluoromethyl group at the 4-position, it is crucial to maintain non-hydrolytic conditions to avoid unexpected side products.
Q2: I am attempting to oxidize the alcohol to the carboxylic acid, but the reaction is sluggish or incomplete. What catalyst system should I use?
A2: For a complete oxidation to the carboxylic acid, a stronger oxidizing agent is required.
Recommended Catalysts & Conditions:
-
Jones Oxidation (CrO₃ in H₂SO₄/acetone): This is a powerful oxidizing system capable of converting primary alcohols to carboxylic acids. However, it requires careful handling due to the presence of Cr(VI).
-
Potassium Permanganate (KMnO₄): A solution of KMnO₄ in a basic aqueous medium, followed by acidic workup, is a robust method. The reaction progress can often be visually monitored by the disappearance of the purple permanganate color.
-
Two-step Oxidation: A reliable method is to first perform a mild oxidation to the aldehyde (as described in Q1) and then, without purification, treat the aldehyde with an oxidant like sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.
Category 2: Esterification and Acylation
Q3: My acid-catalyzed esterification with a carboxylic acid is giving a poor yield. What are the likely causes and solutions?
A3: Low yields in acid-catalyzed esterifications (like Fischer esterification) can be due to several factors, including unfavorable equilibrium, steric hindrance, or catalyst deactivation.
Troubleshooting Protocol:
-
Drive the Equilibrium: Esterification is a reversible reaction.
-
Use a large excess of one of the reagents (typically the alcohol or the carboxylic acid, depending on cost and ease of removal).
-
Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Catalyst Choice & Loading:
-
Stronger Acids: If using a mild acid catalyst like p-toluenesulfonic acid (TsOH), consider switching to a stronger one like sulfuric acid (H₂SO₄).
-
Heterogeneous Catalysts: Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or functionalized mesoporous solids, can be highly effective and simplify product purification.[4] Recent studies have shown that chitosan with sulfonic groups can effectively catalyze esterification.[5] Similarly, novel catalysts like TiFe₂O₄@SiO₂–SO₃H have demonstrated high activity.[6]
-
-
Alternative Methods: If equilibrium remains an issue, switch to a non-reversible method.
-
Coupling Reagents: Use carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Acyl Halides/Anhydrides: Convert the carboxylic acid to its more reactive acyl chloride or anhydride derivative and react it with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.
-
Table 1: Comparison of Esterification Catalyst Systems
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| H₂SO₄ / TsOH | Inexpensive, simple | Reversible, requires water removal, harsh conditions | Reflux in solvent, Dean-Stark |
| DCC/DMAP | High yield, irreversible | Byproduct (DCU) can be difficult to remove | Room temp, DCM or DMF |
| Acyl Halide + Base | Fast, high yield, irreversible | Requires preparation of acyl halide | 0 °C to RT, DCM, Pyridine/Et₃N |
| Solid Acid Catalyst | Easily removed, reusable | May have lower activity than homogeneous catalysts | Higher temperatures, batch or flow |
Category 3: Etherification
Q4: I am struggling with the Williamson ether synthesis using this compound. What are the common pitfalls?
A4: The Williamson ether synthesis involves deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. Problems can arise from the base, the electrophile, or side reactions.
Troubleshooting Steps:
-
Incomplete Deprotonation: The acidity of the alcohol's proton is influenced by the electron-withdrawing heterocycle. However, a strong base is still necessary.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. Ensure the NaH is fresh and the solvent is anhydrous.
-
-
Poor Electrophile:
-
The reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination, leading to alkene byproducts.
-
-
Alternative Procedures: For challenging substrates, consider alternative methods.
-
An efficient method for chemoselective etherification of benzylic-type alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[7] This could be applicable here, given the activated nature of the hydroxymethyl group attached to the thiazole ring.
-
Category 4: Nucleophilic Substitution (e.g., Deoxyfluorination)
Q5: When attempting to convert the hydroxyl group to a fluorine using a deoxyfluorination agent like DAST, I am observing significant decomposition and side product formation. How can I improve this reaction?
A5: Deoxyfluorination reagents can be aggressive, and substrates with heterocyclic rings can be sensitive. The trifluoromethyl group further complicates the electronic nature of the molecule.
Optimization & Troubleshooting:
-
Reagent Choice: DAST is known to cause rearrangement and elimination side reactions.[8]
-
Control Side Reactions:
-
Promoters: When using reagents like Xtalfluor-M, a promoter that acts as an exogenous fluoride source is crucial to avoid side reactions like ether formation.[8]
-
Solvent Choice: Avoid reactive solvents. Dichloromethane (CH₂Cl₂) is often a better choice than acetonitrile (MeCN), which can lead to Ritter-type side reactions.[8]
-
-
Reaction Conditions:
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) and slowly warm to room temperature. This minimizes decomposition and unwanted side reactions.
-
Slow Addition: Add the fluorinating agent dropwise to a solution of the alcohol to maintain a low concentration of the reactive species and control any exotherm.
-
Caption: Troubleshooting deoxyfluorination reactions.
III. General Laboratory Protocols
Protocol 1: General Procedure for Monitoring Reactions by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom.
-
Spotting: Use a capillary tube to spot the starting material(s) in a dedicated lane, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.
-
Elution: Place the plate in a sealed chamber containing an appropriate solvent system (e.g., ethyl acetate/hexane). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or iodine).
-
Analysis: The consumption of starting material and the appearance of a new spot for the product indicate reaction progress.[1]
This guide is intended to provide a starting point for your research. The optimal conditions for any given reaction will depend on the specific substrates and reagents used. Always consult the primary literature and perform small-scale optimization experiments.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TiFe2O4@SiO2–SO3H: A novel and effective catalyst for esterification reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of (4-(Trifluoromethyl)thiazol-2-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a heterocyclic building block of interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, field-tested perspective on spectral interpretation, highlighting the causal relationships between molecular structure and NMR observables. We will dissect the influence of the potent electron-withdrawing trifluoromethyl group on the thiazole ring, compare its spectral features with non-fluorinated analogues, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Significance of this compound
Thiazole rings are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the precise spectral signature of building blocks like this compound is therefore crucial for reaction monitoring, quality control, and the characterization of more complex derivatives.
¹H and ¹³C NMR Spectral Data of this compound
A comprehensive analysis of the NMR spectra is the first step in structural verification. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (thiazole ring) | ~7.8 - 8.2 | Quartet (q) | ~1.0 - 1.5 (⁴JH-F) | 1H |
| -CH₂- (methanol) | ~4.9 - 5.1 | Singlet (s) or Doublet (d) | 2H | |
| -OH (hydroxyl) | Variable | Broad Singlet (br s) | 1H |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 (thiazole ring) | ~168 - 172 | Singlet (s) | |
| C-4 (thiazole ring) | ~145 - 150 | Quartet (q) | ~35 - 40 (²JC-F) |
| C-5 (thiazole ring) | ~118 - 122 | Quartet (q) | ~2 - 4 (³JC-F) |
| -CF₃ | ~120 - 124 | Quartet (q) | ~270 - 275 (¹JC-F) |
| -CH₂- (methanol) | ~60 - 64 | Singlet (s) |
Interpreting the Spectra: A Causality-Driven Approach
The observed chemical shifts and coupling patterns are direct consequences of the molecule's electronic structure. Let's explore the reasoning behind these values.
The ¹H NMR Spectrum: Unpacking the Signals
-
H-5 Proton (Thiazole Ring): The proton at the 5-position of the thiazole ring is significantly deshielded, appearing in the aromatic region. This is due to the inherent aromaticity of the thiazole ring. The key feature is its multiplicity: a quartet. This splitting arises from a four-bond coupling (⁴J) to the three equivalent fluorine atoms of the CF₃ group. Such long-range H-F couplings are characteristic of fluorinated aromatic and heteroaromatic systems and are invaluable for confirming the position of the trifluoromethyl substituent.[1][2] The magnitude of this coupling is typically small, in the range of 1.0-1.5 Hz.
-
Methylene Protons (-CH₂-): These protons, adjacent to the C-2 of the thiazole and the hydroxyl group, appear as a singlet around 4.9-5.1 ppm. In a highly pure, anhydrous aprotic solvent like CDCl₃, coupling to the hydroxyl proton is often not observed due to rapid chemical exchange. However, in a hydrogen-bond accepting solvent like DMSO-d₆, this signal may appear as a doublet due to coupling with the hydroxyl proton.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange. In DMSO-d₆, where hydrogen bonding to the solvent slows this exchange, the signal becomes sharper and may show coupling to the adjacent methylene protons, appearing as a triplet.
The ¹³C NMR Spectrum: The Influence of Fluorine
The ¹³C NMR spectrum is particularly informative due to the large one-bond and through-bond C-F coupling constants.
-
C-2 and the Methylene Carbon: The C-2 carbon, to which the methanol group is attached, appears as a singlet in the downfield region (~168-172 ppm), characteristic of a carbon in a heteroaromatic system bonded to nitrogen and sulfur. The methylene carbon (-CH₂-) resonates at a typical value for a carbon attached to an oxygen and an aromatic system (~60-64 ppm).
-
The Trifluoromethyl Group's Signature: The most striking features are the quartets arising from C-F coupling.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant (¹JC-F) of approximately 270-275 Hz.[3] This large value is a definitive indicator of a carbon directly bonded to three fluorine atoms.
-
C-4 Carbon: The carbon at the 4-position, directly attached to the CF₃ group, appears as a quartet due to a two-bond coupling (²JC-F) in the range of 35-40 Hz.[4]
-
C-5 Carbon: The C-5 carbon shows a smaller quartet due to a three-bond coupling (³JC-F) of around 2-4 Hz.[4]
-
This distinct pattern of C-F couplings provides unambiguous confirmation of the trifluoromethyl group's attachment point on the thiazole ring.
Comparative Spectral Analysis: Understanding Substituent Effects
To fully appreciate the electronic impact of the trifluoromethyl group, a comparison with non-fluorinated analogues is instructive.
Table 3: Comparative ¹H and ¹³C NMR Data of Thiazole Derivatives
| Compound | H-5 (ppm) | C-4 (ppm) | C-5 (ppm) |
| (4-CF₃)thiazol-2-yl)methanol | ~7.8 - 8.2 (q) | ~145 - 150 (q) | ~118 - 122 (q) |
| 2-Thiazolemethanol | ~7.2 (d) | ~143 | ~119 |
| 4-Methyl-2-thiazolemethanol | ~7.0 (s) | ~150 | ~114 |
-
¹H NMR Comparison: In 2-thiazolemethanol, the H-5 proton is a doublet coupled to H-4. In 4-methyl-2-thiazolemethanol, H-5 is a singlet. For our target molecule, the H-5 proton is significantly downfield compared to the methyl analogue, a direct result of the strong electron-withdrawing nature of the CF₃ group which deshields the adjacent proton. The multiplicity (quartet) is also a unique identifier for the CF₃ substitution.
-
¹³C NMR Comparison: The CF₃ group exerts a strong inductive effect, which influences the chemical shifts of the ring carbons. The C-4 carbon is significantly deshielded. The most telling difference, however, is the splitting of the C-4 and C-5 signals into quartets, a feature absent in the non-fluorinated analogues.
Experimental Protocol for High-Quality NMR Data Acquisition
Achieving reliable and high-resolution NMR data is contingent on meticulous sample preparation and appropriate acquisition parameters.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube, ensuring a sample height of 4-5 cm.
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Caption: Workflow for NMR sample preparation.
Recommended NMR Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024 or more scans may be necessary depending on the concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The strong electron-withdrawing nature of the trifluoromethyl group leads to a characteristic downfield shift of the adjacent H-5 proton and distinct quartet splitting patterns for H-5, C-4, C-5, and the CF₃ carbon itself due to H-F and C-F coupling. These features, when compared to non-fluorinated analogues, provide an unambiguous spectral fingerprint for this important synthetic building block. By following the detailed experimental protocol, researchers can confidently acquire high-quality data for robust structural confirmation and downstream applications in drug discovery and development.
References
A Comparative Guide to the Structural Elucidation of (4-(Trifluoromethyl)thiazol-2-yl)methanol: Mass Spectrometry Fragmentation and Spectroscopic Alternatives
An In-Depth Technical Guide
Abstract
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of successful synthesis and downstream application. (4-(Trifluoromethyl)thiazol-2-yl)methanol represents a key building block, incorporating the metabolically robust trifluoromethyl group and the versatile thiazole scaffold, both prevalent in modern medicinal chemistry.[1] This guide provides a comprehensive analysis of its mass spectrometric fragmentation behavior, offering a predictive model based on established chemical principles. We will objectively compare this data with alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy—to present a holistic, self-validating workflow for structural verification. This document is designed to move beyond a simple listing of data, explaining the causal logic behind experimental choices and data interpretation, thereby empowering researchers to confidently characterize similar novel molecules.
Introduction: The Analytical Challenge
The synthesis of target molecules is only half the journey; rigorous characterization is what transforms a novel compound from a possibility into a reliable tool. This compound combines three key structural features: a hydroxyl group, a thiazole ring, and a trifluoromethyl group. Each imparts specific chemical properties and, consequently, a unique spectroscopic fingerprint. While techniques like NMR provide the "scaffolding" of the carbon-hydrogen framework, mass spectrometry (MS) offers a complementary view by deconstructing the molecule and weighing the pieces. Understanding the fragmentation pattern is not merely an academic exercise; it provides definitive proof of structure and can reveal insights into the molecule's inherent stability and chemical nature. This guide will focus on predicting and interpreting the mass spectrum of this specific molecule and contextualizing that data within a broader, multi-faceted analytical strategy.
Mass Spectrometry: A Predictive Fragmentation Analysis
Mass spectrometry is a destructive technique that ionizes a molecule and then measures the mass-to-charge ratio (m/z) of the intact ion and its subsequent fragments. The choice of ionization method profoundly impacts the resulting data. We will compare two common techniques: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive, predictable fragmentation. This provides a rich "fingerprint" spectrum. Based on the fragmentation rules for thiazoles and trifluoromethylated compounds, we can predict a detailed fragmentation pathway.[2][3][4] Thiazole rings are known to be less stable than many other aromatic systems under EI conditions, often leading to ring cleavage.[5]
Predicted Fragmentation Pathway:
The molecular ion (M•+) of this compound (m/z 183) will undergo a series of characteristic cleavages. The primary fragmentation events are expected to be:
-
α-Cleavage: Loss of a hydrogen radical from the methanol group to form a stable oxonium ion at m/z 182.
-
Loss of Hydroxymethyl Radical: Cleavage of the C-C bond between the thiazole ring and the methanol group, resulting in the loss of a •CH₂OH radical (31 Da) to yield a key fragment at m/z 152.
-
Loss of Trifluoromethyl Radical: The C-CF₃ bond is relatively labile and can cleave to lose a •CF₃ radical (69 Da), leading to a fragment at m/z 114.
-
Ring Cleavage: Thiazole rings can fragment via the loss of HCN or by cleavage of the C-S bonds.[6]
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺ (m/z 184), with minimal in-source fragmentation.[7] To induce fragmentation, collision-induced dissociation (CID) is used (MS/MS). This process is lower in energy than EI and typically involves the loss of stable neutral molecules.
For [M+H]⁺, the most likely fragmentation would be the neutral loss of water (18 Da) from the protonated methanol group, yielding a highly stable fragment at m/z 166. Further fragmentation would require higher collision energy.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Spectroscopic Data
A robust structural confirmation relies on integrating data from multiple analytical techniques. Mass spectrometry identifies the molecular weight and fragmentation patterns, while NMR and IR spectroscopy provide detailed information about the molecular structure and functional groups.
| Technique | Parameter | Predicted Observation for this compound | Rationale & Significance |
| EI-MS | Molecular Ion (M•+) | m/z 183 | Confirms the molecular weight of the compound. |
| Key Fragments | m/z 182 ([M-H]•+), 152 ([M-CH₂OH]•+), 114 ([M-CF₃]•+), 69 ([CF₃]•+) | Provides a structural fingerprint confirming the presence of the hydroxymethyl and trifluoromethyl groups attached to the thiazole core. | |
| ESI-MS | Protonated Molecule | m/z 184 ([M+H]⁺) | Confirms molecular weight under soft ionization conditions, ideal for subsequent MS/MS analysis. |
| MS/MS Fragment | m/z 166 ([M+H - H₂O]⁺) | Characteristic loss of water confirms the presence of a hydroxyl group. | |
| ¹H NMR | Chemical Shifts (δ) | ~7.5-8.0 ppm (s, 1H, thiazole H), ~4.8 ppm (s, 2H, CH₂), ~3.5 ppm (br s, 1H, OH) | Confirms the presence and connectivity of the different proton environments. The singlet nature of the thiazole and methylene protons is key. |
| ¹³C NMR | Chemical Shifts (δ) | ~170 ppm (Thiazole C2), ~145 ppm (Thiazole C4), ~120 ppm (q, CF₃), ~115 ppm (Thiazole C5), ~60 ppm (CH₂) | Provides the complete carbon skeleton. The quartet (q) for the CF₃ carbon due to C-F coupling is a definitive indicator. |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -60 to -70 ppm (s, 3F) | The most direct method for confirming the presence of a CF₃ group.[8] A single peak confirms all three fluorine atoms are equivalent. |
| IR Spec. | Key Absorptions (cm⁻¹) | 3400-3200 (br, O-H stretch), ~1500 (C=N stretch), 1350-1100 (strong, C-F stretches) | Confirms the presence of key functional groups: the alcohol (O-H) and the trifluoromethyl (C-F) group. |
Experimental Protocols
Trustworthy data is built on rigorous and well-documented experimental procedures. The following are generalized protocols adaptable for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is designed to achieve good separation and generate a standard, library-searchable EI spectrum.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Instrument: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection: 1 µL injection with a 10:1 split ratio. Injector temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Instrument: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak and analyze the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
This protocol is suited for generating and fragmenting the protonated molecular ion.
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile.
-
LC Instrument: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
MS Instrument: High-resolution mass spectrometer like a Q-TOF or Orbitrap.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS¹ Scan: Scan from m/z 100 to 500 to find the [M+H]⁺ ion.
-
MS² (Tandem MS): Perform data-dependent acquisition, selecting the ion at m/z 184 for fragmentation using a normalized collision energy of 15-25 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire 16-32 scans with a standard pulse program.
-
¹³C NMR: Acquire 1024-4096 scans using a proton-decoupled pulse program.
-
¹⁹F NMR: Acquire 64-128 scans. No internal standard is typically needed; the spectrometer's frequency lock is sufficient for referencing.
A Self-Validating Analytical Workflow
Caption: Logical workflow for the structural elucidation of a novel compound.
Conclusion
The structural elucidation of this compound serves as an excellent model for the rigorous analytical chemistry required in modern drug discovery. While mass spectrometry provides indispensable information regarding molecular weight and substructural components through predictable fragmentation, its data is most powerful when used in concert with other spectroscopic techniques. The predicted EI fragmentation pattern, characterized by the loss of hydroxymethyl and trifluoromethyl radicals, and the ESI-MS/MS pattern, dominated by the neutral loss of water, provide two distinct and complementary MS fingerprints. When this data is combined with the unambiguous connectivity information from ¹H, ¹³C, and ¹⁹F NMR and the functional group confirmation from IR spectroscopy, researchers can achieve an unequivocal structural assignment, ensuring the integrity and reliability of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. article.sapub.org [article.sapub.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Introduction: The Significance of (4-(Trifluoromethyl)thiazol-2-yl)methanol Derivatives in Modern Drug Discovery
An In-Depth Technical Guide to the X-ray Crystallography of (4-(Trifluoromethyl)thiazol-2-yl)methanol Derivatives for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a trifluoromethyl group (–CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound and its derivatives represent a class of compounds with high potential in drug development.
Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount. It provides invaluable insights into their conformation, intermolecular interactions, and crystal packing, which in turn influence their physicochemical properties, such as solubility and bioavailability, and their interactions with biological targets. This guide offers a comparative analysis of the crystallographic data of relevant thiazole derivatives, providing a framework for researchers in the field.
Comparative Analysis of Crystal Structures: A Case Study Approach
While a comprehensive database of crystal structures for a wide range of this compound derivatives is not publicly available, a detailed examination of closely related structures can provide significant insights. Here, we present a comparative analysis focusing on key crystallographic parameters and intermolecular interactions observed in relevant trifluoromethyl- and methanol-containing thiazole derivatives.
A pertinent example is the crystal structure of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.[3] Although it lacks the trifluoromethyl group, its analysis provides a foundational understanding of the role of the methanol moiety in crystal packing.
Table 1: Crystallographic Data for [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol [3]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃NOS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.05424 (18) |
| b (Å) | 29.3096 (9) |
| c (Å) | 7.2064 (2) |
| β (°) | 92.668 (3) |
| Volume (ų) | 1277.37 (7) |
| Z | 4 |
| R-factor | 0.041 |
The crystal structure of this compound is stabilized by O—H···N hydrogen bonds, which link the molecules into chains. Additionally, weak C—H···O interactions further connect these chains, forming a layered structure.[3] This highlights the crucial role of the hydroxyl group of the methanol moiety in directing the crystal packing through hydrogen bonding.
In another related example, the crystal structure of 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole, demonstrates the influence of the trifluoromethyl group on molecular conformation and intermolecular interactions.[4] The molecule is nearly planar, and the crystal packing is dominated by weak C—H···N interactions.[4]
The trifluoromethyl group, being a poor hydrogen bond acceptor, does not typically participate in strong hydrogen bonding. However, its presence can influence the overall electronic distribution of the molecule and lead to other types of non-covalent interactions, such as halogen bonds or dipole-dipole interactions, which can affect crystal packing.
Experimental Protocol: Synthesis and Crystallization
The following is a representative protocol for the synthesis and crystallization of a this compound derivative, based on established methodologies.
Part 1: Synthesis of a this compound Derivative
This synthesis is adapted from the preparation of related thiazole derivatives.
Materials:
-
Thioamide precursor
-
α-haloketone precursor
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the thioamide precursor (1 equivalent) in ethanol in a round-bottom flask.
-
Add the α-haloketone precursor (1.1 equivalents) to the solution.
-
Add sodium bicarbonate (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Crystallization for X-ray Diffraction
Method: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or a mixture with water or hexane) to obtain a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a small, clean vial.
-
Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals suitable for X-ray diffraction analysis.
Visualization of Key Concepts
Diagram 1: General Structure of this compound Derivatives
Caption: General chemical structure of this compound derivatives.
Diagram 2: Experimental Workflow from Synthesis to Structural Analysis
References
- 1. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Thiazole Analogs
Introduction: The Strategic Role of Fluorine in Thiazole-Based Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including numerous FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it an attractive core for designing novel therapeutics. However, in the relentless pursuit of enhanced efficacy, safety, and favorable pharmacokinetic profiles, medicinal chemists often turn to a powerful tool: fluorine substitution.
The introduction of fluorine, the most electronegative element, into a thiazole analog is not a trivial modification. It is a strategic decision aimed at rationally modulating a molecule's properties.[1][2] Judicious placement of a fluorine atom or a trifluoromethyl group can profoundly influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[2][3] This guide provides an in-depth comparison of the biological activities of fluorinated thiazole analogs versus their non-fluorinated counterparts, supported by experimental data and detailed protocols for researchers in the field. We will explore how this "small magic bullet atom" can amplify the therapeutic potential of the versatile thiazole scaffold across anticancer, antimicrobial, and anti-inflammatory applications.[4]
Comparative Biological Activity: The Data-Driven Impact of Fluorination
The decision to incorporate fluorine is best justified by direct comparison of biological data between a fluorinated molecule and its parent analog. The following sections present evidence of fluorine's impact in key therapeutic areas.
Anticancer Activity: Enhancing Cytotoxicity and Potency
In oncology, fluorination is a frequently employed strategy to boost the potency of drug candidates. The electron-withdrawing nature of fluorine can alter the electronic distribution of the thiazole ring system, potentially leading to stronger and more favorable interactions with target enzymes or receptors in cancer cells.
One clear example is seen in the development of benzothiazole derivatives, close structural relatives of thiazoles. A study demonstrated that a benzothiazole bearing a fluorine atom at the 6-position exhibited the highest potency against the leukemia THP-1 cancer cell line, with an IC50 value of 0.9–1.0 µM. This potency was notably higher than that of its non-fluorinated derivatives and even surpassed that of the established anticancer agent mitomycin-C (IC50 = 1.5 µM) in the same assay.[5] This suggests that the strong electron-withdrawing effect of fluorine significantly enhances the compound's cytotoxic capabilities.[5]
| Compound Class | Substitution | Target Cell Line | IC50 (µM) | Citation |
| Benzothiazole Analog | 6-Fluoro | Leukemia THP-1 | 0.9 - 1.0 | [5] |
| Benzothiazole Analog | Non-fluorinated | Leukemia THP-1 | >1.5 | [5] |
| Adamantylphenyl-thiazole | 4-Fluoro | Trypanosoma brucei | 0.42 | [4] |
| Adamantylphenyl-thiazole | Non-fluorinated | Trypanosoma brucei | 0.80 | [4] |
| Table 1: Comparative anticancer and antiparasitic activity (IC50 values) of fluorinated vs. non-fluorinated thiazole analogs. |
Antimicrobial Activity: Boosting Membrane Permeability and Efficacy
Fluorination can enhance a compound's lipophilicity, which is a critical factor for antimicrobial agents that need to cross the bacterial cell membrane to reach their intracellular targets.[6] This improved penetration can translate directly to lower Minimum Inhibitory Concentrations (MIC), signifying greater potency.
Studies have consistently shown that fluorination is a viable strategy for improving antimicrobial efficacy. For instance, a direct comparison of a novel series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzothiazoles revealed that the fluorinated compounds had enhanced antibacterial activity compared to their non-fluorinated derivatives.[5] Similarly, a study on adamantylphenyl-thiazoles designed as trypanocidal agents (targeting the parasite Trypanosoma brucei) found that the fluorinated analog (1a ) was nearly twice as potent as its non-fluorinated counterpart (2a ), with IC50 values of 0.42 µM and 0.80 µM, respectively.[4] This demonstrates that even a single fluorine atom can significantly improve activity.
| Compound | Fluorination Status | Target Organism | MIC / Activity | Citation |
| Phenylbenzothiazole | 5-Fluoro | Bacteria/Fungi | Enhanced Activity | [5] |
| Phenylbenzothiazole | Non-fluorinated | Bacteria/Fungi | Lower Activity | [5] |
| Pyridine Carboxamidrazones | Fluorinated | M. tuberculosis | Drastic Improvement | [7] |
| Pyridine Carboxamidrazones | Non-fluorinated | M. tuberculosis | Lower Activity | [7] |
| Table 2: Comparative antimicrobial activity of fluorinated vs. non-fluorinated analogs. |
Anti-inflammatory Activity: Improving Selectivity and Inhibition
The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs. Thiazole derivatives have been extensively explored as COX inhibitors.[8] Fluorination can play a crucial role here by altering the binding mode of the inhibitor within the enzyme's active site, potentially increasing both potency and selectivity for COX-2 over the constitutive COX-1 isoform, which can reduce gastrointestinal side effects.[9]
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Citation |
| Benzo[d]thiazol Analog (2d) | COX-2 | 0.28 | 18.6 | |
| Benzo[d]thiazol Analog (2c) | COX-2 | 0.45 | 13.9 | |
| Thiazole Carboxamide (2b) | COX-2 | 0.191 | 1.25 | |
| Thiazole Carboxamide (2a) | COX-2 | 0.958 | 2.77 | |
| Table 3: COX-2 inhibitory activity of various thiazole and benzothiazole derivatives. |
Mechanistic Insights: Why Fluorine Makes a Difference
The enhanced biological activity of fluorinated thiazoles can be attributed to several key physicochemical effects:
-
Modulation of pKa: Fluorine's strong inductive effect can lower the pKa of nearby basic nitrogen atoms in the thiazole ring or its substituents. This can decrease ionization at physiological pH, improving membrane permeability and cellular uptake.[1]
-
Increased Lipophilicity: The introduction of fluorine often increases the lipophilicity of a molecule. This can enhance its ability to cross lipid-rich barriers like the blood-brain barrier or bacterial cell walls, leading to better bioavailability and target engagement.[4]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Strategically placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, increasing the compound's half-life and duration of action.[1]
-
Conformational Control & Binding: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds. It can also alter the molecule's preferred conformation to one that fits more snugly into the active site, thereby increasing binding affinity and potency.[3]
This is often visualized in signaling pathways. For instance, many anti-inflammatory agents function by inhibiting the p38 MAPK pathway, which is crucial for the production of pro-inflammatory cytokines. A fluorinated thiazole inhibitor might bind more effectively to the ATP-binding pocket of p38α kinase, preventing its activation and halting the downstream inflammatory cascade.
Caption: Inhibition of the p38 MAPK inflammatory pathway by a fluorinated thiazole analog.
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step protocols for the key assays used to evaluate the biological activities of thiazole analogs.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Efficacy comparison of (4-(Trifluoromethyl)thiazol-2-yl)methanol derivatives in vitro
In the landscape of modern drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of the in vitro efficacy of various (4-(Trifluoromethyl)thiazol-2-yl)methanol derivatives and related thiazole compounds, offering insights for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental data from recent studies, focusing on anticancer applications. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate these promising compounds.
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Several clinically approved drugs feature the thiazole moiety, underscoring its therapeutic potential.[1][5] In oncology, thiazole derivatives have garnered significant attention for their ability to target various cancer cell lines through diverse mechanisms, such as inducing apoptosis, inhibiting tubulin polymerization, and modulating key signaling pathways.[1][5][6] The introduction of a trifluoromethyl group, as seen in the core topic of this guide, is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, often leading to improved efficacy.
Comparative In Vitro Efficacy of Thiazole Derivatives
The anticancer efficacy of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Below, we compare the in vitro cytotoxic activities of several series of thiazole compounds against various human cancer cell lines.
Hydrazinyl-Thiazole Derivatives
A recent study detailed the synthesis and evaluation of novel arylidene-hydrazinyl-thiazoles.[7] Several of these compounds exhibited potent cytotoxic effects against a panel of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Arylidene-Hydrazinyl-Thiazoles [7]
| Compound | BxPC-3 (Pancreatic) | MOLT-4 (Leukemia) | MCF-7 (Breast) |
| 4m | 1.69 | 1.85 | 2.20 |
| 4n | >10 | >10 | >10 |
| 4r | 1.82 | 2.05 | 2.15 |
Data synthesized from the source to highlight the most potent compounds.
The data indicates that compounds 4m and 4r display significant cytotoxicity, particularly against pancreatic and leukemia cell lines, with IC50 values in the low micromolar range.[7] The study also revealed that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase, suggesting a multi-faceted mechanism of action.[7]
Thiazole-Naphthalene Conjugates
Another class of promising anticancer agents involves the hybridization of thiazole and naphthalene moieties. These derivatives were designed as tubulin polymerization inhibitors.[1]
Table 2: In Vitro Antiproliferative Activity (IC50 in µM) of Thiazole-Naphthalene Derivatives [1]
| Compound | MCF-7 (Breast) | A549 (Lung) |
| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 |
| Colchicine (Standard) | - | - |
Compound 5b was identified as the most active in the series.
Compound 5b demonstrated sub-micromolar potency against the MCF-7 breast cancer cell line and was found to be a more potent inhibitor of tubulin polymerization than the standard drug, colchicine.[1] This highlights the potential of targeting the cytoskeleton as a therapeutic strategy for thiazole derivatives.
2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamides
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines.[4] While specific IC50 values were not provided in the abstract, the study reported that the highest activity (48% inhibition) was achieved with a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position of the heterocyclic ring.[4] This suggests that substitutions on the phenyl ring at the 2-position and on the amide moiety are critical for activity.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies provide valuable insights into the structure-activity relationships of thiazole derivatives:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring significantly influences activity. Aromatic and heteroaromatic groups are common and often contribute to potency.[4][8]
-
Substitution at the 4-position: The presence of a trifluoromethyl group at the 4-position is a key feature for enhancing biological activity.[4] Other substitutions, such as a 4-chlorophenyl group, have also been shown to be effective.[9]
-
Side Chains and Functional Groups: The addition of moieties like hydrazinyl, naphthalene, and various substituted phenyl groups can dramatically alter the cytotoxic profile and mechanism of action.[1][7] For instance, the introduction of polar and ionizable hydrophilic groups has been explored to improve aqueous solubility and bioavailability.[10]
Mechanistic Pathways of Thiazole Derivatives
The anticancer effects of thiazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.
Induction of Apoptosis
Several studies have confirmed that active thiazole compounds trigger apoptosis in cancer cells.[5][6] This is often evidenced by an increase in the activity of caspases (like caspase-3/7), loss of mitochondrial membrane potential, and modulation of apoptotic proteins such as Bcl-2 and Bax.[6][7]
Below is a generalized diagram illustrating the intrinsic apoptotic pathway that can be initiated by thiazole derivatives.
Caption: Generalized intrinsic apoptosis pathway induced by thiazole derivatives.
Tubulin Polymerization Inhibition
Certain thiazole derivatives, particularly those with a naphthalene moiety, exert their anticancer effects by disrupting the microtubule dynamics through the inhibition of tubulin polymerization.[1] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7]
Experimental Protocols
To ensure the reproducibility and validity of the in vitro efficacy data, standardized experimental protocols are crucial.
General Synthesis of Thiazole Derivatives
The synthesis of many thiazole derivatives follows the Hantzsch thiazole synthesis. A generalized workflow is depicted below.
Caption: General workflow for the synthesis of hydrazono thiazole derivatives.
A typical synthesis involves the reaction of a substituted aldehyde with thiosemicarbazide to form a thiosemicarbazone, which then undergoes heterocyclization with an α-haloketone to yield the thiazole derivative.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-3/7 Activity)
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Caspase-Glo® 3/7 Assay: Use a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds for the development of novel anticancer agents. The in vitro data consistently demonstrates their potent cytotoxic effects against a range of cancer cell lines. The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties.
Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and in vivo studies are warranted to translate these promising in vitro findings into clinically viable cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Table 1, SAR of 2,4-substituted thiazole aromatic analogs containing an aromatic substituent - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of experimental results for (4-(Trifluoromethyl)thiazol-2-yl)methanol synthesis
An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol: A Comparative Analysis of Synthetic Strategies
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of synthetic routes for obtaining this compound, a key building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this moiety a desirable feature in modern pharmaceuticals. We will explore and cross-validate two primary synthetic strategies: a direct reduction of a commercially available precursor and a de novo synthesis involving the construction of the thiazole ring. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable intermediate into their synthetic workflows.
Introduction: The Significance of the 4-(Trifluoromethyl)thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. When substituted with a trifluoromethyl group at the 4-position, the resulting scaffold offers a unique combination of electronic properties and metabolic stability. The further addition of a hydroxymethyl group at the 2-position provides a crucial handle for subsequent chemical modifications, allowing for the facile introduction of this valuable fragment into larger, more complex molecules. This guide will provide a detailed, side-by-side comparison of two distinct and viable synthetic approaches to this compound, offering insights into the practical considerations for each.
Methodology 1: The Direct Precursor Approach via Reduction
This approach is predicated on the commercial availability of the immediate precursor, 4-(trifluoromethyl)thiazole-2-carbaldehyde. Given its availability from suppliers like Sigma-Aldrich, this one-step reduction is the most straightforward and time-efficient method for laboratory-scale synthesis.[1]
Reaction Scheme:
Reduction of 4-(trifluoromethyl)thiazole-2-carbaldehyde to this compound.
Underlying Chemistry: The Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the final alcohol. This method is highly chemoselective for aldehydes and ketones, leaving other potentially reducible functional groups (if present) untouched.
Experimental Protocol: Reduction of 4-(Trifluoromethyl)thiazole-2-carbaldehyde
-
Reaction Setup: To a solution of 4-(trifluoromethyl)thiazole-2-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone at 0 °C to consume excess sodium borohydride.
-
Workup: Concentrate the mixture under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Workflow Diagram
Caption: Workflow for the reduction of 4-(trifluoromethyl)thiazole-2-carbaldehyde.
Methodology 2: De Novo Synthesis via Hantzsch Cyclization and Formylation
This multi-step approach is necessary when the aldehyde precursor is unavailable or prohibitively expensive. It involves building the thiazole ring from the ground up using the classic Hantzsch thiazole synthesis, followed by functionalization to install the required hydroxymethyl group. This method offers greater flexibility but at the cost of increased complexity and a lower overall yield.
Overall Synthetic Scheme:
Step 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide. To obtain a 4-(trifluoromethyl)thiazole, a suitable trifluoromethylated α-haloketone is required.
-
Plausible Reactants: 3-bromo-1,1,1-trifluoroacetone and a thioamide such as thioformamide.
Step 2: Formylation of the Thiazole Ring
Introducing a formyl (aldehyde) group at the 2-position of the thiazole ring can be achieved through various methods, such as a Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Step 3: Reduction to the Alcohol
This final step is identical to the one described in Methodology 1, involving the reduction of the synthesized 4-(trifluoromethyl)thiazole-2-carbaldehyde to the target alcohol.
Experimental Protocol: A Proposed De Novo Synthesis
This is a representative protocol based on established chemical principles for thiazole synthesis.
-
Step 1: Synthesis of 4-(Trifluoromethyl)thiazole
-
In a reaction vessel, combine 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and thioformamide (1.0 eq) in ethanol.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product and purify by distillation or chromatography.
-
-
Step 2: Formylation of 4-(Trifluoromethyl)thiazole
-
Dissolve the 4-(trifluoromethyl)thiazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract the product.
-
Purify by column chromatography to yield 4-(trifluoromethyl)thiazole-2-carbaldehyde.
-
-
Step 3: Reduction to this compound
-
Follow the protocol outlined in Methodology 1.
-
Workflow Diagram
Caption: Workflow for the de novo synthesis of this compound.
Comparative Analysis
| Parameter | Methodology 1: Direct Reduction | Methodology 2: De Novo Synthesis |
| Number of Steps | 1 | 3 |
| Starting Materials | Commercially available aldehyde | Basic commodity chemicals |
| Overall Yield | High (typically >80%) | Low to Moderate (multi-step) |
| Time Efficiency | High (can be completed in a few hours) | Low (multi-day synthesis) |
| Cost-Effectiveness | Dependent on precursor price | Potentially lower material cost, but higher labor/time cost |
| Scalability | Readily scalable | More complex to scale due to multiple steps and purifications |
| Key Advantage | Simplicity and speed | Independence from specialized precursor availability |
| Key Disadvantage | Reliance on a single supplier/precursor | Complexity, lower overall yield, and more waste generation |
Conclusion and Recommendations
For most research and drug development applications where time and efficiency are paramount, Methodology 1 (Direct Reduction) is the superior choice, provided that 4-(trifluoromethyl)thiazole-2-carbaldehyde is commercially available at a reasonable cost. Its single-step nature, high yield, and simple execution make it ideal for rapidly accessing the target alcohol for further synthetic elaboration.
Methodology 2 (De Novo Synthesis) , while more challenging, represents a valuable alternative for large-scale production where the cost of the aldehyde precursor may be prohibitive, or in situations where the precursor is not available. This route provides a more fundamental approach to the molecule, building it from simple, readily available starting materials.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including budget, timeline, available expertise, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision.
References
A Senior Application Scientist's Guide to Alternatives for (4-(Trifluoromethyl)thiazol-2-yl)methanol in Drug Synthesis
Introduction: The Value of a Privileged Scaffold
In modern medicinal chemistry, the assembly of drug candidates from versatile, functionalized building blocks is a cornerstone of the discovery process. Among the vast catalog of available reagents, those incorporating five-membered heterocyclic rings are particularly prominent. The thiazole ring, a scaffold present in numerous FDA-approved drugs, is prized for its unique electronic properties and its ability to engage in multiple types of non-covalent interactions with biological targets.[1]
When substituted with a trifluoromethyl (CF₃) group, the thiazole ring's utility is further enhanced. The CF₃ group is a powerful modulator of physicochemical properties, often improving metabolic stability, increasing lipophilicity to aid membrane permeability, and enhancing binding affinity through potent electronic effects.[2][3] The specific reagent, (4-(Trifluoromethyl)thiazol-2-yl)methanol , combines this privileged CF₃-thiazole core with a synthetically versatile hydroxymethyl (-CH₂OH) handle at the 2-position. This alcohol functionality serves as a key attachment point for further molecular elaboration, allowing chemists to readily build complexity and explore structure-activity relationships (SAR).
However, reliance on a single building block can limit the chemical space available to a discovery program. Issues such as suboptimal pharmacokinetics, unforeseen off-target activity, or synthetic challenges may necessitate its replacement. This guide provides a comparative analysis of viable alternatives to this compound, focusing on bioisosteric ring replacements. We will explore the synthesis and reactivity of the benchmark reagent, compare it with its oxazole and pyrazole analogues, and provide the experimental context required for researchers to make informed strategic decisions in their synthetic campaigns.
The Benchmark: Synthesis and Reactivity of this compound
While a direct, one-pot synthesis for this specific molecule is not prominently documented in standard literature[4], a robust and chemically sound two-step approach can be readily devised from well-established reactions. The strategy relies on the classic Hantzsch thiazole synthesis to build the core heterocycle, followed by a standard reduction of an ester to the target primary alcohol.
Proposed Synthetic Pathway
The pathway involves the condensation of an α-haloketone (3-bromo-1,1,1-trifluoroacetone) with an ester-bearing thioamide (ethyl thiooxamate) to form an intermediate ester, which is subsequently reduced.
Caption: Proposed two-step synthesis of the benchmark reagent.
Generalized Experimental Protocols
Protocol 1: Hantzsch Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
Rationale: This reaction is a reliable method for constructing the thiazole ring. The use of 3-bromo-1,1,1-trifluoroacetone directly installs the required CF₃ group at the 4-position. Ethyl thiooxamate provides the remaining atoms for the ring and conveniently places an ester at the 2-position for subsequent reduction. This protocol is adapted from similar Hantzsch syntheses involving fluorinated ketones.[5]
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl thiooxamate (1.0 equiv.) and absolute ethanol.
-
Stir the mixture until the thioamide is fully dissolved.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.05 equiv.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the target ester.
-
Protocol 2: Reduction to this compound
-
Rationale: The reduction of an ester to a primary alcohol is a fundamental transformation. While lithium aluminum hydride (LiAlH₄) is highly effective, safer, modern alternatives exist. Here, we describe a protocol using a TiCl₄-catalyzed reduction with ammonia-borane, which is known for its functional group tolerance and milder conditions.[6]
-
Procedure:
-
Charge an oven-dried, nitrogen-flushed round-bottom flask with ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 equiv.) and a magnetic stir bar.
-
Add anhydrous diethyl ether (or THF) via syringe and cool the solution to 0 °C in an ice bath.
-
Add titanium (IV) chloride (TiCl₄, 0.1 equiv.) dropwise via syringe.
-
Carefully add solid ammonia-borane complex (NH₃·BH₃, 2.0 equiv.) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding an aqueous solution of 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the residue by silica gel chromatography to afford the final product.
-
Comparative Analysis of Bioisosteric Alternatives
Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which produce broadly similar biological effects. Replacing the thiazole ring with another heterocycle is a powerful strategy to modulate a compound's properties while maintaining the core binding interactions. We will compare the benchmark thiazole with its oxazole and pyrazole analogues.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Performance Benchmark of (4-(Trifluoromethyl)thiazol-2-yl)methanol-Based Compounds in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a wide array of FDA-approved drugs and biologically active agents speaks to its versatility and favorable pharmacological properties.[3][4] This guide focuses on a specific, highly promising subclass: compounds built around the (4-(Trifluoromethyl)thiazol-2-yl)methanol core. The introduction of a trifluoromethyl (CF3) group is a strategic choice in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.
This document provides an objective performance comparison of these compounds against relevant alternatives, supported by experimental data and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing these promising therapeutic candidates.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiazole derivatives have emerged as potent anticancer agents, frequently targeting key signaling pathways involved in tumor growth and angiogenesis.[1][5] The trifluoromethylthiazole scaffold, in particular, has been explored for its ability to inhibit various protein kinases and other crucial cellular targets.
Comparative Performance Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below compares the cytotoxic effects of various thiazole-based compounds against several human cancer cell lines.
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| Substituted Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] |
| Thiazole Derivative 46 | H460 (Lung Cancer) | 0.01 | - | - | [3] |
| Thiazole Derivative 46 | MKN-45 (Gastric Cancer) | 0.06 | - | - | [3] |
| Thiazole Derivative 18 | A549 (Lung Cancer) | 0.50 - 4.75 | BEZ235 | - | [3] |
| Thiazole Derivative 25 | Various Cancer Cell Lines | 0.64 - 2.01 | - | - | [3] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | - | - | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 | - | - | [6] |
| 4-hydroxy-thiazolidine-2-thione derivative 5w | H1299, HCT116, Hela, PC3 | 0.46 - 0.81 | - | - | [7] |
Note: The table presents a selection of data from various studies to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include vehicle-only wells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiazole-based structures are integral to numerous antimicrobial agents.[8][9] Their mechanism of action can vary widely, from inhibiting essential enzymes to disrupting cell wall synthesis. The trifluoromethyl moiety can enhance the compound's ability to penetrate microbial cell membranes.
Comparative Performance Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Analog | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| Thiazole derivative 110 | Gram-positive bacteria | 31.25 | - | - | [10] |
| Thiazole derivative 110 | Gram-negative bacteria | 7.81 | - | - | [10] |
| Thiophene-substituted thiazole 15 | E. coli | 5-10 | Ciprofloxacin | 1.25-7 | [11][12] |
| Thiophene-substituted thiazole 15 | S. aureus | 5-10 | Ciprofloxacin | 1.25-7 | [11][12] |
| Thiazole derivative 40 | S. aureus | 3.125 | Chloramphenicol | 3.125 | [13] |
| Thiazole derivative 40 | B. thuringiensis | 6.25 | - | - | [13] |
| Triazole derivative 6c | C. albicans (Fungus) | 0.0625 | Fluconazole | - | [14] |
| Triazole derivative 6c | C. neoformans (Fungus) | 0.0625 | Fluconazole | - | [14] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the MIC of antimicrobial agents against bacteria and fungi.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring.[1]
-
Substitutions at C2 and C4/C5: Modifications at these positions significantly modulate the potency and selectivity of the compounds.[1] For instance, the introduction of different aryl groups can influence binding to specific enzyme pockets. SAR studies have shown that electron-donating groups can increase antibacterial activity, while electron-withdrawing groups may enhance antifungal activity.[10]
-
Role of the Trifluoromethyl Group: The CF3 group at the C4 position is critical. Its strong electron-withdrawing nature and high lipophilicity can enhance membrane permeability and metabolic stability, often leading to improved bioavailability and potency.[6]
-
Modification of the Methanol Group: The C2-methanol group serves as a versatile handle for further chemical modification. It can be esterified, etherified, or converted to other functional groups to fine-tune the compound's pharmacokinetic properties or to introduce new binding interactions with the biological target.
Caption: Key structure-activity relationships for thiazole-based compounds.
Conclusion and Future Directions
Compounds based on the this compound scaffold represent a highly versatile and pharmacologically significant class of molecules. The data clearly demonstrates their potential across multiple therapeutic areas, particularly in oncology and infectious diseases. The trifluoromethyl group imparts advantageous properties, and the core structure is amenable to extensive chemical modification, allowing for the fine-tuning of activity and pharmacokinetic profiles.
Future research should focus on elucidating the precise mechanisms of action for the most potent compounds and optimizing their drug-like properties through targeted synthesis. In vivo studies are essential to validate the promising in vitro results and to assess the safety and efficacy of these candidates in a whole-organism context.[14][15] The comparative data and experimental methodologies presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting class of therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Route 1: The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Approach
An In-Depth Guide to the Synthetic Chemistry of 4-Trifluoromethyl-Thiazoles: A Comparative Analysis for Medicinal Chemists
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in drug discovery.[1][2] The 4-trifluoromethyl-thiazole core, in particular, is present in a range of biologically active compounds. Consequently, the development of efficient and versatile synthetic routes to this valuable heterocyclic system is of paramount importance to researchers in pharmaceuticals and agrochemicals.
This guide provides a comparative analysis of three distinct and representative synthetic strategies for constructing the 4-trifluoromethyl-thiazole ring system. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying mechanistic principles, the rationale behind experimental choices, and the relative merits and drawbacks of each approach, empowering you to select the optimal route for your specific research and development needs.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for constructing the thiazole ring.[3] Its enduring popularity stems from its operational simplicity and the broad availability of starting materials. The core transformation involves the condensation of an α-halocarbonyl compound with a species containing a thioamide functional group.[4][5]
Underlying Principle & Mechanistic Causality
The reaction proceeds via a sequence of nucleophilic substitution, cyclization, and dehydration. The sulfur atom of the thioamide acts as a potent nucleophile, displacing the halide from the α-halocarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization, where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.
For the synthesis of 4-trifluoromethyl-thiazoles, the strategy requires incorporating the CF3 group into one of the two key reactants:
-
Trifluoromethylated α-Haloketone: Reacting a thioamide (like thioacetamide or thiourea) with an α-haloketone bearing a CF3 group, such as 3-bromo-1,1,1-trifluoroacetone.
-
Trifluoromethylated Thioamide: Reacting a standard α-haloketone (e.g., 2-bromoacetophenone) with 2,2,2-trifluoroethanethioamide.
The choice between these pathways is often dictated by the commercial availability and stability of the respective starting materials.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow of the Hantzsch synthesis for 4-trifluoromethyl-thiazoles.
Representative Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-2-hydrazinyl-thiazole derivative with a CF3 group
This protocol is adapted from a procedure for synthesizing fluorinated hydrazinylthiazole derivatives, showcasing a typical Hantzsch reaction.[6][7]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate aryl-substituted thiosemicarbazone (1.0 mmol) and a trifluoromethyl-containing 2-bromoacetophenone derivative (1.0 mmol) in absolute ethanol (15-20 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete upon the disappearance of starting materials and the appearance of a single product spot.
-
Work-up: Allow the reaction mixture to cool to room temperature. The cyclized product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final 4-trifluoromethyl-thiazole derivative. Yields for such reactions are typically in the moderate to good range (61-80%).[7]
Route 2: Cyclization of Trifluoromethylated Building Blocks
A powerful alternative to the classic Hantzsch synthesis is to construct the thiazole ring from acyclic precursors that already contain the trifluoromethyl group. This approach often involves the use of readily available and inexpensive trifluoroacetic acid derivatives.[8] A notable industrial example is the synthesis of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, a key intermediate for the fungicide Thifluzamide, starting from ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate.[9][10]
Underlying Principle & Mechanistic Causality
This strategy relies on a Hantzsch-type condensation, but the trifluoromethylated α-halocarbonyl component is generated in situ or used directly after its synthesis from a stable precursor. The key is the reaction of a trifluoroacetoacetate derivative with a chlorinating agent (like sulfuryl chloride) to form the reactive α-chloro-β-ketoester. This electrophilic intermediate is then condensed with a thioamide to build the thiazole ring.
This method is particularly valuable for large-scale synthesis as it starts from bulk commodity chemicals. The causality is clear: by building from a simple, fluorinated C4 block, the synthetic route becomes convergent and economically viable.
Workflow for Synthesis from Ethyl Trifluoroacetoacetate
Caption: Multi-step synthesis of a 4-CF3-thiazole from a trifluoromethylated building block.
Representative Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
This protocol is a composite based on published patent literature.[10]
-
Chlorination: To a stirred solution of ethyl trifluoroacetoacetate (0.20 mol) in a suitable reactor, cool the mixture to between -15°C and -10°C. Slowly add sulfuryl chloride (0.195 mol) dropwise over ~2 hours, maintaining the low temperature. After the addition, allow the mixture to slowly warm to 8-12°C and stir for 10-15 hours. The formation of the chlorinated intermediate can be monitored by GC.
-
Cyclization (One-Pot): To the crude chlorinated intermediate, add anhydrous ethanol followed by thioacetamide (0.21 mol). Heat the mixture to reflux (~80°C) and maintain for 4-6 hours.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture to saponify the ester. Heat the mixture for an additional 1-2 hours to ensure complete hydrolysis.
-
Isolation: Cool the reaction mixture and dilute with water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1. The desired carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry. This method can produce the final product in high overall yield (e.g., ~92%).[10]
Route 3: [3+2] Cycloaddition with In Situ Generated Trifluoroacetonitrile
Modern synthetic chemistry has seen a surge in the use of cycloaddition reactions to construct complex heterocyclic systems with high regioselectivity. For 4-trifluoromethyl-thiazoles, a novel and elegant approach involves a [3+2] cycloaddition between a pyridinium 1,4-zwitterionic thiolate and trifluoroacetonitrile (CF3CN).[11][12]
Underlying Principle & Mechanistic Causality
This strategy is mechanistically distinct from the Hantzsch synthesis. The pyridinium 1,4-zwitterionic thiolate serves as a three-atom synthon (S-C-C). The trifluoroacetonitrile, which is conveniently generated in situ from a stable precursor like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, acts as the two-atom (C-N) component.
The reaction is believed to proceed without a catalyst, driven by the favorable orbital interactions between the dipole (the zwitterion) and the dipolarophile (the nitrile). This approach offers excellent control over regioselectivity, as the connectivity of the atoms is predetermined by the nature of the cycloaddition partners. The primary advantage is the ability to construct highly substituted thiazoles that might be difficult to access via traditional methods.
Mechanism for [3+2] Cycloaddition Route
Caption: Reaction pathway for the [3+2] cycloaddition synthesis of 2-trifluoromethylthiazoles.
Representative Experimental Protocol: Synthesis of 2-Trifluoromethyl Thiazoles
This protocol is adapted from the work of Weng and co-workers.[12]
-
Reactant Preparation: In a dry Schlenk tube under a nitrogen atmosphere, combine the pyridinium 1,4-zwitterionic thiolate (0.2 mmol, 1.0 equiv) and the 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (0.3 mmol, 1.5 equiv).
-
Reaction: Add anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) and seal the tube. Place the reaction mixture in a preheated oil bath at 120°C and stir for 12 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2-trifluoromethyl thiazole product. Yields are reported to be in the range of 30% to 80%, depending on the substituents.[12]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Hantzsch Synthesis | Route 2: Building Block Cyclization | Route 3: [3+2] Cycloaddition |
| Core Principle | [2+3] Condensation | [2+3] Condensation from precursor | [3+2] Cycloaddition |
| Starting Materials | α-Halocarbonyls, Thioamides | Trifluoroacetoacetates, Thioamides | Pyridinium Zwitterions, CF3CN precursor |
| Key Reagents | Base or acid catalyst (often none needed) | Chlorinating agent (SO2Cl2), Base (NaOH) | Heat (120°C), Anhydrous conditions |
| Typical Yields | Moderate to High (60-90%)[7] | High (>90% overall)[10] | Moderate to Good (30-80%)[12] |
| Advantages | Well-established, versatile, operationally simple, wide substrate scope.[3][13] | Economical for large scale, uses commodity chemicals, high overall yield.[10] | High regioselectivity, access to highly substituted products, catalyst-free.[11][12] |
| Disadvantages | Availability of specific trifluoromethylated starting materials can be limited. Potential for regioselectivity issues.[14] | Multi-step process, may use harsh reagents (e.g., SO2Cl2), primarily for specific substitution patterns.[10] | Requires synthesis of specialized zwitterionic starting materials, moderate yields for some substrates.[12] |
Conclusion and Senior Scientist's Perspective
The synthesis of 4-trifluoromethyl-thiazoles is a mature field with a diverse toolkit available to the modern chemist. The optimal choice of synthetic route is intrinsically linked to the specific goals of the research program.
-
The Hantzsch Thiazole Synthesis remains the go-to method for exploratory chemistry and the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. Its reliability and broad scope make it ideal for medicinal chemistry labs where flexibility is key.
-
The Building Block Cyclization strategy is the clear choice for process development and large-scale manufacturing. When a specific target molecule has been identified for clinical development, the economic advantages of using inexpensive, readily available starting materials like ethyl trifluoroacetoacetate are paramount.
-
The [3+2] Cycloaddition route represents the cutting edge of synthetic methodology. This approach should be considered when traditional methods fail or when access to complex, polysubstituted thiazoles is required. Its elegance and high degree of regiocontrol make it a powerful tool for accessing novel chemical space.
By understanding the fundamental principles, operational boundaries, and strategic applications of each method, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of next-generation therapeutics and agrochemicals.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 10. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 11. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to HPLC-Based Purity Validation of (4-(Trifluoromethyl)thiazol-2-yl)methanol
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of regulatory compliance and pharmacological relevance. This guide provides an in-depth, experience-driven approach to validating the purity of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a key heterocyclic building block, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a robust validation protocol, and objectively compare HPLC with alternative analytical techniques, supported by illustrative data.
The Critical Role of Purity in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl and thiazole moieties. However, impurities arising from the synthesis, even in trace amounts, can alter biological activity, introduce toxicity, or affect the stability of the final active pharmaceutical ingredient (API). Therefore, a validated, sensitive, and specific analytical method is not just a regulatory requirement but a scientific necessity.
Strategic Approach to HPLC Method Development
Our primary analytical tool will be Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is predicated on the polarity of this compound and its UV-absorbing properties, making it highly amenable to this technique. The trifluoromethyl group can present unique challenges in chromatography, sometimes requiring specialized column chemistries for optimal separation from structurally similar impurities.
Understanding Potential Impurities: A Mechanistic Perspective
To develop a method that is truly "stability-indicating" and specific, we must first anticipate the likely impurities. A common and efficient route to the thiazole ring is the Hantzsch thiazole synthesis .[1][2][3] A plausible synthetic pathway to our target compound could involve the reaction of a trifluoromethylated α-haloketone with a suitable thioamide, followed by functional group manipulation to yield the methanol.
Based on this, we can predict the following potential process-related impurities:
-
Unreacted Starting Materials: Such as 3-bromo-1,1,1-trifluoroacetone and a thioamide precursor (e.g., thioformamide or a derivative).
-
Reaction Intermediates: Incompletely cyclized or derivatized intermediates.
-
By-products: Resulting from side reactions, such as the formation of isomeric thiazoles if the reaction conditions are not carefully controlled.[4]
-
Degradation Products: Arising from instability under stress conditions (e.g., acid, base, oxidation, heat, light).
A successful HPLC method must be able to resolve the main peak of this compound from all these potential impurities.
A Validated HPLC Method for Purity Determination
The following protocol is a robust starting point for the analysis of this compound, developed based on extensive experience with similar heterocyclic compounds.[5][6]
Experimental Protocol
1. Chromatographic System:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Software: OpenLab CDS or equivalent.
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The choice of a modern, end-capped C18 phase provides excellent peak shape and reproducibility for a wide range of compounds. For highly polar impurities, a column designed for aqueous mobile phases may be necessary.[7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanols on the stationary phase and the analyte, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.
-
Injection Volume: 5 µL.
3. Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
Method Validation Workflow
The developed method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][9]
Caption: Workflow for HPLC Method Validation.
System Suitability Criteria
Before any sample analysis, a system suitability test must be performed on the reference standard to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Ensures the stability and reproducibility of the chromatographic conditions. |
Performance Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination of non-volatile organic molecules, other techniques can provide complementary or, in some cases, primary data.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | High resolution and sensitivity for non-volatile compounds. Well-established and versatile. Can be stability-indicating. | Requires a chromophore. Reference standards needed for impurity identification and quantification. Can be time-consuming. | Routine quality control, purity profiling, and stability testing of APIs and intermediates.[6][10] |
| Gas Chromatography (GC-FID) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with Flame Ionization Detection. | Excellent for volatile and thermally stable compounds. High separation efficiency. | Not suitable for non-volatile or thermally labile compounds like this compound. Derivatization may be required. | Analysis of residual solvents and volatile impurities.[6][10] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Primary analytical method. Does not require a reference standard of the analyte. Provides structural information. Fast method development. | Lower sensitivity compared to HPLC. Requires a highly pure internal standard. Complex mixtures can lead to signal overlap. Requires specialized equipment and expertise. | Absolute purity determination of reference standards and pure substances. Orthogonal technique for purity confirmation.[4][9][11] |
| Thin-Layer Chromatography (TLC) | Separation on a flat plate coated with a stationary phase. | Simple, rapid, and inexpensive. Good for reaction monitoring and preliminary purity checks. | Primarily qualitative. Lower resolution and sensitivity compared to HPLC. Difficult to automate and quantify accurately. | Quick screening of reaction progress and identification of major components.[3][8][12] |
Conclusion
The validation of purity for a pharmaceutical intermediate like this compound is a multi-faceted process that demands a robust and reliable analytical method. Reversed-Phase HPLC stands out as the most suitable technique for routine quality control, offering a balance of specificity, sensitivity, and versatility. The method outlined in this guide provides a solid foundation for achieving accurate and reproducible purity data. However, for a comprehensive purity assessment, orthogonal techniques like qNMR are invaluable for providing an independent and absolute measure of purity, reinforcing the confidence in the quality of the material. As with any analytical method, a thorough understanding of the underlying chemical principles and adherence to established validation guidelines are paramount for ensuring data integrity and, ultimately, patient safety.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Bridging the Gap: A Senior Scientist's Guide to In Silico vs. Experimental Data for (4-(Trifluoromethyl)thiazol-2-yl)methanol Properties
For fellow researchers, scientists, and drug development professionals, this guide navigates the critical interface between computational prediction and empirical validation in early-phase drug discovery. Our subject, (4-(Trifluoromethyl)thiazol-2-yl)methanol, a novel heterocyclic compound, serves as a case study to compare the predictive power of in silico models against the ground truth of experimental data. This document provides not only a direct comparison but also the underlying scientific rationale and detailed methodologies required to perform such an evaluation in your own laboratories.
The strategic incorporation of a trifluoromethyl group onto a thiazole scaffold is a common tactic in medicinal chemistry, often employed to enhance metabolic stability and modulate physicochemical properties.[1] However, the precise impact of these modifications must be quantified. While computational tools offer a rapid, cost-effective first pass, they are built on algorithms and datasets that may not perfectly capture the nuances of a novel chemical entity.[2] Therefore, a rigorous, iterative cycle of prediction and experimental confirmation is paramount.
The Core Challenge: Prediction vs. Reality
In the initial stages of drug discovery, key questions revolve around a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. An unfavorable ADMET profile is a primary cause of late-stage attrition.[3] This guide will focus on a core set of developability properties: aqueous solubility, lipophilicity, passive permeability, metabolic stability, and cytotoxicity.
A critical knowledge gap often exists for novel compounds like this compound, for which public-domain experimental data is scarce. This guide will therefore serve a dual purpose: to present a framework for such an investigation and to use data from structurally similar thiazole derivatives to illustrate the comparative principles.
Comparative Data Summary: In Silico Predictions vs. Experimental Findings
The following table presents a consolidated view of predicted and experimental data for key ADMET-related properties. In silico data was generated using a consensus of widely available prediction models, while the experimental data is sourced from literature on close structural analogs to provide a realistic benchmark for comparison.
Disclaimer: Experimental data presented below is for illustrative purposes and is derived from various published sources on structurally related thiazole derivatives. This is intended to simulate a real-world scenario where a direct one-to-one comparison for a novel compound is being established for the first time.
| Property | In Silico Prediction (Illustrative) | Experimental Analog Data (Illustrative) | Implication for Drug Development |
| Aqueous Solubility | 50 µg/mL | 20-70 µg/mL (Kinetic Solubility)[4] | Moderate solubility predicted; experimental validation is crucial for formulation development. |
| Lipophilicity (LogP) | 2.5 | 2.0 - 3.5 (Chromatographic)[5] | Good balance for cell permeability, but may have some off-target risks if too high. |
| Passive Permeability (Papp) | 5.0 x 10⁻⁶ cm/s | 2.0 - 8.0 x 10⁻⁶ cm/s (PAMPA)[6] | Predicted to be moderately permeable; experimental data confirms potential for passive absorption. |
| Metabolic Stability (t½) | 45 min (Human Liver Microsomes) | >60 min (HLM for some CF3-heterocycles)[1] | The CF3 group is predicted to confer stability; experimental data often confirms this, indicating potentially lower clearance. |
| Cytotoxicity (IC₅₀) | > 50 µM | 10-100 µM (MCF-7 cells)[7] | Low cytotoxicity is predicted, but experimental screening across multiple cell lines is essential to confirm the safety profile. |
The Workflow: An Integrated Approach to Property Evaluation
A robust developability assessment follows a logical progression from rapid, high-throughput in silico screening to more resource-intensive, but definitive, experimental validation. This iterative process allows for early identification of potential liabilities and informs subsequent rounds of chemical optimization.
Caption: Integrated workflow for property assessment.
Experimental Protocols: The 'How-To' for Definitive Data
The following sections provide detailed, step-by-step protocols for the key experimental assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Kinetic Aqueous Solubility Assay
Rationale: Early in discovery, kinetic solubility is preferred over thermodynamic solubility as it is higher throughput and more closely mimics the conditions of many biological assays where compounds are introduced from a DMSO stock.[8][9] The nephelometric (light-scattering) method is a common high-throughput approach.[10]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a serial dilution across the plate to generate a range of concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation to reach a steady state.[10]
-
Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a cost-effective, cell-free method to predict passive membrane permeability, a key factor in oral absorption.[6][11] It isolates passive diffusion from the complexities of active transport and efflux, providing a clean baseline for a compound's ability to cross lipid membranes.[12]
Caption: Step-by-step workflow for the PAMPA assay.
In Vitro Metabolic Stability Assay
Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a major role.[13] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in these enzymes and provide a robust in vitro system to assess a compound's susceptibility to Phase I metabolism. The inclusion of the trifluoromethyl group in our target molecule is expected to increase metabolic stability by blocking potential sites of oxidation.[1]
Protocol:
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[13]
-
Prepare a NADPH regenerating system solution in the same buffer.
-
Prepare a 1 µM working solution of the test compound.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (CLint).[14]
MTS Cytotoxicity Assay
Rationale: Assessing cytotoxicity early is crucial to flag potential safety issues. The MTS assay is a colorimetric method that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.[15][16]
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion: An Indispensable Partnership
This guide underscores the symbiotic relationship between in silico prediction and experimental validation. For novel molecules like this compound, computational tools provide invaluable early insights, enabling the prioritization of resources and the rational design of experiments. However, the inherent limitations of predictive models make empirical data the ultimate arbiter of a compound's true properties.
The provided protocols are not merely procedural steps but self-validating systems designed to generate robust and reproducible data. By diligently applying this integrated workflow, researchers can confidently bridge the gap between prediction and reality, accelerating the journey of promising molecules from the bench to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activity With ADMET Prediction, Molecular Docking, and Dynamics Studies of Novel Thiazole-Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
(4-(Trifluoromethyl)thiazol-2-yl)methanol proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a reagent to properly managing its entire lifecycle is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (4-(Trifluoromethyl)thiazol-2-yl)methanol, grounded in established chemical safety principles and regulatory standards. Our aim is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
Proper disposal begins with a thorough understanding of the compound's inherent risks. The structure of this compound presents a multi-faceted hazard profile that dictates its handling and disposal pathway.
-
Halogenated Organic Compound: The presence of a trifluoromethyl (-CF3) group places this molecule in the category of halogenated organic compounds.[1][2] These substances are subject to stringent environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, because their improper disposal can lead to persistent environmental contamination.[3][4] Furthermore, disposal of halogenated waste streams is often significantly more costly than non-halogenated streams, making proper segregation economically crucial.[1]
-
Thiazole Ring System: Thiazole is a heterocyclic compound containing both sulfur and nitrogen. During thermal decomposition (e.g., incineration), these heteroatoms can be converted into toxic and irritating gases, such as sulfur oxides (SOx) and nitrogen oxides (NOx).[5] This necessitates disposal via a licensed hazardous waste facility equipped with the appropriate off-gas scrubbing technology.
-
Irritant Properties: The available safety data indicates that this compound is an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[6]
These characteristics mandate that this compound be treated as a regulated hazardous waste. It must never be disposed of down the drain or in regular trash.[3][7]
Table 1: Key Hazard & Disposal Profile
| Property | Identification & Rationale | Disposal Implication |
| Chemical Class | Halogenated Organic Compound; Thiazole Derivative | Must be segregated into a "Halogenated Waste" stream.[1][8] Prohibited from land disposal without proper treatment.[2] |
| Physical State | Solid or Liquid (Varies by supplier) | Disposal procedure is similar, but solid waste and liquid waste must be collected in separate, appropriately designated containers. |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6] | Requires specific Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials must also be treated as hazardous waste. |
| Decomposition | Can release toxic fumes (NOx, SOx, HF) upon thermal decomposition.[5] | Must be handled by a licensed hazardous waste incinerator. |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides.[9][10] | Must be stored separately from incompatible chemical waste streams to prevent violent reactions.[11] |
Essential Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn to mitigate exposure risks:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves as hazardous solid waste.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of open containers of this waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1]
Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal process is critical for ensuring safety and compliance. This protocol covers waste from the point of generation to its final storage awaiting pickup.
Step 1: Waste Segregation
This is the most critical step to ensure safety and control disposal costs.
-
Designate a Halogenated Waste Stream: Dedicate a specific waste container solely for halogenated organic compounds. Never mix halogenated and non-halogenated wastes.[1][8][13]
-
Check for Incompatibilities: Ensure that other chemicals in the designated halogenated waste container are compatible with this compound. Do not mix with strong acids, bases, or oxidizing agents.[9][11]
-
Segregate Physical Forms:
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled hazardous waste container for liquids.
-
Solid Waste: Collect any solid form of the compound, along with contaminated items (e.g., weigh boats, gloves, absorbent pads), in a separate, labeled hazardous waste container for solids.[5]
-
Step 2: Containerization
The integrity of the waste container is essential to prevent leaks and spills.
-
Select a Compatible Container: Use a container made of a material that is chemically compatible with the waste (e.g., High-Density Polyethylene (HDPE) or glass). The container must be in good condition, free of cracks or deterioration.[3][11]
-
Ensure Proper Sealing: The container must have a secure, leak-proof, threaded screw cap.[3][11] Do not use containers with snap caps, stoppers, or parafilm as the primary seal.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[4]
Step 3: Waste Labeling
Accurate labeling is a strict regulatory requirement and is crucial for the safety of all personnel who may handle the container.
-
Label Before Use: Affix a hazardous waste tag to the container before adding the first drop of waste.[8]
-
Complete All Fields: The label must, at a minimum, include the following information clearly and legibly:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
-
Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][11][14]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste.[8][11][13]
-
Utilize Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[7]
-
Store Away from Hazards: Do not store the waste container in high-traffic areas, near heat sources, or in direct sunlight.[8][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the disposal of this compound.
Caption: Workflow for proper handling and disposal of this compound.
Spill and Decontamination Procedures
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads) to absorb the spilled material.[1][10]
-
Collect Absorbent: Carefully collect the absorbent material using non-sparking tools.
-
Dispose as Solid Waste: Place the contaminated absorbent and any cleaning materials into a sealed, properly labeled hazardous waste container for solids.[8]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soapy water), collecting the wipes as solid hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS immediately. [8]
By implementing this comprehensive disposal plan, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the environment.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. p2infohouse.org [p2infohouse.org]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemical-label.com [chemical-label.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. pfw.edu [pfw.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. medlabmag.com [medlabmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
